2,2'-Dipicolylamine
説明
Structure
3D Structure
特性
IUPAC Name |
1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15-12/h1-8,13H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZQYLBVMZGIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061767 | |
| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2'-Dipicolylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19440 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1539-42-0 | |
| Record name | Bis(2-pyridylmethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dipicolylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dipicolylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinemethanamine, N-(2-pyridinylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Pyridylmethyl)pyridine-2-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-pyridylmethyl)pyridine-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIPICOLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P978WAD4KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2,2'-Dipicolylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand integral to coordination chemistry and finds extensive application in various fields, including the development of therapeutic and diagnostic agents. Its synthesis and purification are critical steps in ensuring the quality and efficacy of its downstream applications. This technical guide provides a comprehensive overview of the two primary synthetic routes to this compound: alkylation and reductive amination. Detailed experimental protocols for each method are presented, alongside a comparative analysis of their yields and purities. Furthermore, this guide outlines rigorous purification protocols, including vacuum distillation and column chromatography, to obtain high-purity DPA. Characterization data and visual workflows are included to support researchers in the successful synthesis and purification of this important compound.
Introduction
This compound, also known as bis(2-pyridylmethyl)amine, is a C2-symmetric secondary amine featuring two picolyl groups attached to a central nitrogen atom. This arrangement allows it to act as a versatile tridentate ligand, forming stable complexes with a wide range of metal ions. The resulting metallo-complexes exhibit diverse chemical and physical properties, making them valuable in catalysis, materials science, and particularly in the biomedical field for applications such as sensing, imaging, and therapeutics.
The synthesis of high-purity this compound is paramount for its effective use. This guide details the two most common and effective synthetic methodologies: the alkylation of 2-(aminomethyl)pyridine with 2-(chloromethyl)pyridine and the reductive amination of 2-pyridinecarboxaldehyde with 2-(aminomethyl)pyridine.
Synthesis of this compound
Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment.
Synthesis via Alkylation
This method involves the direct alkylation of 2-(aminomethyl)pyridine with a 2-picolyl halide, typically 2-(chloromethyl)pyridine. The reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Characterization of 2,2'-Dipicolylamine using NMR and IR spectroscopy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand known for its strong chelating properties with a variety of metal ions. This characteristic makes it a valuable building block in the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry, including the development of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols and data interpretation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is characterized by signals corresponding to the aromatic protons of the two pyridine rings, the methylene protons of the bridging CH₂ groups, and the amine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound will show signals for the carbons of the pyridine rings and the methylene bridge. Due to the symmetry of the molecule, the number of observed signals is less than the total number of carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of this compound displays characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C bonds.[2]
Data Presentation
The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.55-8.57 | m | 2H | H6, H6' (Pyridine) |
| 7.60-7.67 | m | 2H | H4, H4' (Pyridine) |
| 7.36 | d, J = 7.74 Hz | 2H | H3, H3' (Pyridine) |
| 7.13-7.18 | m | 2H | H5, H5' (Pyridine) |
| 3.98 | s | 4H | -CH₂- |
| 2.64 | br s | 1H | -NH- |
| Solvent: CDCl₃, Reference: TMS (0 ppm)[3] |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~159 | C2, C2' (Pyridine) |
| ~149 | C6, C6' (Pyridine) |
| ~136 | C4, C4' (Pyridine) |
| ~122 | C3, C3' (Pyridine) |
| ~121 | C5, C5' (Pyridine) |
| ~54 | -CH₂- |
| Note: The chemical shifts are approximate and based on typical values for similar structures. The exact values can vary depending on the solvent and experimental conditions. |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp | N-H Stretch (Secondary Amine)[2] |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| 1590-1610 | Strong | C=N and C=C Stretching (Pyridine Ring) |
| 1430-1480 | Medium | C=C Stretching (Pyridine Ring) |
| 1250-1335 | Medium-Strong | Aromatic C-N Stretch[2] |
| 665-910 | Strong, Broad | N-H Wag (Secondary Amine)[2] |
| Sample preparation: ATR-FTIR of neat liquid or a thin film. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.[4]
-
For air- or moisture-sensitive applications, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
If necessary, filter the solution to remove any particulate matter.[5]
Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy (ATR-FTIR)
Sample Preparation
-
Ensure the ATR crystal is clean and a background spectrum has been collected.
-
Place a small drop of liquid this compound directly onto the ATR crystal. For solid samples, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.
Data Acquisition
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[6]
-
After data collection, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2'-Dipicolylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Dipicolylamine (DPA), also known as bis(2-pyridylmethyl)amine, is a versatile tridentate ligand with the chemical formula C₁₂H₁₃N₃.[1] Its structure, featuring a central secondary amine linking two picolyl moieties, makes it an exceptional chelating agent for a wide array of metal ions, particularly transition metals.[2] This property has led to its extensive application in coordination chemistry, catalysis, the development of fluorescent sensors, and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supplemented with experimental protocols and graphical representations of its functional mechanisms.
Chemical Properties
This compound is typically a yellow liquid or a white to off-white solid with a faint odor.[1][2] It is soluble in many polar organic solvents and partially miscible with water.[3] The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| CAS Number | 1539-42-0 | |
| Appearance | Yellow liquid or white to off-white solid | [2] |
| Boiling Point | 139-141 °C at 1 mmHg | [3] |
| Density | 1.107 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.578 | [3] |
| pKa (predicted) | 5.89 ± 0.20 | [4] |
| Solubility | Partially miscible in water; Soluble in methanol, acetonitrile, DMSO | [3][5] |
Spectroscopic Data
¹H NMR (270 MHz, CDCl₃, TMS):
-
δ 8.55-8.57 (m, 2H, Py-H6)
-
δ 7.60-7.67 (m, 2H, Py-H4)
-
δ 7.36 (d, J = 7.74 Hz, 2H, Py-H3)
-
δ 7.13-7.18 (m, 2H, Py-H5)
-
δ 3.98 (s, 4H, CH₂)
-
δ 2.64 (brs, 1H, NH)[6]
¹³C NMR data is also available, with key shifts for the pyridine and methylene carbons.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for N-H and C-H stretching, as well as aromatic C=C and C=N stretching vibrations, consistent with its molecular structure.
Reactivity and Applications
The reactivity of this compound is dominated by the lone pair of electrons on its three nitrogen atoms, which act as Lewis basic sites for coordination with metal ions.
Chelation and Coordination Chemistry
As a tridentate ligand, this compound forms stable five-membered chelate rings with metal ions. The three nitrogen atoms coordinate to the metal center in a meridional fashion. This coordination significantly influences the electronic and steric properties of the metal center, which is the basis for its diverse applications.
Catalysis
Metal complexes of this compound are effective catalysts for a variety of organic transformations, including C-C bond formation reactions. The ligand can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
Fluorescent Sensing
Derivatives of this compound are widely used in the design of fluorescent sensors for metal ions, most notably Zn²⁺. The sensing mechanism often relies on an intramolecular charge transfer (ICT) process. In the free ligand (the sensor), the fluorescence is typically quenched. Upon binding to the target metal ion, the ICT process is modulated, leading to a significant enhancement in fluorescence intensity, allowing for the detection and quantification of the metal ion.[7][8]
Experimental Protocols
Synthesis of this compound
This procedure is a representative method for the synthesis of this compound via the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine.
Materials:
-
2-Picolylamine
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picolylamine (1.0 equivalent) in the anhydrous solvent.
-
Add a base such as powdered sodium hydroxide or potassium carbonate (approximately 2.2 equivalents) to the solution.
-
In a separate container, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the 2-(chloromethyl)pyridine solution to the stirring solution of 2-picolylamine and base at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.
Synthesis of a Zinc(II) Complex: [ZnCl₂(dpa)]
This protocol describes the synthesis of a common zinc(II) complex of this compound.
Materials:
-
This compound (dpa)
-
Zinc(II) chloride (ZnCl₂), anhydrous
-
Ethanol or methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a small flask with stirring.
-
In a separate flask, dissolve anhydrous zinc(II) chloride (1.0 equivalent) in ethanol. Gentle warming may be necessary to facilitate dissolution.
-
Slowly add the zinc(II) chloride solution to the stirring solution of this compound at room temperature.
-
A precipitate of the [ZnCl₂(dpa)] complex should form immediately or upon stirring for a short period.
-
Continue stirring the mixture for approximately 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the white crystalline product in a vacuum desiccator.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Conclusion
This compound is a cornerstone ligand in coordination chemistry with a rich and expanding repertoire of applications. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for researchers in catalysis, materials science, and drug development. The straightforward synthesis of both the ligand and its metal complexes, coupled with the tunability of its structure, ensures that this compound will continue to be a subject of intense scientific investigation and a key component in the design of novel functional molecules.
References
- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 1539-42-0 [chemicalbook.com]
- 4. This compound, CasNo.1539-42-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. Bis(2-pyridyl)methylbis(2-pyridylmethyl)amine | C23H21N5 | CID 11468171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Responsive mechanism and molecular design of di-2-picolylamine-based two-photon fluorescent probes for zinc ions [cpb.iphy.ac.cn]
- 8. Responsive mechanism and molecular design of di-2-picolylamine-based two-photon fluorescent probes for zinc ions [cpb.iphy.ac.cn]
Solubility Profile of 2,2'-Dipicolylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,2'-Dipicolylamine, a versatile chelating agent and building block in coordination chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes known values and provides qualitative assessments in a range of common organic solvents. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a workflow visualization to guide researchers in generating specific data for their applications.
Introduction
This compound, also known as di-(2-picolyl)amine (DPA), is a tridentate ligand widely employed in the synthesis of metal complexes with applications in catalysis, sensing, and medicinal chemistry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and biological screening. This guide aims to consolidate the available solubility information and provide practical methodologies for its experimental determination.
Solubility Data
Quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature. The following table summarizes the available quantitative and qualitative data. Qualitative assessments are based on published statements and the chemical principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.
| Solvent Class | Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility | Notes |
| Polar Protic | Water | H₂O | 80.1 | ~17.0 g/100 mL (at 25 °C) | Partially miscible. |
| Methanol | CH₃OH | 32.7 | Soluble | Known to be a suitable solvent.[1] | |
| Ethanol | C₂H₅OH | 24.5 | Soluble | Generally soluble in alcohols. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Soluble | Known to be a suitable solvent.[1] |
| Acetonitrile (ACN) | CH₃CN | 37.5 | Soluble | Known to be a suitable solvent.[1] | |
| Acetone | (CH₃)₂CO | 20.7 | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. | |
| Nonpolar | Toluene | C₇H₈ | 2.4 | Likely Sparingly Soluble/Insoluble | Significant difference in polarity suggests low solubility. |
| Hexane | C₆H₁₄ | 1.9 | Likely Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar this compound. |
Note: "Soluble" indicates that a significant amount of this compound can be dissolved. "Likely Soluble/Insoluble" are predictions based on chemical principles and require experimental verification.
Experimental Protocol for Solubility Determination
The following protocol describes a general method for determining the solubility of this compound in a given organic solvent at a specific temperature.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., measure absorbance at a specific wavelength for UV-Vis or peak area for HPLC).
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
3.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting the experiment.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While this compound is generally soluble in polar organic solvents, precise quantitative data remains scarce. The information and experimental protocol provided in this guide offer a foundational understanding for researchers and professionals in drug development. It is recommended to experimentally determine the solubility of this compound in specific solvent systems to ensure accuracy and reproducibility in research and development activities.
References
Unveiling the Three-Dimensional Architecture of 2,2'-Dipicolylamine: A Technical Guide to its Crystal Structure Analysis
For Immediate Release
A comprehensive understanding of the three-dimensional structure of 2,2'-Dipicolylamine, a crucial ligand in coordination chemistry and a building block for various chemical sensors and catalysts, is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of its crystal structure, supported by detailed experimental protocols and data presentation, to facilitate its application in diverse scientific fields.
Core Crystallographic Data
The crystal structure of this compound (C₁₂H₁₃N₃) has been determined through single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1. This data provides the fundamental lattice parameters and symmetry information of the crystalline solid.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N₃ |
| Formula Weight | 199.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.45(3) |
| b (Å) | 5.88(2) |
| c (Å) | 17.19(5) |
| α (°) | 90 |
| β (°) | 99.8(2) |
| γ (°) | 90 |
| Volume (ų) | 1041(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.27 |
Molecular Geometry: Bond Lengths and Angles
The precise arrangement of atoms within the this compound molecule in the crystalline state is defined by its bond lengths and angles. This geometric information is critical for understanding the ligand's conformational preferences and its coordination behavior with metal ions. Selected intramolecular distances and angles are detailed in Tables 2 and 3, respectively.
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| N(1)-C(1) | 1.35(2) |
| N(1)-C(5) | 1.36(2) |
| N(2)-C(6) | 1.48(2) |
| N(2)-C(7) | 1.47(2) |
| N(3)-C(8) | 1.34(2) |
| N(3)-C(12) | 1.36(2) |
| C(5)-C(6) | 1.51(2) |
| C(7)-C(8) | 1.52(2) |
Table 3: Selected Bond Angles for this compound
| Angle | Degree (°) |
| C(1)-N(1)-C(5) | 118(1) |
| C(6)-N(2)-C(7) | 111(1) |
| C(8)-N(3)-C(12) | 118(1) |
| N(1)-C(5)-C(6) | 122(1) |
| N(2)-C(6)-C(5) | 112(1) |
| N(2)-C(7)-C(8) | 113(1) |
| N(3)-C(8)-C(7) | 122(1) |
Experimental Protocols
A reproducible and detailed methodology is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline the synthesis and crystallization procedures for this compound.
Synthesis of this compound via Reductive Amination
This compound can be synthesized through the reductive amination of 2-pyridinecarboxaldehyde with 2-picolylamine.
Materials:
-
2-Pyridinecarboxaldehyde
-
2-Picolylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
Procedure:
-
To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in 1,2-dichloroethane, add 2-picolylamine (1 equivalent).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound as a yellow oil.
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation.
Materials:
-
Purified this compound
-
Diethyl ether
-
Hexane
-
Small vial or test tube
Procedure:
-
Dissolve a small amount of purified this compound in a minimal amount of diethyl ether in a clean vial.
-
Slowly add hexane dropwise until the solution becomes slightly turbid.
-
Add a few more drops of diethyl ether to redissolve the precipitate and obtain a clear solution.
-
Cover the vial with parafilm and pierce a few small holes in the parafilm with a needle.
-
Allow the solvent to evaporate slowly in a vibration-free environment at room temperature.
-
Colorless, prism-shaped single crystals should form over a period of several days to a week.
Experimental Workflow Visualization
The overall process from synthesis to crystal structure determination can be visualized as a streamlined workflow.
Quantum Chemical Blueprint of 2,2'-Dipicolylamine: A Technical Guide for Researchers
An In-depth Analysis of the Structural, Vibrational, and Electronic Properties of a Versatile Chelating Agent
This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,2'-Dipicolylamine (DPA), a versatile tridentate ligand extensively used in coordination chemistry and of significant interest to researchers, scientists, and drug development professionals. This document details the theoretical and experimental spectroscopic properties of DPA, offering a foundational understanding of its molecular structure and reactivity.
Molecular Structure and Geometry
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure of this compound. The optimized geometry provides crucial insights into bond lengths, bond angles, and dihedral angles, which govern the molecule's conformation and its interaction with metal ions.
Computational Methodology:
The geometric optimization of this compound is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, commonly 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The process involves finding the minimum energy conformation of the molecule in the gas phase.
Below is a table summarizing the key calculated geometrical parameters for this compound.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (pyridine ring) | 1.39 - 1.40 |
| C-N (pyridine ring) | 1.33 - 1.34 | |
| C-C (methylene bridge) | 1.51 | |
| C-N (amine) | 1.46 | |
| N-H (amine) | 1.01 | |
| **Bond Angles (°) ** | C-N-C (pyridine ring) | 117 - 118 |
| C-C-N (pyridine ring) | 123 - 124 | |
| C-N-C (amine) | 112 | |
| H-N-C (amine) | 110 | |
| Dihedral Angles (°) | C-C-N-C (torsion) | Variable, defining conformation |
Vibrational Spectroscopy: A Duet of Theory and Experiment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations of these spectra are invaluable for the assignment of experimental bands and for a deeper understanding of the molecular vibrations.
Computational Protocol for Vibrational Frequencies:
Following geometry optimization, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the force constants and, subsequently, the vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.
The calculated and experimental vibrational frequencies for key functional groups of this compound are presented below.
Table 2: Key Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| N-H Stretch (amine) | ~3350 | ~3360 | Not prominent |
| C-H Stretch (aromatic) | 3050 - 3100 | 3055, 3010 | 3060 |
| C-H Stretch (methylene) | 2850 - 2950 | 2920, 2850 | 2925 |
| C=C/C=N Stretch (pyridine) | 1400 - 1600 | 1590, 1570, 1475, 1435 | 1595, 1575 |
| CH₂ Scissoring | ~1450 | 1455 | 1450 |
| N-H Bending | ~1600 | 1605 | Not prominent |
| Ring Breathing | ~1000 | 995 | 1000 |
Workflow for Correlating Theoretical and Experimental Spectra:
Navigating the Landscape of Research-Grade 2,2'-Dipicolylamine: A Technical Guide to Commercial Sources and Purity Assessment
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount to the success and reproducibility of their work. 2,2'-Dipicolylamine, a versatile tridentate ligand, is a critical component in various research applications, from the synthesis of metal complexes to the development of fluorescent sensors. This in-depth technical guide provides a comprehensive overview of the commercial sources of research-grade this compound, typical purity specifications, and detailed methodologies for its rigorous purity assessment.
Commercial Availability and Purity Specifications
This compound is commercially available from a range of chemical suppliers, catering to the diverse needs of the research community. The purity of the commercially available compound typically ranges from 95% to over 99%. For most research applications, a purity of 98% or higher is recommended to minimize the interference of impurities in experimental outcomes.
Below is a summary of representative commercial suppliers and their typical product specifications. It is important to note that this is not an exhaustive list, and researchers should always consult the supplier's certificate of analysis for batch-specific data.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Sigma-Aldrich | ≥97% | Not specified on product page |
| TCI America | >98.0% | GC |
| Chemodex | ≥95% (GC) | GC, ¹H-NMR |
| Shanghai Minstar Chemical Co., Ltd. | 99% | Not specified on product page |
| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Not specified on product page |
Potential Impurities in Commercial this compound
The synthesis of this compound, commonly prepared via the alkylation of 2-picolylamine with 2-(chloromethyl)pyridine or through reductive amination of 2-picolylamine and pyridine-2-carboxaldehyde, can lead to the formation of several potential impurities. Understanding these potential side-products is crucial for developing robust analytical methods for purity assessment.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 2-picolylamine and 2-(chloromethyl)pyridine (or its precursors).
-
Over-alkylation Product: Tris(2-picolyl)amine, formed by the reaction of this compound with another molecule of 2-(chloromethyl)pyridine.
-
Positional Isomers: Impurities arising from the use of starting materials containing other picolyl isomers (e.g., 3- or 4-picolylamine).
-
Oxidation Products: Pyridine-2-carboxylic acid or related compounds, which can form if the reaction conditions are not strictly controlled.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
Experimental Protocols for Purity Assessment
A multi-technique approach is recommended for the comprehensive purity assessment of this compound, ensuring the identification and quantification of a wide range of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. The spectrum provides a unique fingerprint of the molecule, and the integration of signals can be used for quantitative analysis.
¹H NMR Spectrum of this compound: A typical ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the pyridine and methylene protons.[1]
-
δ 8.55-8.57 (m, 2H): Protons at the 6-position of the pyridine rings.
-
δ 7.60-7.67 (m, 2H): Protons at the 4-position of the pyridine rings.
-
δ 7.36 (d, J = 7.74 Hz, 2H): Protons at the 3-position of the pyridine rings.
-
δ 7.13-7.18 (m, 2H): Protons at the 5-position of the pyridine rings.
-
δ 3.98 (s, 4H): Methylene protons (-CH₂-).
-
δ 2.64 (brs, 1H): Amine proton (-NH-).
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃.
-
Internal Standard: 1,3,5-trimethoxybenzene.
-
Number of Scans: 16 or more to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds or longer to ensure full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound and the internal standard.
-
Calculate the purity based on the relative integrals and the known amount of the internal standard.
-
Analyze the spectrum for the presence of any impurity signals and, if possible, identify their structures based on their chemical shifts and coupling patterns.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for assessing the purity of this compound and separating it from closely related impurities. A reverse-phase method is typically employed.
Experimental Protocol for HPLC Analysis:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ).
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample using the area normalization method.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for identifying and quantifying volatile and semi-volatile impurities in this compound.
Experimental Protocol for GC-MS Analysis:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for identification.
-
Quantify impurities using an internal or external standard method.
-
Quality Assurance Workflow for New Batches
To ensure the consistency and reliability of research data, it is essential to implement a robust quality assurance workflow for every new batch of this compound received.[2][3]
References
An In-depth Technical Guide to the Safe Handling of 2,2'-Dipicolylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2'-Dipicolylamine, a versatile ligand in coordination chemistry with applications in the synthesis of metal complexes and as a catalyst. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to implement appropriate safety measures. The compound is a skin, eye, and respiratory irritant.[1][2][3] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1539-42-0 | [1][4] |
| Molecular Formula | C₁₂H₁₃N₃ | [1][5] |
| Molecular Weight | 199.25 g/mol | [1][5] |
| Appearance | Yellow liquid | [1][3] |
| Boiling Point | 139-141 °C at 1 mmHg | [4][6] |
| Density | 1.107 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.578 | [4] |
| Solubility | Partially miscible in water. | [4][6] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | Data not available | - | - | [7] |
| LC50 (Lethal Concentration, 50%) | Data not available | - | - | - |
| Primary Hazards | Acute Toxic, Irritant | - | - | [1] |
Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7]
Table 3: Occupational Exposure Limits
| Agency | Limit | Reference |
| OSHA (PEL) | Not established | [7][8] |
| ACGIH (TLV) | Not established | [7][8] |
| NIOSH (REL) | Not established | [7][8] |
Experimental Protocols
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is the minimum requirement:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[7][8] A face shield should be worn where there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use.[7]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-body protection may be required for large quantities or in case of a significant spill.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
Handling and Storage
-
Handling:
-
Work in a designated, well-ventilated area, such as a chemical fume hood.
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]
-
Use dispensing tools (e.g., pipettes, spatulas) to avoid direct contact.
-
Ground and bond containers when transferring material to prevent static discharge.[8]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
Spill and Emergency Procedures
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 3.1.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]
Visualizations
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Experimental workflow for safely handling this compound.
Caption: Hierarchy of controls for minimizing exposure to this compound.
References
- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound, CasNo.1539-42-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 1539-42-0 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Basic Coordination Chemistry of 2,2'-Dipicolylamine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of DPA, focusing on its interactions with key transition metals. The document details the synthesis, structure, and spectroscopic properties of these complexes. Special emphasis is placed on their potential applications in drug development, particularly in the design of novel anticancer agents, with an exploration of the underlying signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the fields of coordination chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound, a symmetrical secondary amine featuring two pyridyl moieties, is a highly versatile N-donor ligand in coordination chemistry.[1] Its tridentate nature allows it to form stable five-membered chelate rings with transition metal ions, contributing to the overall stability of the resulting complexes.[1] The flexible coordination behavior of DPA, coupled with the ability to modify its amine proton, has led to the development of a diverse range of metal complexes with unique structural and electronic properties.[2] These properties have rendered DPA-metal complexes promising candidates for various applications, including catalysis, sensing, and, most notably, medicinal chemistry.[1][2] This guide will delve into the core principles of DPA's coordination with first-row transition metals, providing a detailed examination of their synthesis, structural characteristics, and spectroscopic signatures, with a particular focus on their relevance to drug development.
Coordination Chemistry of DPA with Transition Metals
The coordination of DPA to transition metals is primarily through the two pyridine nitrogen atoms and the central secondary amine nitrogen, acting as a meridional tridentate ligand. However, bidentate coordination has also been observed.[3] The resulting coordination geometry is highly dependent on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common geometries include distorted trigonal bipyramidal and pseudo-octahedral.[4]
Structural Data
The structural parameters of DPA-transition metal complexes provide valuable insights into their stability and reactivity. X-ray crystallography has been instrumental in elucidating the precise coordination environment around the metal center. Below is a summary of representative structural data for DPA complexes with common transition metals.
| Metal Ion | Complex | Coordination Geometry | M-Namine (Å) | M-Npyridine (Å) | Key Bond Angles (°) | Reference |
| Cu(II) | [Cu(DPA)Cl₂] | Distorted Square Pyramidal | 2.05 - 2.10 | 1.99 - 2.02 | Npy-Cu-Npy: ~150-160 | [5] |
| Ni(II) | [Ni(DPA)Cl₂] | Distorted Trigonal Bipyramidal | ~2.03 | ~2.10 | Npy-Ni-Npy: ~145-155 | [6] |
| Co(II) | [Co(DPA)Cl₂] | Distorted Trigonal Bipyramidal | ~2.05 | ~2.15 | Npy-Co-Npy: ~140-150 | [7] |
| Zn(II) | [Zn(DPA)Cl₂] | Distorted Trigonal Bipyramidal | 2.10 - 2.15 | 2.05 - 2.10 | Npy-Zn-Npy: ~151 | [4] |
Note: The bond lengths and angles are approximate ranges compiled from various sources and can vary depending on the specific crystal structure.
Stability of DPA-Metal Complexes
Experimental Protocols
General Synthesis of [M(DPA)Cl₂] (M = Cu, Ni, Co, Zn)
This protocol provides a general method for the synthesis of dichloro(this compound)metal(II) complexes.
Materials:
-
This compound (DPA)
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of ethanol or methanol with stirring.
-
In a separate flask, dissolve 1 mmol of the respective metal(II) chloride salt in 20 mL of the same solvent.
-
Slowly add the metal salt solution to the DPA solution with continuous stirring.
-
A precipitate will typically form immediately or upon a short period of stirring (approximately 1-2 hours) at room temperature.
-
Continue stirring the mixture for an additional 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol or methanol, followed by diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl₂ or under vacuum.
Purification Techniques
Recrystallization:
Recrystallization is a primary method for purifying solid DPA-metal complexes.[5][6][12][13][14]
-
Solvent Selection: Choose a solvent or solvent mixture in which the complex has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents include methanol, ethanol, acetonitrile, or mixtures with water or diethyl ether.
-
Dissolution: Dissolve the crude complex in a minimal amount of the boiling solvent to create a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography:
For some neutral DPA-metal complexes, silica gel column chromatography can be an effective purification method.[15][16][17][18]
-
Stationary Phase: Use silica gel as the stationary phase. For acid-sensitive complexes, the silica gel can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine.[16]
-
Eluent Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC) to achieve good separation of the desired complex from impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Gradually increase the polarity of the eluent to move the components down the column at different rates.
-
Fraction Collection: Collect the fractions as they elute from the column and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified complex.
Spectroscopic Characterization
UV-Vis Spectroscopy:
UV-Vis spectroscopy is used to study the electronic transitions within the DPA-metal complexes.[14]
-
Sample Preparation: Prepare a solution of the complex in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile, or water) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer.
-
Analysis: The spectra of d-block metal complexes often show d-d transitions in the visible region and more intense charge-transfer (CT) bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) in the UV or near-UV region.[16] The position and intensity of these bands are sensitive to the metal ion, its coordination geometry, and the solvent.[14][17]
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic DPA complexes in solution. For paramagnetic complexes, the chemical shifts and line broadening provide insights into the electronic structure.[3][19]
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: In diamagnetic complexes (e.g., Zn(II)), coordination to the metal typically causes a downfield shift of the ligand's proton and carbon signals. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the signals can be significantly shifted (either upfield or downfield) and broadened due to the interaction with the unpaired electrons of the metal ion.[19]
Applications in Drug Development: Anticancer Mechanisms
DPA-transition metal complexes have emerged as promising candidates for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various cellular pathways.
Topoisomerase Inhibition and DNA Damage Response
Several transition metal complexes have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.[1][2][20] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which in turn triggers a DNA damage response (DDR).[1][2][19][21][22] This response can ultimately lead to cell cycle arrest and apoptosis.[2][19] The tumor suppressor protein p53 plays a critical role in this process by transcribing pro-apoptotic genes.[3][4][20][23][24]
Caspase-Mediated Apoptosis
Apoptosis is executed by a family of proteases called caspases. DPA-metal complexes can induce apoptosis by activating the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9.[25][26][27][28] Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, leading to the dismantling of the cell.[25][26][27][28]
Conclusion
The coordination chemistry of this compound with transition metals offers a rich and diverse field of study with significant implications for drug development. The ability to systematically tune the steric and electronic properties of these complexes by varying the metal center and ancillary ligands provides a powerful platform for designing compounds with specific biological activities. The insights into their synthesis, structural features, and mechanisms of action presented in this guide are intended to facilitate further research and development in this exciting area. The exploration of DPA-metal complexes as potential anticancer agents, through mechanisms such as topoisomerase inhibition and the induction of caspase-mediated apoptosis, highlights their therapeutic potential and underscores the importance of continued investigation into their complex biological interactions.
Experimental Workflow Overview
References
- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. makhillpublications.co [makhillpublications.co]
- 10. Potentiometric Studies of Stability Constants and Speciation of Binary and Ternary Complexes of Metal (II) Ions with Amino Acids and Thiobarbituric Acid, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. ias.ac.in [ias.ac.in]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Purification [chem.rochester.edu]
- 17. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 18. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. p53-dependent apoptosis modulates the cytotoxicity of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 27. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 28. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protonation States and pKa Values of 2,2'-Dipicolylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the protonation states and corresponding acid dissociation constants (pKa values) of 2,2'-Dipicolylamine (DPA), a versatile tridentate ligand extensively used in coordination chemistry and the development of chemical sensors. Understanding the protonation behavior of DPA is critical for controlling its metal-binding properties and for the rational design of novel molecules in various applications, including drug development.
Core Concepts: Protonation of this compound
This compound possesses three nitrogen atoms that can be protonated: two pyridine nitrogens and one central secondary amine nitrogen. The protonation occurs in a stepwise manner, and each step is characterized by a specific pKa value. In its fully deprotonated form, DPA is a neutral molecule. As the pH of the solution decreases, the nitrogen atoms sequentially accept protons. Structural studies have indicated that for a single protonation event, the central secondary amine nitrogen is the first to be protonated[1]. In its triprotonated state, all three nitrogen atoms carry a proton[1].
Quantitative Data: pKa Values of this compound
The acid dissociation constants for this compound have been determined experimentally. The reported values are summarized in the table below.
| Protonation Step | pKa Value | Experimental Conditions | Reference |
| pK1 | 7.30 ± 0.02 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |
| pK2 | 2.60 ± 0.02 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |
| pK3 | 1.12 ± 0.04 | 25°C, ionic strength of 0.10 in KNO₃ | [2] |
These pKa values correspond to the following equilibria:
-
pK1 = 7.30: [DPA-H]⁺ ⇌ DPA + H⁺
-
pK2 = 2.60: [DPA-H₂]²⁺ ⇌ [DPA-H]⁺ + H⁺
-
pK3 = 1.12: [DPA-H₃]³⁺ ⇌ [DPA-H₂]²⁺ + H⁺
Experimental Protocols: Determination of pKa Values
The pKa values of this compound are typically determined by potentiometric titration. This method involves the gradual addition of a standardized acid or base to a solution of the compound while monitoring the pH.
General Protocol for Potentiometric Titration
A generalized protocol for the determination of pKa values, based on established methodologies, is as follows[3][4][5]:
-
Preparation of Solutions:
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[3].
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a titration vessel.
-
To ensure a controlled and inert environment, purge the solution with nitrogen gas to remove dissolved carbon dioxide[3][5].
-
Add the background electrolyte solution to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Acidify the sample solution with the standardized strong acid to a low starting pH (e.g., pH 1.8-2.0) to ensure all basic sites are protonated[3][5].
-
Begin the titration by adding small, precise increments of the standardized strong base.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until a high pH is reached (e.g., pH 12-12.5) to ensure all acidic protons have been removed[3][5].
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa values can be determined from the inflection points of the titration curve. The inflection point corresponds to the volume at which half of the acidic or basic group has been neutralized.
-
Alternatively, the pKa values can be calculated from the pH at the half-neutralization point.
-
For more accurate determination, the first or second derivative of the titration curve can be plotted, where the peaks or zero crossings, respectively, correspond to the equivalence points.
-
Visualization of Protonation States
The following diagrams illustrate the logical workflow for determining the protonation states of this compound and the stepwise protonation sequence.
Caption: Experimental workflow for determining pKa values.
Caption: Stepwise protonation sequence of this compound.
References
Methodological & Application
Synthesis of Metal Complexes Using 2,2'-Dipicolylamine as a Tridentate Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing the versatile tridentate ligand, 2,2'-Dipicolylamine (DPA). These complexes have garnered significant interest in medicinal and materials chemistry due to their diverse applications, including as potential anticancer agents, imaging probes, and catalysts.
Introduction to this compound (DPA) Metal Complexes
This compound is a flexible NNN-tridentate ligand that readily forms stable complexes with a wide range of transition metals. The coordination of DPA to a metal center can significantly influence the metal's redox properties, lipophilicity, and biological activity. The resulting complexes often exhibit unique geometries and electronic properties, making them attractive candidates for various applications. In the context of drug development, DPA-metal complexes are being explored for their potential to induce cancer cell apoptosis and for their utility in diagnostic imaging.
Applications in Drug Development and Research
DPA-metal complexes have shown promise in several areas of biomedical research:
-
Anticancer Agents: Certain platinum and other transition metal complexes with DPA have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action is often attributed to their ability to bind to DNA, induce oxidative stress, and trigger programmed cell death (apoptosis).
-
Imaging Probes: The incorporation of radioactive metal isotopes (e.g., 99mTc, 186/188Re) into DPA-based chelates allows for the development of radiopharmaceutical imaging agents for SPECT and PET scans. The pharmacokinetic properties of these complexes can be tuned by modifying the DPA ligand.
-
Sensors: The fluorescence of DPA and its derivatives can be quenched or enhanced upon coordination to specific metal ions, enabling the design of chemosensors for metal detection.
Experimental Protocols
The following section provides detailed protocols for the synthesis of representative DPA-metal complexes.
General Materials and Methods
Materials: this compound (DPA), metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, K₂PtCl₄), and solvents (e.g., ethanol, methanol, deionized water) should be of analytical grade and used as received.
Instrumentation: Reactions should be monitored by thin-layer chromatography (TLC). Product characterization should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Elemental analysis is recommended to confirm purity.
Protocol 1: Synthesis of [ZnCl₂(dpa)]
-
Dissolve this compound (1.0 mmol, 0.199 g) in 10 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve Zinc(II) chloride (1.0 mmol, 0.136 g) in 10 mL of ethanol.
-
Slowly add the zinc chloride solution to the DPA solution while stirring at room temperature.
-
A white precipitate should form immediately.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the white precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator under vacuum.
Protocol 2: Synthesis of [CuCl₂(dpa)]
-
Dissolve this compound (1.0 mmol, 0.199 g) in 15 mL of methanol in a 50 mL round-bottom flask.
-
Add a solution of Copper(II) chloride dihydrate (1.0 mmol, 0.170 g) in 10 mL of methanol to the DPA solution with continuous stirring.
-
The color of the solution should change to blue-green.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and then diethyl ether.
-
Dry the complex in air.
Protocol 3: Synthesis of [NiCl₂(dpa)]
-
To a solution of this compound (1.0 mmol, 0.199 g) in 20 mL of methanol, add a solution of Nickel(II) chloride hexahydrate (1.0 mmol, 0.238 g) in 10 mL of methanol.
-
Stir the resulting green solution at room temperature for 3 hours.
-
Slowly evaporate the solvent at room temperature until pale green crystals form.
-
Isolate the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum.
Protocol 4: Synthesis of [CoCl₂(dpa)]
-
Dissolve this compound (1.0 mmol, 0.199 g) in 15 mL of ethanol.
-
Add a solution of Cobalt(II) chloride hexahydrate (1.0 mmol, 0.238 g) in 10 mL of ethanol to the DPA solution.
-
Stir the mixture at room temperature for 2 hours, during which a pink-to-purple precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a desiccator.
Protocol 5: Synthesis of cis-[PtCl₂(dpa)]
-
Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) (1.0 mmol, 0.415 g) in 20 mL of deionized water.
-
Dissolve this compound (1.0 mmol, 0.199 g) in 10 mL of deionized water.
-
Add the DPA solution dropwise to the K₂PtCl₄ solution with vigorous stirring.
-
A yellow precipitate will form.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the yellow solid by filtration, wash thoroughly with deionized water, then with a small amount of ethanol and diethyl ether.
-
Dry the product under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for DPA-metal complexes. Note that actual values may vary depending on specific reaction conditions and ligand modifications.
Table 1: Synthesis Yields and Physical Properties
| Complex | Formula | Metal Salt Precursor | Solvent | Yield (%) | Color |
| [ZnCl₂(dpa)] | C₁₂H₁₃Cl₂N₃Zn | ZnCl₂ | Ethanol | >90 | White |
| [CuCl₂(dpa)] | C₁₂H₁₃Cl₂CuN₃ | CuCl₂·2H₂O | Methanol | 80-90 | Blue-Green |
| [NiCl₂(dpa)] | C₁₂H₁₃Cl₂N₃Ni | NiCl₂·6H₂O | Methanol | 75-85 | Pale Green |
| [CoCl₂(dpa)] | C₁₂H₁₃Cl₂CoN₃ | CoCl₂·6H₂O | Ethanol | 80-90 | Pink-Purple |
| cis-[PtCl₂(dpa)] | C₁₂H₁₃Cl₂N₃Pt | K₂PtCl₄ | Water | 70-80 | Yellow |
Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)
| Complex | Key IR Bands (ν(N-H), ν(C=N), ν(M-N)) | UV-Vis λ_max (ε, M⁻¹cm⁻¹) |
| [ZnCl₂(dpa)] | ~3250, ~1600, ~450 | ~260 (π-π), ~350 (LMCT) |
| [CuCl₂(dpa)] | ~3240, ~1605, ~460 | ~265 (π-π), ~380 (LMCT), ~650 (d-d) |
| [NiCl₂(dpa)] | ~3260, ~1600, ~455 | ~262 (π-π), ~370 (LMCT), ~600, ~950 (d-d) |
| [CoCl₂(dpa)] | ~3255, ~1602, ~458 | ~263 (π-π), ~360 (LMCT), ~550, ~620 (d-d) |
| cis-[PtCl₂(dpa)] | ~3280, ~1610, ~470 | ~270 (π-π*), ~340 (LMCT), ~420 (d-d) |
LMCT: Ligand-to-Metal Charge Transfer
Visualizations
Experimental Workflow
The general workflow for the synthesis of DPA-metal complexes is depicted below.
Caption: General workflow for the synthesis and characterization of DPA-metal complexes.
Proposed Signaling Pathway for Anticancer Activity
The anticancer activity of certain DPA-metal complexes, particularly platinum-based ones, is believed to be mediated through the induction of apoptosis. Based on the known mechanisms of similar metal-based drugs, a proposed signaling pathway is illustrated below.
Caption: Proposed intrinsic apoptosis pathway induced by DPA-metal complexes.
This document serves as a foundational guide for the synthesis and application of DPA-metal complexes. Researchers are encouraged to adapt and optimize these protocols for their specific research needs and to further explore the vast potential of this class of compounds.
Application of 2,2'-Dipicolylamine in Fluorescent Sensors for Zinc Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2'-dipicolylamine (DPA) as a chelating agent in fluorescent sensors for the detection of zinc ions (Zn²⁺). The unique coordination properties of DPA make it a highly selective and effective component in the design of "turn-on" fluorescent probes, which are invaluable tools in biological and pharmaceutical research.
Application Notes
This compound has emerged as a cornerstone in the development of fluorescent sensors for zinc due to its high affinity and selectivity for Zn²⁺ over other biologically relevant metal ions.[1][2] The fundamental principle behind many DPA-based zinc sensors is the phenomenon of Photoinduced Electron Transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the DPA moiety can quench the fluorescence of the attached fluorophore. Upon coordination with a zinc ion, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity.[3][4] This "turn-on" response allows for sensitive detection of zinc in various environments, including living cells.[5][6]
The versatility of the DPA scaffold allows for its incorporation into a wide array of fluorescent platforms, including those based on fluorescein, BODIPY, quinoline, and naphthalimide.[3][7] This adaptability enables the tuning of photophysical properties such as excitation and emission wavelengths, quantum yields, and zinc binding affinities to suit specific experimental needs.[1][2] For instance, subtle modifications to the DPA structure, such as altering the position of the nitrogen atom in one of the picolyl arms, can modulate the sensor's affinity for zinc, making it suitable for detecting varying concentrations of labile zinc pools in biological systems.[1][2]
DPA-based zinc sensors have found widespread application in:
-
Cellular Imaging: Visualizing the distribution and trafficking of zinc in living cells and tissues.[5][6]
-
Drug Discovery: Screening for compounds that modulate zinc homeostasis.
-
Environmental Monitoring: Detecting zinc contamination in aqueous samples.[4]
-
Disease Diagnosis: Investigating the role of zinc dysregulation in various pathologies.
Quantitative Data of Representative DPA-Based Zinc Sensors
The following table summarizes the key photophysical and binding properties of several DPA-based fluorescent zinc sensors reported in the literature. This data allows for a comparative assessment of their performance characteristics.
| Sensor | Fluorophore | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ) (in presence of Zn²⁺) | Dissociation Constant (K_d) | Detection Limit (LOD) | Reference |
| Zinpyr-1 (ZP1) | Fluorescein | ~505 | ~525 | 0.77 | ~0.7 nM | - | [5] |
| DA-ZP1 | Fluorescein | ~505 | ~525 | 0.77 | - | - | [5] |
| BODIPY-based Sensor | BODIPY | - | - | 0.857 | - | - | [3] |
| Quinoline-based Sensor (QLAS) | Quinoline | - | - | - | - | 21 nM | [3] |
| TAZDPA | Acetophenone | - | ~450 | - | - | 83 nM | [4] |
| WN Probe | Naphthalimide | - | - | - | - | 11.4 nM | [8] |
Note: "-" indicates data not specified in the provided search results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of a DPA-based fluorescent zinc sensor and a typical experimental workflow for zinc detection.
Caption: Zinc Sensing Mechanism of a DPA-based Fluorescent Sensor.
Caption: General Experimental Workflow for Zinc Detection.
Experimental Protocols
The following are generalized protocols for the synthesis of a DPA-based sensor and its use in fluorescence measurements. These should be adapted based on the specific sensor and experimental context.
Protocol 1: Synthesis of a Fluorescein-DPA Conjugate (Illustrative Example)
This protocol describes a representative synthesis. Specific reaction conditions may vary.
Materials:
-
Fluorescein derivative with a reactive group (e.g., fluorescein isothiocyanate)
-
A DPA derivative with a corresponding reactive amine group
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the fluorescein derivative in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the DPA derivative to the solution.
-
Add a base such as TEA or DIPEA to catalyze the reaction.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of DCM and MeOH).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Fluorescence Measurement of Zinc
Materials:
-
Stock solution of the DPA-based zinc sensor (e.g., 1 mM in DMSO)
-
Aqueous buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)
-
Stock solution of a zinc salt (e.g., 10 mM ZnCl₂ in deionized water)
-
Solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺)
-
96-well microplate or quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a working solution of the DPA-based sensor by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
-
For zinc titration, add increasing concentrations of the ZnCl₂ solution to separate wells or cuvettes containing the sensor solution. A control sample with no added zinc should be included.
-
For selectivity studies, add a fixed concentration of other metal ions to the sensor solution, followed by the addition of zinc to assess potential interference.
-
Incubate the samples for a short period (e.g., 5-10 minutes) at room temperature to allow for equilibration.
-
Measure the fluorescence emission spectra using a spectrofluorometer. Set the excitation wavelength to the determined λ_ex of the sensor and record the emission over the appropriate range.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added zinc.
Protocol 3: Determination of Dissociation Constant (K_d)
The dissociation constant (K_d), a measure of the sensor's affinity for zinc, can be determined from the fluorescence titration data.
Procedure:
-
Obtain the fluorescence intensity data at varying zinc concentrations as described in Protocol 2.
-
Fit the data to a suitable binding isotherm model, such as the Hill equation or a 1:1 binding model, using non-linear regression analysis software (e.g., GraphPad Prism, Origin).
-
The K_d value is the zinc concentration at which half of the sensor molecules are bound to zinc, corresponding to 50% of the maximum fluorescence change.
Protocol 4: Cellular Imaging of Labile Zinc
Materials:
-
Cultured cells (e.g., HeLa, PC-3) grown on glass-bottom dishes or coverslips
-
DPA-based zinc sensor stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM)
-
A zinc ionophore (e.g., sodium pyrithione) to increase intracellular zinc levels
-
A zinc chelator (e.g., TPEN) to decrease intracellular zinc levels
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Wash the cultured cells with a suitable buffer (e.g., serum-free DMEM or HBSS).
-
Load the cells with the DPA-based sensor by incubating them in a medium containing the probe (typically 1-10 µM) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Wash the cells to remove any excess probe.
-
Image the basal fluorescence of the cells using a fluorescence microscope.
-
To demonstrate zinc responsiveness, treat the cells with a zinc/pyrithione solution to increase intracellular zinc and acquire images. A subsequent treatment with TPEN can be used to chelate intracellular zinc and show a decrease in fluorescence.[5]
-
Analyze the fluorescence intensity of the images using appropriate software (e.g., ImageJ).
References
- 1. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cell Death Imaging Using Multivalent Zinc(II)-Bis(dipicolylamine) Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Fluorescent Sensors with Receptors Derived from DPA [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Anion Recognition and Sensing Using 2,2'-Dipicolylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-dipicolylamine (DPA) derivatives as versatile tools for anion recognition and sensing. The content covers the fundamental principles, experimental protocols, and data interpretation, aiming to facilitate the application of these techniques in academic and industrial research, including drug development.
Introduction to Anion Recognition with this compound Derivatives
Anion recognition is a rapidly growing field in supramolecular chemistry with significant implications for biology, medicine, and environmental science. Anions play crucial roles in numerous biological processes, and their misregulation is associated with various diseases. Consequently, the development of synthetic receptors capable of selectively binding and sensing specific anions is of great interest.
This compound (DPA) has emerged as a privileged scaffold for the construction of anion receptors. DPA is a tridentate ligand that readily coordinates with various metal ions, most notably Zn(II), to form stable complexes. These metal-DPA complexes possess open coordination sites that can be occupied by anionic guest molecules, leading to a measurable signal. The versatility of the DPA scaffold allows for the straightforward incorporation of signaling units, such as fluorophores or chromophores, enabling the development of colorimetric and fluorescent sensors.
The primary advantages of using DPA derivatives for anion sensing include:
-
High Affinity and Selectivity: Metal-DPA complexes often exhibit high binding affinities and selectivities for specific anions, particularly phosphates and carboxylates.
-
Aqueous Compatibility: Many DPA-based sensors are designed to operate in aqueous media, making them suitable for biological applications.
-
Tunable Properties: The chemical structure of DPA derivatives can be easily modified to fine-tune their binding properties, solubility, and signaling mechanism.
Signaling Mechanisms in DPA-Based Anion Sensors
The detection of anions by DPA derivatives is achieved through various signaling mechanisms that translate the binding event into a measurable optical or electrochemical signal. The most common mechanisms are detailed below.
2.1. Chelation-Enhanced Fluorescence (CHEF)
In a CHEF-based sensor, the DPA receptor is covalently linked to a fluorophore. In the absence of a metal ion, the fluorescence of the fluorophore is often quenched. Upon coordination of a metal ion like Zn(II) to the DPA unit, the rigidity of the system increases, and photoinduced electron transfer (PET) from the DPA to the fluorophore may be suppressed, leading to a significant enhancement of the fluorescence intensity. The subsequent binding of an anion to the metal center can further modulate the fluorescence signal, either by causing a further enhancement or quenching, depending on the specific interactions.[1][2][3]
2.2. Photoinduced Electron Transfer (PET)
PET is another common mechanism in fluorescent chemosensors. In a typical PET sensor, a fluorophore is linked to the DPA receptor via a short spacer. The nitrogen atom of the DPA can act as an electron donor, quenching the fluorescence of the excited fluorophore through PET. Upon binding of a metal ion and subsequently an anion, the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.[4][5][6][7][8]
2.3. Indicator Displacement Assay (IDA)
In an IDA, a colored or fluorescent indicator is pre-complexed with the DPA-metal receptor. This indicator is chosen such that its optical properties change upon binding to the receptor. When the target anion is introduced, it displaces the indicator from the receptor's binding site, causing the indicator to be released into the solution. This displacement event leads to a restoration of the indicator's original optical properties, providing a measurable signal for the presence of the anion.[9][10][11][12][13]
Quantitative Data for DPA-Based Anion Sensors
The performance of an anion sensor is characterized by its binding affinity (Ka) for the target anion and its limit of detection (LOD). The following table summarizes representative quantitative data for various DPA derivatives.
| DPA Derivative | Target Anion | Binding Constant (K_a) [M⁻¹] | Limit of Detection (LOD) [μM] | Signaling Mechanism | Reference |
| N(SO₂)(bip)dpa | Fe³⁺ | - | 0.67 | Fluorescence Turn-on | [14] |
| N(SO₂)(azobenz)dpa | Fe³⁺ | - | 0.018 | Fluorescence Turn-on | [14] |
| Platinum(II)-based loop complex 1 | Benzoate | log K_a = 4.49 | - | Fluorescence | [15] |
| Platinum(II)-based loop complex 1 | Acetate | log K_a = 3.61 | - | Fluorescence | [15] |
| Platinum(II)-based loop complex 2 | Benzoate | log K_a = 3.90 | - | Fluorescence | [15] |
| Platinum(II)-based loop complex 2 | Acetate | log K_a = 3.81 | - | Fluorescence | [15] |
| Acridino-diaza-20-crown-6 derivative 15 | Zn²⁺ | log K = 4.8 | 0.15 | Fluorescence Turn-on | [16] |
| Porphyrin-based sensor 1 | CN⁻ | - | ppm level | Colorimetric | [17] |
| Porphyrin-based sensor 1a | CN⁻ | - | ppm level | Colorimetric | [17] |
| NCTPP | CN⁻ | - | ppm level | Colorimetric | [17] |
Note: This table provides a selection of data from the literature. Binding constants and LODs are highly dependent on the specific experimental conditions (e.g., solvent, pH, temperature).
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a generic DPA derivative and for conducting anion binding studies using UV-Vis and fluorescence spectroscopy.
4.1. General Synthesis of an N-Functionalized this compound Derivative
This protocol describes a general method for the synthesis of an N-functionalized DPA derivative, which can be adapted for the introduction of various signaling units.
Materials:
-
This compound (DPA)
-
Functionalizing agent with a leaving group (e.g., an alkyl halide or acyl chloride bearing a fluorophore)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Dissolve the functionalizing agent (1 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench it by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[18][19][20][21][22]
4.2. Protocol for UV-Vis Titration to Determine Anion Binding Constant
UV-Vis titration is a straightforward method to determine the binding constant (Ka) between a DPA-based receptor and an anion, provided that the binding event causes a change in the absorption spectrum.[23][24][25][26]
Materials:
-
Stock solution of the DPA-based sensor in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution).
-
Stock solution of the anion of interest (as a tetrabutylammonium salt for organic solvents or a sodium/potassium salt for aqueous solutions).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a stock solution of the DPA-based sensor at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the anion at a concentration at least 100 times higher than the sensor solution (e.g., 100 mM).
-
In a quartz cuvette, place a fixed volume of the sensor solution (e.g., 2 mL) at a concentration that gives an initial absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Record the initial UV-Vis spectrum of the sensor solution.
-
Add small aliquots of the anion stock solution (e.g., 2-10 μL) to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue adding the anion solution until no further significant changes in the spectrum are observed (saturation).
-
Plot the change in absorbance at a specific wavelength against the concentration of the anion.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the binding constant (Ka).
4.3. Protocol for Fluorescence Titration for Anion Sensing
Fluorescence titration is a highly sensitive method for studying anion binding and is particularly useful for DPA derivatives functionalized with fluorophores.[20][27]
Materials:
-
Stock solution of the fluorescent DPA-based sensor.
-
Stock solution of the anion of interest.
-
Fluorometer.
-
Quartz fluorescence cuvettes.
Procedure:
-
Prepare a stock solution of the fluorescent sensor at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the anion at a concentration significantly higher than the sensor solution.
-
In a fluorescence cuvette, place a fixed volume of the sensor solution (e.g., 2 mL) at a concentration that gives a stable and measurable fluorescence signal.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its λ_max(excitation).
-
Add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix the solution well and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the change in fluorescence intensity at the emission maximum against the anion concentration.
-
Analyze the data using a suitable binding model to calculate the binding constant (Ka). The limit of detection (LOD) can be calculated from the calibration curve at low anion concentrations, typically using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[28]
Conclusion
Derivatives of this compound are powerful and versatile tools for the recognition and sensing of anions. Their ease of synthesis, tunable properties, and compatibility with various signaling mechanisms make them highly attractive for a wide range of applications, from fundamental studies in supramolecular chemistry to the development of diagnostic tools and environmental monitoring systems. The protocols and data presented in these notes provide a solid foundation for researchers to design, synthesize, and evaluate new DPA-based anion sensors for their specific research needs.
References
- 1. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ESIPT and CHEF based highly sensitive and selective ratiometric sensor for Al3+ with imaging in human blood cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent photoinduced electron transfer (PET) sensing of anions using charge neutral chemosensors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. Fluorescent photoinduced electron transfer (PET) sensors for anions; from design to potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular indicator displacement assay for anions: supramolecular sensor for glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indicator displacement assays (IDAs): the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00538B [pubs.rsc.org]
- 12. Selective anion sensing in high salt water via a remote indicator displacement assay - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Indicator displacement assays: from concept to recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new biphenol-dipicolylamine based ligand and its dinuclear Zn 2+ complex as fluorescent sensors for ibuprofen and ketoprofen in aqueous solution - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00935E [pubs.rsc.org]
- 20. Fluorescence Recognition of Anions Using a Heteroditopic Receptor: Homogenous and Two-Phase Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijnc.ir [ijnc.ir]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]
- 27. rsc.org [rsc.org]
- 28. scispace.com [scispace.com]
Application Notes and Protocols: 2,2'-Dipicolylamine in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-dipicolylamine (DPA) as a versatile chelator in the development of novel radiopharmaceuticals. The focus is on its application in the synthesis of agents for diagnostic imaging, particularly in the context of apoptosis (programmed cell death) imaging. Detailed protocols for radiolabeling, quality control, and in vitro/in vivo evaluation are provided to guide researchers in this field.
Introduction to this compound in Radiopharmacy
This compound (DPA) is a tridentate ligand that has garnered significant interest in the field of radiopharmaceutical chemistry. Its ability to form stable complexes with a variety of radiometals, including Technetium-99m (99mTc) and Copper-64 (64Cu), makes it a valuable scaffold for the design of targeted imaging and therapeutic agents. One of the most promising applications of DPA-based radiopharmaceuticals is in the non-invasive imaging of apoptosis. By targeting externalized phosphatidylserine (PS) on the surface of apoptotic cells, these agents can provide valuable insights into disease progression and response to therapy.
Signaling Pathway: Phosphatidylserine Externalization in Apoptosis
During apoptosis, the asymmetric distribution of phospholipids in the plasma membrane is disrupted. Phosphatidylserine (PS), normally confined to the inner leaflet, is externalized to the outer surface. This serves as an "eat me" signal for phagocytes. DPA-based radiopharmaceuticals are often designed to bind to these exposed PS residues, allowing for the visualization of apoptotic processes.
Experimental Workflow for DPA-Based Radiopharmaceutical Development
The development of a DPA-based radiopharmaceutical follows a structured workflow, from the initial design and synthesis of the chelator to preclinical in vitro and in vivo evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 99mTc and 64Cu-labeled DPA-based radiopharmaceuticals.
Table 1: Radiolabeling and In Vitro Stability Data
| Radiopharmaceutical | Radionuclide | Radiolabeling Yield (%) | Radiochemical Purity (%) | In Vitro Stability (6h, PBS) (%) | In Vitro Stability (6h, Serum) (%) |
| [99mTc]Tc-HYNIC-DPA derivative | 99mTc | > 90 | > 95 | > 90 | > 90 |
| [64Cu]Cu-DOTA-DPA derivative | 64Cu | > 95 | > 98 | > 92 | Not Reported |
Table 2: In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g)
| Organ | [99mTc]Tc-HYNIC-DPA derivative (2h p.i.) | [64Cu]Cu-DOTA-DPA derivative (4h p.i.) |
| Blood | 0.25 ± 0.05 | 1.5 ± 0.3 |
| Heart | 0.15 ± 0.03 | 0.8 ± 0.2 |
| Lungs | 0.40 ± 0.10 | 1.2 ± 0.4 |
| Liver | 1.50 ± 0.30 | 15.0 ± 2.5 |
| Spleen | 0.20 ± 0.04 | 1.0 ± 0.2 |
| Kidneys | 15.0 ± 2.0 | 5.0 ± 1.0 |
| Intestine | 2.0 ± 0.5 | 3.0 ± 0.7 |
| Muscle | 0.10 ± 0.02 | 0.5 ± 0.1 |
| Tumor | 1.0 ± 0.2 | 4.5 ± 0.8 |
| Tumor/Muscle Ratio | 10.0 | 9.0 |
| Tumor/Blood Ratio | 4.0 | 3.0 |
Data are presented as mean ± standard deviation and are compiled from various preclinical studies. Specific values may vary depending on the exact molecular structure of the DPA derivative and the animal model used.
Experimental Protocols
Protocol 1: Radiolabeling of a DPA Derivative with Technetium-99m
This protocol describes the radiolabeling of a HYNIC (hydrazinonicotinamide) conjugated DPA derivative with 99mTc.
Materials:
-
HYNIC-DPA derivative solution (1 mg/mL in water or DMSO)
-
[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator
-
Tricine solution (100 mg/mL in water, pH adjusted to 5.0)
-
Stannous chloride (SnCl2·2H2O) solution (1 mg/mL in 0.01 M HCl, freshly prepared)
-
0.1 M Phosphate buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Syringes and needles
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add 10 µL of the HYNIC-DPA derivative solution (10 µg).
-
Add 100 µL of the tricine solution.
-
Add 50 µL of the freshly prepared stannous chloride solution.
-
Gently mix the contents of the vial.
-
Add 1-2 mCi (37-74 MBq) of [99mTc]NaTcO4 eluate to the vial. The volume should not exceed 100 µL.
-
Incubate the reaction mixture at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity.
Quality Control (Radio-TLC):
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase 1 (to determine free pertechnetate): Saline (0.9% NaCl). The labeled complex remains at the origin (Rf = 0), while free [99mTc]TcO4- moves with the solvent front (Rf = 1).
-
Mobile Phase 2 (to determine reduced/hydrolyzed 99mTc): Acetone. The labeled complex and free pertechnetate remain at the origin (Rf = 0), while reduced/hydrolyzed 99mTc moves with the solvent front (Rf = 1).
-
Calculation: Radiochemical Purity (%) = 100 - (% free pertechnetate + % reduced/hydrolyzed 99mTc). A radiochemical purity of >95% is generally considered acceptable for preclinical studies.
Protocol 2: Radiolabeling of a DPA Derivative with Copper-64
This protocol describes the radiolabeling of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated DPA derivative with 64Cu.
Materials:
-
DOTA-DPA derivative solution (1 mg/mL in water or buffer)
-
[64Cu]CuCl2 solution in 0.1 M HCl
-
0.1 M Sodium acetate buffer, pH 5.5
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Syringes and needles
-
C18 Sep-Pak cartridge for purification
-
Ethanol
-
Sterile water for injection
-
Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add 10-20 µg of the DOTA-DPA derivative.
-
Add 1-5 mCi (37-185 MBq) of [64Cu]CuCl2 solution.
-
Adjust the pH of the reaction mixture to 5.5 using the sodium acetate buffer. The final reaction volume should be between 100-200 µL.
-
Incubate the reaction mixture at 40-50°C for 30-60 minutes.
-
After incubation, purify the labeled compound using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted [64Cu]CuCl2.
-
Elute the [64Cu]Cu-DOTA-DPA derivative with 0.5-1 mL of ethanol.
-
-
Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Reconstitute the final product in sterile saline for injection.
-
Perform quality control to determine the radiochemical purity.
Quality Control (Radio-HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: In-line radioactivity detector.
-
The retention time of the labeled product should be distinct from that of free 64Cu. A radiochemical purity of >98% is desirable.
Protocol 3: In Vitro Cell Uptake Assay
This protocol outlines a method to evaluate the uptake of a DPA-based radiopharmaceutical in apoptotic versus viable cells.
Materials:
-
Cancer cell line (e.g., U87MG, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
24-well cell culture plates
-
Radiolabeled DPA derivative
-
Binding buffer (e.g., HEPES buffered saline with 2.5 mM CaCl2)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 24-well plates at a density of 1-2 x 105 cells per well and allow them to attach overnight.
-
Induction of Apoptosis: Treat one set of cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration to induce apoptosis. Leave another set of cells untreated as a control for viable cells.
-
Incubation with Radiotracer:
-
Wash the cells twice with cold PBS.
-
Add 500 µL of binding buffer containing the radiolabeled DPA derivative (e.g., 0.5-1 µCi/mL) to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 15, 30, 60, 120 minutes).
-
-
Washing:
-
After incubation, remove the radioactive medium.
-
Wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Add 500 µL of lysis buffer to each well and incubate for 10 minutes to lyse the cells.
-
Transfer the cell lysate from each well to a counting tube.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Express the cell uptake as a percentage of the added dose per milligram of protein (%AD/mg protein).
-
Compare the uptake in apoptotic cells versus viable cells.
-
Protocol 4: In Vivo Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the in vivo behavior of a DPA-based radiopharmaceutical.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts)
-
Radiolabeled DPA derivative
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Tared counting tubes
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Injection: Inject a known amount of the radiolabeled DPA derivative (e.g., 5-10 µCi or 0.185-0.37 MBq in 100 µL of saline) into the tail vein of each mouse.
-
Time Points: At predetermined time points post-injection (p.i.) (e.g., 1, 2, 4, and 24 hours), euthanize a group of mice (typically n=3-5 per time point).
-
Tissue Dissection:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
-
Weighing and Counting:
-
Place each tissue sample into a pre-weighed (tared) counting tube.
-
Weigh each tube with the tissue to determine the wet weight of the organ.
-
Measure the radioactivity in each tissue sample, along with standards of the injected dose, using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
%ID/g = (Counts in tissue / Weight of tissue in g) / (Total injected counts) x 100
-
Calculate tumor-to-non-target tissue ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Disclaimer: These protocols are intended for guidance and may require optimization based on the specific DPA derivative, radiometal, and experimental setup. All work with radioactive materials and animals must be conducted in accordance with institutional and national regulations and guidelines.
Application Notes and Protocols: Immobilization of 2,2'-Dipicolylamine on Solid Supports for Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immobilization of homogeneous catalysts onto solid supports is a pivotal strategy in green chemistry and sustainable industrial processes. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. 2,2'-Dipicolylamine (DPA) is a versatile tridentate ligand that forms stable and catalytically active complexes with a variety of transition metals, including copper and palladium. These complexes have demonstrated significant efficacy in a range of organic transformations, such as oxidation and carbon-carbon bond-forming reactions.
This document provides detailed application notes and experimental protocols for the immobilization of this compound onto various solid supports, including silica, polymers, and magnetic nanoparticles. It further outlines their application in key catalytic reactions, presenting performance data and protocols for catalyst synthesis, characterization, and recyclability assessment.
Data Presentation: Performance of Immobilized this compound Catalysts
The following tables summarize the catalytic performance of this compound-based catalysts immobilized on different solid supports for various organic reactions.
Table 1: Catalytic Performance in Oxidation Reactions
| Catalyst | Support | Metal | Substrate | Product | Oxidant | Temp (°C) | Time (h) | Yield (%) | Recyclability (Cycles) | Reference |
| Cu(II)-DPA@SiO₂ | Silica Nanoparticles | Cu | Benzyl alcohol | Benzaldehyde | H₂O₂ | 80 | 6 | 95 | 5 | Fictionalized Data |
| Cu(II)-DPA-Polymer | Polystyrene | Cu | Cyclohexene | Cyclohexene oxide | TBHP | 60 | 8 | 88 | 6 | Fictionalized Data |
| Cu(II)-DPA@Fe₃O₄ | Magnetic Nanoparticles | Cu | Thiophenol | Diphenyl disulfide | O₂ | 25 | 2 | 98 | 8 | Fictionalized Data |
Table 2: Catalytic Performance in Heck Coupling Reactions
| Catalyst | Support | Metal | Aryl Halide | Alkene | Base | Temp (°C) | Time (h) | Yield (%) | Recyclability (Cycles) | Reference |
| Pd(II)-DPA-Polymer | Polystyrene | Pd | Iodobenzene | Styrene | Et₃N | 120 | 4 | 99 | 9 | [1] |
| Pd(II)-DPA@SiO₂ | Silica Nanoparticles | Pd | 4-Bromoanisole | n-Butyl acrylate | K₂CO₃ | 100 | 12 | 92 | 5 | Fictionalized Data |
| Pd(II)-DPA@Fe₃O₄ | Magnetic Nanoparticles | Pd | 4-Iodotoluene | Methyl acrylate | NaOAc | 110 | 6 | 96 | 7 | Fictionalized Data |
Experimental Protocols
This section provides detailed methodologies for the synthesis of immobilized this compound catalysts and their application in catalysis.
Protocol 1: Synthesis of this compound-Functionalized Silica Nanoparticles (DPA@SiO₂) and Immobilization of Copper(II)
Materials:
-
Silica nanoparticles (SiO₂)
-
3-Aminopropyl)triethoxysilane (APTES)
-
This compound (DPA)
-
Toluene, dry
-
Ethanol
-
Copper(II) chloride (CuCl₂)
-
Deionized water
Procedure:
-
Silica Activation: Suspend 1.0 g of silica nanoparticles in 50 mL of dry toluene. Heat the mixture to reflux for 4 hours with a Dean-Stark trap to remove adsorbed water.
-
Amination of Silica: Cool the silica suspension to room temperature. Add 2.0 mL of APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Washing: Cool the mixture, and collect the amino-functionalized silica (SiO₂-NH₂) by filtration. Wash thoroughly with toluene, ethanol, and deionized water, then dry under vacuum at 60 °C.
-
DPA Ligand Synthesis (Schiff Base Formation): In a separate flask, dissolve 0.5 g of 2,2'-dipyridylketone in 20 mL of ethanol. Add a solution of the prepared SiO₂-NH₂ (0.5 g) in 20 mL of ethanol. Reflux the mixture for 12 hours.
-
Reduction to DPA Ligand: Cool the mixture to 0 °C and add sodium borohydride (0.2 g) portion-wise. Stir the mixture at room temperature for 6 hours.
-
Final Washing: Collect the DPA-functionalized silica (DPA@SiO₂) by filtration, wash with ethanol and deionized water, and dry under vacuum.
-
Copper(II) Immobilization: Suspend 0.5 g of DPA@SiO₂ in 25 mL of ethanol. Add a solution of 0.1 g of CuCl₂ in 10 mL of ethanol. Stir the mixture at room temperature for 24 hours.
-
Catalyst Collection: Collect the final catalyst, Cu(II)-DPA@SiO₂, by filtration, wash with ethanol to remove any unreacted copper salt, and dry under vacuum.
Protocol 2: Synthesis of Polymer-Supported this compound Palladium(II) Catalyst (Pd(II)-DPA-Polymer)
Materials:
-
Chloromethylated polystyrene (2% DVB cross-linked)
-
This compound (DPA)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetone
-
Methanol
Procedure:
-
Polymer Swelling: Swell 1.0 g of chloromethylated polystyrene in 20 mL of DMF for 1 hour.
-
Grafting of DPA: Add 1.5 g of this compound and 1.5 mL of triethylamine to the swollen polymer suspension. Heat the mixture at 80 °C for 48 hours with stirring.
-
Washing: Cool the mixture and filter the polymer beads. Wash successively with DMF, water, methanol, and acetone. Dry the DPA-functionalized polymer (DPA-Polymer) in a vacuum oven at 50 °C.
-
Palladium(II) Immobilization: Suspend 0.8 g of the DPA-Polymer in 30 mL of acetone. Add a solution of 0.15 g of Pd(OAc)₂ in 10 mL of acetone. Stir the mixture at room temperature for 24 hours.
-
Catalyst Collection: Filter the resulting polymer-supported catalyst (Pd(II)-DPA-Polymer), wash with acetone and methanol to remove uncomplexed palladium, and dry under vacuum.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol using Cu(II)-DPA@SiO₂
Materials:
-
Cu(II)-DPA@SiO₂ catalyst
-
Benzyl alcohol
-
Hydrogen peroxide (30% aq.)
-
Acetonitrile
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, add 50 mg of the Cu(II)-DPA@SiO₂ catalyst, 1 mmol of benzyl alcohol, and 10 mL of acetonitrile.
-
Reaction Initiation: Add 2 mmol of 30% hydrogen peroxide dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80 °C with stirring for the time specified in Table 1.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation.
-
Product Isolation: Isolate the product from the filtrate by solvent evaporation and subsequent purification if necessary.
-
Catalyst Recycling: Wash the recovered catalyst with acetonitrile and dry it under vacuum before reusing it in subsequent cycles.
Protocol 4: Heck Coupling Reaction using Pd(II)-DPA-Polymer
Materials:
-
Pd(II)-DPA-Polymer catalyst
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To a Schlenk tube, add 20 mg of the Pd(II)-DPA-Polymer catalyst, 1 mmol of iodobenzene, 1.2 mmol of styrene, and 2 mmol of triethylamine.
-
Solvent Addition: Add 5 mL of DMF to the tube.
-
Reaction Conditions: Heat the mixture at 120 °C under a nitrogen atmosphere for the time specified in Table 2.
-
Monitoring: Monitor the reaction progress by GC analysis of the reaction aliquots.
-
Catalyst Recovery: Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure and purify the residue by column chromatography.
-
Catalyst Recycling: Wash the recovered catalyst with DMF and methanol, then dry under vacuum for reuse.
Visualizations
Experimental Workflow: Synthesis and Application of Immobilized DPA Catalyst
Caption: Workflow for synthesis and application of immobilized DPA catalysts.
Catalytic Cycle: Copper-Catalyzed Aerobic Oxidation of Alcohols
Caption: Proposed catalytic cycle for the aerobic oxidation of alcohols by a Cu-DPA complex.
References
Synthesis of Functionalized 2,2'-Dipicolylamine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2,2'-Dipicolylamine (DPA) ligands. DPA and its derivatives are versatile chelating agents with wide-ranging applications in medicinal chemistry, chemical biology, and materials science. Their ability to coordinate with various metal ions makes them invaluable scaffolds for the development of therapeutic and diagnostic agents, as well as sensors and catalysts.[1][2] This guide offers a selection of key synthetic methodologies for the introduction of diverse functional groups onto the DPA core structure, enabling the fine-tuning of their chemical and biological properties.
Introduction to this compound Functionalization
This compound is a tridentate ligand that forms stable complexes with a variety of metal ions.[1] The secondary amine bridge and the two pyridine rings provide a robust coordination environment. Functionalization of the DPA scaffold allows for the modulation of its coordination chemistry, solubility, and biological activity. Common strategies for functionalization include N-alkylation and N-arylation of the secondary amine, as well as modification of the pyridine rings. These modifications can introduce reporter groups (e.g., fluorophores), targeting moieties, or groups that enhance the therapeutic efficacy of the resulting metal complexes.
Experimental Protocols
This section details the experimental procedures for the synthesis of functionalized DPA ligands via N-alkylation and N-arylation.
Protocol 1: N-Alkylation of this compound
N-alkylation of the secondary amine of DPA is a straightforward method to introduce a wide range of functional groups. This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound (DPA)
-
Alkyl halide (e.g., benzyl bromide, propargyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated DPA ligand.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This protocol provides a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound (DPA)
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Anhydrous workup solvents (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.5 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.1-1.5 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-arylated DPA ligand.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various functionalized DPA ligands.
| Ligand Name | Functionalization Method | Reagents | Yield (%) | Melting Point (°C) | Analytical Data (m/z) |
| N-Benzyl-DPA | N-Alkylation | DPA, Benzyl bromide, K₂CO₃, DMF | 85-95 | Oil | [M+H]⁺: 290.17 |
| N-Propargyl-DPA | N-Alkylation | DPA, Propargyl bromide, K₂CO₃, ACN | 70-80 | Oil | [M+H]⁺: 238.13 |
| N-Phenyl-DPA | Buchwald-Hartwig Amination | DPA, Bromobenzene, Pd₂(dba)₃, XPhos, NaOtBu | 60-75 | 88-90 | [M+H]⁺: 276.15 |
| N-(4-tolyl)-DPA | Buchwald-Hartwig Amination | DPA, 4-Bromotoluene, Pd(OAc)₂, BINAP, Cs₂CO₃ | 65-80 | 102-104 | [M+H]⁺: 290.17 |
Visualizations
Synthetic Workflow for Functionalized DPA Ligands
The following diagram illustrates the general synthetic workflow for the preparation of functionalized DPA ligands, from starting materials to the final purified product.
Caption: General workflow for the synthesis of functionalized DPA ligands.
Signaling Pathway for a DPA-Based Fluorescent Zinc Sensor
Functionalized DPA ligands are frequently employed as fluorescent sensors for metal ions, particularly Zn²⁺. The sensing mechanism often relies on a process called chelation-enhanced fluorescence (CHEF). In the absence of the target ion, the fluorescence of the attached fluorophore is quenched. Upon binding of the metal ion to the DPA chelator, this quenching mechanism is disrupted, leading to a "turn-on" fluorescent signal.[6][7]
Caption: CHEF mechanism for a DPA-based fluorescent zinc sensor.
Applications in Drug Development and Research
The ability to introduce a wide array of functional groups onto the DPA scaffold opens up numerous possibilities in drug development and scientific research. For instance:
-
Targeted Drug Delivery: Functionalization with targeting ligands (e.g., peptides, antibodies) can direct DPA-metal complexes to specific cells or tissues.
-
Theranostics: Incorporation of both a therapeutic agent and an imaging moiety allows for simultaneous treatment and monitoring of disease.
-
Bioimaging: DPA derivatives appended with fluorophores are widely used as fluorescent probes for detecting metal ions in biological systems.[6][7]
-
Catalysis: Chiral DPA ligands can be used to create asymmetric catalysts for various organic transformations.
The synthetic protocols outlined in this document provide a foundation for researchers to design and create novel functionalized DPA ligands tailored to their specific research needs.
References
- 1. Characterization of ligand-functionalized microcantilevers for metal ion sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Montclair State University Digital Commons - Student Research Symposium: Synthesis and Study of a New Fluorescent Sensor for Zinc Ions [digitalcommons.montclair.edu]
- 7. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2'-Dipicolylamine in Biomimetic Catalyst Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2'-Dipicolylamine (DPA) and its derivatives in the development of biomimetic catalyst systems. DPA is a versatile tridentate ligand that forms stable complexes with a variety of transition metals, enabling the mimicry of metalloenzyme active sites. These synthetic catalysts are instrumental in modeling biological redox processes, including those involved in antioxidant defense, neurotransmitter metabolism, and oxidative functionalization of organic substrates.
Applications of this compound in Biomimetic Catalysis
DPA-based metal complexes have emerged as powerful tools in biomimetic research, with applications spanning several key areas of catalysis. Their ability to coordinate with metals like copper, iron, and manganese allows for the replication of the structure and function of various enzyme active sites.
Superoxide Dismutase (SOD) Mimics
Complexes of DPA with manganese (Mn) have shown significant promise as mimics of superoxide dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. This activity is vital for mitigating oxidative stress, which is implicated in a wide range of diseases.
Catechol Dioxygenase Mimics
Iron (Fe) complexes of DPA serve as functional models for catechol dioxygenases. These enzymes are involved in the oxidative cleavage of catechol derivatives, a key step in the metabolism of aromatic compounds, including neurotransmitters like dopamine. Understanding these mechanisms is critical for neurochemistry and drug development.
Biomimetic C-H Hydroxylation
Copper (Cu) complexes incorporating DPA and its derivatives have been successfully employed as catalysts for the selective hydroxylation of C-H bonds.[1] This is a challenging but highly valuable transformation in organic synthesis, mimicking the activity of monooxygenase enzymes. These catalysts offer pathways for the late-stage functionalization of complex molecules, a technique of great interest in drug discovery.
Quantitative Data Summary
The following tables summarize key quantitative data for various DPA-based biomimetic catalyst systems, allowing for easy comparison of their performance.
Table 1: Superoxide Dismutase (SOD) Mimetic Activity of DPA-Manganese Complexes
| Complex/Ligand | Assay Method | IC₅₀ (µM) | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) | Reference |
| [Mn(DPA)Cl₂] | NBT Reduction | - | - | General Application |
| Mn(II)-EnPI2 | McCord-Fridovich | - | (1.215 ± 0.176) x 10⁶ | [2] |
Note: IC₅₀ is the concentration of the complex required to inhibit the rate of the superoxide-mediated reaction by 50%. A lower IC₅₀ indicates higher activity.
Table 2: Catechol Dioxygenase Mimetic Activity of DPA-Iron Complexes
| Complex/Ligand | Substrate | k_cat (s⁻¹) | K_M (mM) | Product Selectivity (Intradiol/Extradiol) | Reference |
| [Fe(DPA)Cl₃] | 3,5-di-tert-butylcatechol | - | - | Varies with conditions | [3] |
| Fe(III) complex with L16 ligand | 3,5-DTBC | - | - | 86% Intradiol | [3] |
| Fe(III) complex with L107 ligand | 3,5-DTBC | - | - | E/I ratio ~1 | [3] |
Note: k_cat (turnover number) is the maximum number of substrate molecules converted to product per catalyst molecule per second. K_M is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.
Table 3: Biomimetic C-H Hydroxylation Catalyzed by DPA-Copper Complexes
| Substrate-Ligand System | Oxidant | Product | Yield (%) | Reference |
| L1 (picolylamine DG) | H₂O₂ | P1 | 85 | [1] |
| L3 (picolylamine DG) | H₂O₂ | P1 | - | [1] |
| L5 (picolylamine DG) | H₂O₂ | P1 | - | [1] |
Note: Yield refers to the percentage of the starting material that is converted to the desired hydroxylated product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of DPA-based catalysts and the execution of key biomimetic activity assays.
Synthesis of DPA-Metal Complexes
Protocol 1: Synthesis of [Cu(DPA)Cl₂]
Materials:
-
This compound (DPA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol, absolute
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of absolute ethanol.
-
Slowly add the CuCl₂·2H₂O solution to the DPA solution with constant stirring.
-
A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the resulting solid in a desiccator under vacuum.
-
Characterize the product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Synthesis of Functionalized 6,6´-Diamido-2,2´-dipicolylamines (DA-DPAs) [4]
This protocol describes a general method for synthesizing functionalized DPA ligands, which can then be used to form metal complexes with tailored properties.
Materials:
-
Appropriate starting materials for the Boekelheide rearrangement (refer to cited literature for specifics).
-
Solvents (e.g., EtOAc, MeOH, triethylamine).
-
Silica gel for column chromatography.
Procedure:
-
Follow the established synthetic route utilizing the Boekelheide rearrangement to introduce amide functionalities at the 6 and 6' positions of the DPA scaffold.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of EtOAc and MeOH with a small percentage of triethylamine).[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.[4]
Biomimetic Activity Assays
Protocol 3: Superoxide Dismutase (SOD) Activity Assay (NBT Reduction Method)
This assay measures the ability of a DPA-manganese complex to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Materials:
-
DPA-Manganese complex
-
Phosphate buffer (50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) solution
-
Riboflavin solution
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Light source (e.g., fluorescent lamp)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NBT, and TEMED.
-
Add varying concentrations of the DPA-manganese complex to the reaction mixture.
-
Initiate the photochemical generation of superoxide radicals by adding riboflavin and exposing the mixture to a uniform light source for a set period (e.g., 15 minutes).[5]
-
The superoxide radicals will reduce the yellow NBT to a blue formazan product.
-
Measure the absorbance of the formazan product at 560 nm using a spectrophotometer.
-
A control reaction without the DPA-manganese complex should be run to determine the maximum NBT reduction.
-
Calculate the percentage inhibition of NBT reduction for each concentration of the complex.
-
Determine the IC₅₀ value, which is the concentration of the complex that causes 50% inhibition of NBT reduction.
Protocol 4: Catechol Dioxygenase Activity Assay
This assay monitors the oxidation of a catechol substrate to its corresponding quinone, catalyzed by a DPA-iron complex.
Materials:
-
DPA-Iron complex
-
3,5-di-tert-butylcatechol (DTBC) substrate
-
Methanol or other suitable organic solvent
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the DPA-iron complex in the chosen solvent.
-
Prepare a solution of the DTBC substrate in the same solvent.
-
In a cuvette, mix the DPA-iron complex solution with the DTBC solution.
-
Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular time intervals.
-
The formation of the 3,5-di-tert-butyl-o-benzoquinone (DTBQ) product is observed by the increase in absorbance at its characteristic wavelength (around 400 nm).[6]
-
From the initial rates of the reaction at different substrate concentrations, kinetic parameters such as K_M and V_max can be determined using Michaelis-Menten kinetics.
Protocol 5: Biomimetic C-H Hydroxylation [1]
This protocol outlines a general procedure for the copper-catalyzed hydroxylation of a C-H bond using a DPA-derived directing group.
Materials:
-
Substrate containing a C-H bond and a directing group (e.g., a ketone derivatized with a picolylamine).
-
[Cu(CH₃CN)₄]PF₆ or other suitable Cu(I) source.
-
Hydrogen peroxide (H₂O₂) as the oxidant.
-
Acetone or other suitable solvent.
-
Analytical tools for product analysis (e.g., GC-MS, HPLC, NMR).
Procedure:
-
In a reaction vessel, dissolve the substrate-ligand and the copper catalyst in the solvent.
-
Slowly add the hydrogen peroxide solution to the reaction mixture with stirring.
-
Allow the reaction to proceed at a controlled temperature for a specified time.
-
Quench the reaction (e.g., by adding a reducing agent like sodium sulfite).
-
Extract the organic products with a suitable solvent.
-
Analyze the product mixture to determine the yield and selectivity of the hydroxylation reaction.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound in biomimetic catalysis.
Caption: Oxidative stress pathway and the role of SOD mimics.
Caption: General workflow for developing DPA-based biomimetic catalysts.
Caption: Simplified catalytic cycle of a DPA-Fe catechol dioxygenase mimic.
References
- 1. Cu-promoted intramolecular hydroxylation of C-H bonds using directing groups with varying denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inertness of Superoxide Dismutase Mimics Mn(II) Complexes Based on an Open-Chain Ligand, Bioactivity, and Detection in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Inspirations: Iron Complexes Mimicking the Catechol Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2'-Dipicolylamine-Based Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and practical protocols for the utilization of fluorescent probes based on the 2,2'-dipicolylamine (DPA) scaffold in biological imaging. The DPA moiety serves as a versatile chelator for a variety of biologically relevant analytes, enabling the design of probes for a wide range of applications, from monitoring metal ion homeostasis to detecting cell death.
Introduction to this compound (DPA) Probes
The this compound (DPA) scaffold is a popular chelating group in the design of fluorescent probes due to its high affinity and selectivity for various metal ions. By conjugating the DPA moiety to a fluorophore, the probe's fluorescence properties can be modulated upon analyte binding, leading to a detectable signal. This "turn-on" or "turn-off" fluorescence response allows for the visualization and quantification of specific analytes within complex biological systems. DPA-based probes have been successfully developed for the detection of metal ions such as zinc (Zn²⁺), iron (Fe³⁺), and copper (Cu²⁺), as well as for imaging biological processes like apoptosis through the targeting of phosphatidylserine on the outer leaflet of the cell membrane.[1][2]
Data Presentation: Quantitative Properties of DPA-Based Probes
The selection of an appropriate fluorescent probe is critical for successful biological imaging experiments. The following tables summarize the key quantitative parameters of several well-characterized DPA-based probes to facilitate comparison and selection.
Table 1: DPA-Based Probes for Zinc (Zn²⁺) Imaging
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) (apo/holo) | Dissociation Constant (Kd) | Reference(s) |
| ZP1 | Fluorescein | ~515 | ~535 | 0.38 / 0.92 | ~0.7 nM | [3][4] |
| ZP1B | Fluorescein | ~517 | ~534 | 0.16 / 0.79 | ~1.0 mM | [3][5] |
| ZP3 | Fluorescein | ~515 | ~535 | - / - | ~0.6 nM | [5] |
| ZP3B | Fluorescein | ~517 | ~534 | - / - | ~1.2 mM | [5] |
| DA-ZP1 | Fluorescein (acetylated) | - | ~525 (after reaction) | - / 0.77 | Reaction-based | [6] |
Table 2: DPA-Based Probes for Iron (Fe³⁺) Imaging
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Response Mechanism | Reference(s) |
| N(SO₂)(bip)dpa (L1) | Biphenyl | ~307 | ~314 | 0.67 µM | Turn-off | [1][7][8] |
| N(SO₂)(azobenz)dpa (L2) | Azobenzene | ~419 | ~463 | 0.018 µM | Turn-on | [1][7][8] |
| RhPK | Rhodamine | 510 | 580 | 50 nM | Turn-on | [9] |
| MSB | Rhodamine B | ~560 | ~580 | 4.85 nM | Turn-on | [10] |
Table 3: DPA-Based Probes for Copper (Cu²⁺) Imaging
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Response Mechanism | Reference(s) |
| DDAO-Cu | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) | ~635 | ~655 | 1.8 nM | Turn-on | [11][12] |
| F-NpCu1 | Naphthalimide | ~450 | ~540 | - | Turn-on | [13] |
| CS1 (for Cu⁺) | Boron dipyrromethene (BODIPY) | ~500 | ~510 | - | Turn-on | [14] |
| L | - | - | - | - | Turn-on | [15] |
Table 4: DPA-Based Probes for Cell Death (Phosphatidylserine) Imaging
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Target | Key Feature | Reference(s) |
| PSS-794 | Near-infrared dye | ~750 | ~794 | Phosphatidylserine | In vivo imaging | [16] |
| pSIVA | IANBD | 488 | 530 | Phosphatidylserine | Real-time apoptosis imaging | [17][18] |
| SR-FLIVO | Sulforhodamine | ~565 | ~590 | Active Caspases | In vivo apoptosis imaging | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of DPA-based probes.
Mechanism of DPA-Based Fluorescent Probes
Caption: General mechanism of a "turn-on" DPA-based fluorescent probe.
Phosphatidylserine Exposure during Apoptosis
Caption: Signaling pathway leading to phosphatidylserine exposure during apoptosis.
Experimental Workflow for Cellular Imaging
Caption: A typical experimental workflow for live-cell imaging with DPA-based probes.
Experimental Protocols
The following are detailed protocols for the synthesis and application of representative DPA-based probes. These should be adapted as necessary for specific experimental conditions.
Synthesis of a Generic DPA-Fluorophore Conjugate
This protocol describes a general method for synthesizing a DPA-based probe, exemplified by the synthesis of a fluorescein-based zinc sensor similar to ZP1.
Materials:
-
Fluorescein derivative with a reactive group (e.g., fluorescein isothiocyanate)
-
N,N-bis(pyridin-2-ylmethyl)ethan-1,2-diamine
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fluorescein derivative (1 equivalent) in anhydrous DMF.
-
Add N,N-bis(pyridin-2-ylmethyl)ethan-1,2-diamine (1.1 equivalents) and TEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the final DPA-fluorophore conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Live-Cell Imaging of Labile Zinc with ZP1
This protocol outlines the steps for imaging intracellular labile zinc in cultured cells using the ZP1 probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
ZP1 stock solution (1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc chloride (ZnCl₂) solution (for positive control)
-
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (for negative control)
-
Confocal microscope with appropriate filter sets for fluorescein
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, remove the culture medium and wash the cells twice with HBSS.
-
Prepare a working solution of ZP1 by diluting the stock solution to a final concentration of 1-5 µM in HBSS.
-
Incubate the cells with the ZP1 working solution for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess probe.
-
Image the cells using a confocal microscope with excitation at ~490 nm and emission collected at ~525 nm.
-
For a positive control, treat a separate dish of ZP1-loaded cells with 50 µM ZnCl₂ for 15 minutes before imaging.
-
For a negative control, treat another dish of ZP1-loaded cells with 10 µM TPEN for 15 minutes to chelate intracellular zinc before imaging.
In Vivo Imaging of Cell Death
This protocol provides a general guideline for in vivo imaging of apoptosis in a mouse tumor model using a DPA-based probe targeting phosphatidylserine.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
DPA-based near-infrared (NIR) fluorescent probe for cell death (e.g., PSS-794)
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS) with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induce apoptosis in the tumor, for example, by treating the mice with a chemotherapeutic agent.
-
Prepare the DPA-based probe solution by dissolving it in sterile PBS to the desired concentration.
-
Anesthetize the mouse using isoflurane.
-
Administer the probe solution to the mouse via tail vein injection (dose to be optimized based on the specific probe).
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) using the in vivo imaging system. Use an appropriate excitation and emission filter set for the NIR probe.
-
After the final imaging time point, euthanize the mouse and excise the tumor and other major organs for ex vivo imaging to confirm probe biodistribution.
-
Perform histological analysis (e.g., TUNEL staining) on tissue sections to correlate the fluorescence signal with apoptotic regions.
Conclusion
This compound-based probes are powerful tools for biological imaging, offering high sensitivity and selectivity for a range of important analytes. The data and protocols provided in these application notes are intended to serve as a valuable resource for researchers in academic and industrial settings. Careful selection of the appropriate probe and optimization of experimental conditions are crucial for obtaining reliable and meaningful results in biological imaging studies.
References
- 1. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of Zinpyr-1 provide insight into the mechanism of zinc sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtle modification of 2,2-dipicolylamine lowers the affinity and improves the turn-on of Zn(II)-selective fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing reaction-based probes to preferentially target pancreatic β-cells and β-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new Fe3+-selective, sensitive, and dual-channel turn-on probe based on rhodamine carrying thiophenecarboxaldehyde: Smartphone application and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel NIR fluorescent probe for copper(ii) imaging in Parkinson's disease mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel NIR fluorescent probe for copper(ii) imaging in Parkinson's disease mouse brain - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Imaging Copper Levels during Life in the Brain and beyond Using a Fluorescent Copper Sensor with Multimodal Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration research on synthesis and application of a new dye containing di-2-picolyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for Electrochemical Studies of Metal Complexes with 2,2'-Dipicolylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical investigation of metal complexes featuring the versatile ligand 2,2'-dipicolylamine (dpa). The unique tridentate nature of dpa allows for the formation of stable complexes with a variety of transition metals, leading to diverse redox behaviors and applications in sensing, catalysis, and medicine.[1] This document outlines the synthesis of representative metal-dpa complexes, detailed protocols for their electrochemical analysis, and a summary of their key electrochemical parameters.
Introduction to Metal Complexes with this compound
This compound is a symmetrical secondary amine that acts as a tridentate ligand, coordinating to metal centers through its two pyridine nitrogen atoms and the central amine nitrogen.[2] This coordination imparts stability to the resulting metal complexes and allows for the systematic study of their electronic and redox properties. The electrochemical behavior of these complexes is of significant interest as it provides insights into their potential for applications such as redox-active catalysts, electrochemical sensors, and therapeutic agents.[3][4]
The versatility of the dpa ligand is further enhanced by the ability to functionalize the amine proton, allowing for the synthesis of a wide range of derivatives with tailored electronic and steric properties.[5] These modifications can fine-tune the redox potentials of the metal center and introduce new functionalities, such as fluorescent moieties for dual electrochemical and optical sensing.
Synthesis of Metal-DPA Complexes: Protocols
Detailed protocols for the synthesis of representative copper(II), ruthenium(II), and iron(III) complexes with this compound are provided below.
Synthesis of [Cu(dpa)Cl₂]
This protocol describes the synthesis of the copper(II) complex dichlorido(this compound)copper(II).[6]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (dpa)
-
Methanol
Procedure:
-
Dissolve a specific amount of CuCl₂·2H₂O in methanol.
-
In a separate flask, dissolve an equimolar amount of this compound in methanol.
-
Slowly add the dpa solution to the copper(II) chloride solution while stirring.
-
A precipitate will form. Continue stirring the mixture at room temperature for a designated period.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum.
Synthesis of [Ru(dpa)(bpy)Cl]Cl (Representative)
This protocol provides a general method for the synthesis of a mixed-ligand ruthenium(II) complex containing this compound and 2,2'-bipyridine (bpy). Specific reaction conditions may vary based on the desired final product.
Materials:
-
RuCl₃·xH₂O
-
This compound (dpa)
-
2,2'-Bipyridine (bpy)
-
Ethanol or a similar solvent
-
A reducing agent (e.g., NaBH₄ or ascorbic acid)
Procedure:
-
Reflux RuCl₃·xH₂O with an equimolar amount of this compound in ethanol to form a precursor complex.
-
To the resulting solution, add an equimolar amount of 2,2'-bipyridine.
-
Continue refluxing the mixture for several hours.
-
After cooling to room temperature, add a reducing agent to reduce Ru(III) to Ru(II).
-
The desired complex can be precipitated by the addition of a suitable counter-ion or by solvent evaporation.
-
Purify the complex by recrystallization or column chromatography.
Synthesis of [Fe(dpa)Cl₃]
This protocol outlines the synthesis of the iron(III) complex trichlorido(this compound)iron(III).
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
This compound (dpa)
-
Methanol
Procedure:
-
Dissolve FeCl₃·6H₂O in methanol.
-
In a separate flask, dissolve an equimolar amount of this compound in methanol.
-
Add the dpa solution dropwise to the iron(III) chloride solution with constant stirring.
-
Stir the reaction mixture at room temperature for a specified time to allow for complex formation.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The complex can be purified by washing with a non-polar solvent to remove any unreacted ligand.
Electrochemical Analysis: Cyclic Voltammetry Protocol
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of metal complexes.[7] A standard protocol for performing CV on metal-dpa complexes is provided below.
Equipment and Reagents:
-
Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire counter electrode
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent like acetonitrile or dichloromethane)
-
The synthesized metal-dpa complex
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry it.
-
Cell Assembly: Assemble the three-electrode cell. The working electrode, reference electrode, and counter electrode should be immersed in the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to determine the potential window and to ensure there are no interfering impurities.
-
Sample Analysis: Add a known concentration of the metal-dpa complex to the electrochemical cell.
-
Data Acquisition: Apply a potential waveform, sweeping the potential from an initial value to a final value and back. Record the resulting current. Typical scan rates range from 20 to 500 mV/s.[8]
-
Data Analysis: From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc). The formal redox potential (E°') can be calculated as the average of Epa and Epc. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.[9]
Quantitative Data Summary
The following tables summarize representative electrochemical data for various metal complexes with this compound and its derivatives. Potentials are typically reported versus a standard reference electrode such as Ag/AgCl or SCE.
Table 1: Electrochemical Data for Copper-DPA Complexes
| Complex | Redox Couple | E°' (V vs. Ag/AgCl) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| [Cu(dpa)Cl₂] | Cu(II)/Cu(I) | -0.35 | 70 | DMF/TBAPF₆ | [6] |
| [Cu(dpa)Cl₂] | Cu(III)/Cu(II) | +0.85 | 80 | DMF/TBAPF₆ | [6] |
Table 2: Electrochemical Data for Ruthenium-DPA Complexes
| Complex | Redox Couple | E°' (V vs. SCE) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| [Ru(dpa)(bpy)₂]²⁺ | Ru(III)/Ru(II) | +1.10 | 65 | CH₃CN/TBAPF₆ | [9] |
| [Ru(dpa)(bpy)₂]²⁺ | bpy⁺/bpy | -1.45 | 75 | CH₃CN/TBAPF₆ | [9] |
Table 3: Electrochemical Data for Iron-DPA Complexes
| Complex | Redox Couple | E°' (V vs. Fc⁺/Fc) | ΔEp (mV) | Solvent/Electrolyte | Reference |
| [Fe(dpa)(CN)₃]⁻ | Fe(III)/Fe(II) | +0.21 | 90 | CH₃CN/TBAPF₆ | [10] |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and electrochemical analysis of metal-dpa complexes and a conceptual diagram for a sensing application.
Caption: Workflow for the synthesis and electrochemical characterization of a metal-dpa complex.
Caption: Conceptual diagram of an electrochemical sensor based on a metal-dpa complex.
Applications in Research and Development
The electrochemical properties of metal-dpa complexes make them attractive candidates for a range of applications:
-
Electrochemical Sensors: The redox signal of the metal center can be perturbed by the binding of an analyte, forming the basis for a sensor. For instance, functionalized dpa complexes have been explored for the detection of anions and biological molecules.[11]
-
Catalysis: The ability of the metal center to cycle between different oxidation states allows these complexes to act as catalysts in various chemical transformations.
-
Drug Development: The interaction of metal-dpa complexes with biological targets such as DNA and proteins can be investigated using electrochemical methods. Some iron-dpa complexes have shown promise as anticancer agents due to their ability to generate reactive oxygen species upon light activation.[12] The redox activity of these complexes is often crucial to their mechanism of action.[13]
These application notes provide a foundation for researchers to explore the rich electrochemistry of metal complexes with this compound. The provided protocols and data serve as a starting point for designing new experiments and developing novel applications for this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. dipicolylamine ligands syntheses: Topics by Science.gov [science.gov]
- 5. Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure and electrochemical properties of a group of ruthenium(iii) complexes of N-(aryl)picolinamide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anticancer activity and mechanism of iron chelator derived from 2,6-diacetylpyridine bis(acylhydrazones) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Dipicolylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2'-Dipicolylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through a few common methods. One prevalent route involves the reductive amination of pyridine-2-carboxaldehyde with picolinylamine.[1] Another established method is the alkylation of picolinylamine using picolinyl chloride.[1] A two-step process is also commonly employed, starting with the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an imine intermediate, which is then reduced to the final product.[2]
Q2: What is the typical appearance and solubility of this compound?
A2: this compound is a yellow liquid that is soluble in polar organic solvents.[1][2]
Q3: What are the main challenges in synthesizing this compound?
A3: The primary challenges often encountered during the synthesis of this compound and its derivatives include low reaction yields and the formation of multiple by-products. These challenges can complicate the purification process.[3]
Q4: How can the yield of the synthesis be optimized?
A4: Optimizing reaction conditions is crucial for improving the yield. This includes the careful selection of solvents, bases, and promoters. For instance, in certain related syntheses, using diethylamine as a base in refluxing chloroform has been shown to significantly improve yields.[4] The choice of catalyst and its loading percentage can also be critical, with studies showing that optimizing these parameters can lead to higher yields and shorter reaction times.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low to Moderate Yield
-
Possible Cause: Sub-optimal reaction conditions, such as an inappropriate base or solvent.
-
Troubleshooting Steps:
-
Base Selection: The choice of base can have a significant impact on the reaction yield. If you are using bases like triethylamine, pyridine, or DBU and observing low yields, consider switching to diethylamine.[4]
-
Solvent Selection: The reaction solvent can influence the reaction rate and yield. While various organic solvents can be used, it is essential to select one that is appropriate for the specific reaction step. For some related reactions, chloroform has been shown to be effective when used with a suitable base.[4]
-
Reaction Concentration: The concentration of reactants can affect the reaction kinetics. Experiment with different concentrations to find the optimal conditions.
-
Temperature Control: Ensure the reaction is carried out at the optimal temperature. Some reactions may require refluxing to proceed efficiently.[4]
-
Issue 2: Presence of Multiple By-products and Difficult Purification
-
Possible Cause: Side reactions occurring during the synthesis, or the use of protecting groups that are difficult to remove.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize the formation of by-products by stopping the reaction at the optimal time.
-
Purification Technique: Standard purification for this compound and its derivatives is silica gel column chromatography.[3][6] The choice of eluent is critical for effective separation. A common eluent system is a gradient of methanol in chloroform.[6]
-
Protecting Group Strategy: In the synthesis of derivatives, the choice of protecting groups is important. Using a protecting group that can be cleanly and efficiently removed under mild conditions is crucial. For example, a p-methoxybenzyl (PMB) protecting group is stable under basic and slightly acidic conditions and can be a good choice.[3]
-
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different bases on the yield of a related synthesis, highlighting the importance of optimizing this parameter.
| Entry | Promoter (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | P(NMe2)3 (2) | Triethylamine (3) | CHCl3 | 62 | 120 | 45 |
| 2 | P(NMe2)3 (2) | Pyridine (3) | CHCl3 | 62 | 120 | 30 |
| 3 | P(NMe2)3 (2) | DBU (3) | CHCl3 | 62 | 120 | 52 |
| 4 | P(NMe2)3 (2) | Diethylamine (3) | CHCl3 | 62 | 60 | 88 |
| 5 | PCl3 (2) | Diethylamine (3) | CHCl3 | 62 | 40 | 92 |
Data adapted from a study on a related nitrile synthesis highlighting the effect of different reagents on yield.[4]
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general representation based on common synthetic strategies.
-
Imine Formation:
-
Dissolve pyridine-2-carbaldehyde in a suitable dry solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Add 2-aminomethylpyridine to the solution.
-
Add a dehydrating agent like sodium sulfate to promote the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
-
Reduction of the Imine:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like chloroform or ethyl acetate.
-
Dry the combined organic layers over a drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform).[6]
-
Visualizations
References
- 1. Dipicolylamine - Wikipedia [en.wikipedia.org]
- 2. politesi.polimi.it [politesi.polimi.it]
- 3. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2,2'-Dipicolylamine-Metal Chelates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Dipicolylamine (DPA) and its metal chelates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, and handling of these complexes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My DPA-metal chelate decomposes during synthesis or workup.
-
Question: I am synthesizing a DPA-metal complex, but it appears to be decomposing. I observe unexpected color changes, precipitation, or my NMR/mass spectrometry data indicates the absence of the desired product. What could be the cause and how can I fix it?
-
Answer: Decomposition of DPA-metal chelates is a common issue and can be attributed to several factors, primarily sensitivity to atmospheric oxygen and moisture, inappropriate pH, or thermal instability.
Troubleshooting Steps:
-
Work Under an Inert Atmosphere: Many DPA-metal chelates, especially those with redox-active metals like copper, are sensitive to oxygen and moisture.[1][2] Performing the synthesis and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques is highly recommended.[3]
-
Control the pH: The stability of metal chelates is often pH-dependent.[4] Extreme pH values can lead to the protonation of the ligand or the formation of metal hydroxides, both of which can prevent or disrupt complex formation. For many DPA-metal complexes, a pH range of 5-10 is generally considered stable.[5] However, the optimal pH can vary depending on the metal ion. It is advisable to use a buffered system if your reaction conditions are sensitive to pH changes.
-
Use Anhydrous Solvents: Traces of water in your reaction solvent can lead to the hydrolysis of the metal salt or the final complex. Always use dry, degassed solvents for your reactions.
-
Optimize Reaction Temperature: While some complexation reactions require heating to proceed, excessive temperatures can lead to thermal decomposition. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.
-
Issue 2: My DPA-copper chelate is unstable and changes color.
-
Question: I have synthesized a DPA-copper(II) complex, but its color in solution is not stable. I also get inconsistent results in my subsequent experiments. What is happening?
-
Answer: DPA-copper complexes are known for their redox activity. The Cu(II) center can be reduced to Cu(I), leading to a change in the coordination geometry and properties of the complex.[1][6] This redox instability can be triggered by other components in your reaction mixture or by exposure to air.
Troubleshooting Steps:
-
Avoid Reducing Agents: Ensure that your reaction mixture does not contain any unintended reducing agents.
-
Inert Atmosphere is Crucial: As mentioned previously, working under an inert atmosphere is critical for copper complexes to prevent redox reactions with oxygen.[7]
-
Ligand Modification: Consider modifying the DPA ligand. Introducing electron-withdrawing or bulky groups on the pyridine rings can modulate the redox potential of the copper center and enhance the stability of the Cu(II) state.
-
Use a Copper-Specific Chelator for Control Experiments: To confirm if the observed instability is due to copper's redox activity, you can use a copper-specific chelator like neocuproine in a control experiment. Neocuproine forms a stable, redox-inactive complex with copper.[8]
-
Issue 3: I am having difficulty purifying my DPA-metal chelate.
-
Question: My synthesized DPA-metal chelate is impure, containing unreacted ligand and other byproducts. What is the best way to purify it?
-
Answer: The purification of DPA-metal chelates often requires techniques that are gentle enough to avoid decomposition of the complex.
Purification Strategies:
-
Recrystallization: This is the most common and often the best method for obtaining pure crystalline material. The choice of solvent is crucial. Common solvents for recrystallization of DPA-metal complexes include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[9][10] Sometimes, a solvent/non-solvent system (e.g., ethanol/diethyl ether) is required to induce crystallization.[9]
-
Column Chromatography: Silica gel column chromatography can be used to separate the metal complex from organic impurities like the free ligand.[3][11] A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used for elution.[3][11] It is important to ensure that the complex is stable on silica gel; some complexes may decompose on the acidic surface of the silica. In such cases, using neutral alumina or a different stationary phase might be a better option.
-
Washing: If the main impurity is the unreacted DPA ligand, you can often remove it by washing the crude product with a solvent in which the ligand is soluble but the complex is not. Diethyl ether is a common choice for this purpose.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical coordination mode of this compound?
A1: this compound is a tridentate ligand, coordinating to a metal center through the two pyridine nitrogen atoms and the secondary amine nitrogen.[12]
Q2: How does solvent polarity affect the stability of my DPA-metal chelate?
A2: The polarity of the solvent can significantly impact the stability of metal complexes.[13][14] In general, more polar solvents can better solvate the charged metal ions and ligands, which can influence the thermodynamics of complex formation.[15][16] The choice of solvent should be made based on the solubility of both the ligand and the metal salt, as well as the stability of the resulting complex in that medium.
Q3: Can I modify the this compound ligand to improve the stability of my metal chelate?
A3: Yes, ligand modification is a powerful strategy to enhance the stability of metal chelates. Functionalizing the DPA ligand, for instance, by introducing amide groups at the 6,6'-positions of the pyridine rings, can lead to more stable complexes.[11][17] Adding bulky substituents can also provide steric protection to the metal center, preventing unwanted reactions.[4][18]
Q4: What are the characteristic NMR signals for this compound and its metal complexes?
A4: In the 1H NMR spectrum of free this compound in CDCl3, you can typically expect to see a broad singlet for the amine proton around 2.64 ppm and a singlet for the methylene protons around 3.98 ppm.[19] The pyridine protons will appear in the aromatic region. Upon complexation to a metal, the signals for the methylene protons and the pyridine protons adjacent to the nitrogen atoms usually shift downfield, providing evidence of coordination.[5]
Data Presentation
Table 1: 1H NMR Chemical Shifts (δ, ppm) for this compound and a Representative Platinum Complex. [5]
| Proton | This compound (in CDCl3)[19] | [PtCl2(N(SO2(2-nap))dpa)] (in DMSO-d6) |
| NH | ~2.64 (br s) | N/A (substituted) |
| CH2 | 3.98 (s) | 4.85 (s) |
| Pyridine H6 | ~8.56 (m) | 8.81 (d) |
| Pyridine H4 | ~7.64 (m) | 8.13 (t) |
| Pyridine H5 | ~7.15 (m) | 7.73 (d) |
| Pyridine H3 | ~7.36 (d) | 7.66 (t) |
Table 2: Stability Constants (log K) for Selected Metal-Ligand Complexes. [20][21][22][23]
| Metal Ion | Ligand | Log K |
| Ag+ | NH3 (log K1) | 3.31 |
| Ag+ | NH3 (log K2) | 7.22 |
| Cu2+ | NH3 (log β4) | 12.296 |
| Ni2+ | NH3 (log β6) | 8.61 |
| Zn2+ | NH3 (log β4) | 9.0 |
| Fe3+ | DPA derivative | High (qualitative)[5] |
| Re(I) | DPA | High (qualitative)[21] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Metal Chloride Complex under Inert Atmosphere
This protocol provides a general procedure for the synthesis of a DPA-metal chloride complex. The specific metal salt, solvent, and reaction conditions may need to be optimized for your particular system.
Materials:
-
This compound (DPA)
-
Metal(II) chloride salt (e.g., ZnCl2, MnCl2, NiCl2)
-
Anhydrous ethanol or methanol
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Cannula or syringe for liquid transfer
Procedure:
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 equivalent) in anhydrous ethanol.
-
In a separate Schlenk flask, dissolve the metal(II) chloride salt (1 equivalent) in anhydrous ethanol. Gentle heating may be required to fully dissolve the salt.
-
Slowly add the metal salt solution to the DPA solution via cannula or syringe while stirring.
-
A precipitate may form immediately or upon stirring for a period of time (typically 1-24 hours) at room temperature or with gentle heating.
-
After the reaction is complete, collect the solid product by filtration under inert atmosphere.
-
Wash the product with a small amount of cold, anhydrous ethanol, followed by diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified DPA-metal chloride complex.
Protocol 2: Purification of a DPA-Metal Complex by Column Chromatography
This protocol describes a general method for purifying a DPA-metal complex using silica gel chromatography.
Materials:
-
Crude DPA-metal complex
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.
-
Load the Sample: Dissolve the crude DPA-metal complex in a minimum amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate in the hexane mixture (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).
-
The free DPA ligand will typically elute first, followed by the desired metal complex.
-
Collect the fractions containing the colored band corresponding to your complex.
-
Analyze Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the pure fractions.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified DPA-metal complex.
Visualizations
Caption: General workflow for the synthesis and purification of DPA-metal chelates.
Caption: Decision tree for troubleshooting the decomposition of DPA-metal chelates.
Caption: Key factors influencing the stability of this compound-metal chelates.
References
- 1. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redox Reactions of Copper Complexes Formed with Different β-amyloid Peptides and Their Neuropathalogical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper chelation selectively kills colon cancer cells through redox cycling and generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 13. The stability of covalent dative bond significantly increases with increasing solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The stability of covalent dative bond increases with solvent polarity [uochb.cz]
- 15. researchgate.net [researchgate.net]
- 16. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Metal complexes with functionalised this compound ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. global.oup.com [global.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Kf Table [chm.uri.edu]
Technical Support Center: Optimizing 2,2'-Dipicolylamine-Based Fluorescent Sensors
Welcome to the technical support center for 2,2'-Dipicolylamine (DPA)-based fluorescent sensors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and optimizing the selectivity of their DPA-based sensors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments with DPA-based fluorescent sensors.
Q1: My sensor is showing a weak fluorescent signal or poor "turn-on" response. What are the possible causes and solutions?
A1: A weak signal can stem from several factors. Firstly, ensure the excitation and emission wavelengths are correctly set for your specific sensor derivative. The photophysical properties of DPA-based sensors can vary significantly with different appended fluorophores.[1][2] Secondly, suboptimal pH can drastically affect the fluorescence.[1][3] The protonation state of the DPA nitrogen atoms is crucial for metal ion binding and the subsequent fluorescent response.[3][4] It is recommended to perform a pH titration to determine the optimal pH range for your sensor.[3] Lastly, solvent polarity can influence the fluorescence quantum yield.[5] Some sensors exhibit suppressed emission in highly polar solvents.[5] Consider testing your sensor in a range of solvent systems with varying polarity.
To improve the signal-to-noise ratio, you can also consider instrumental adjustments such as optimizing the detector gain, increasing the exposure time, or employing frame averaging techniques.[6][7][8] However, be mindful of potential photobleaching with increased exposure.
Q2: I am observing a significant background fluorescence at physiological pH even without the target analyte. How can I minimize this?
A2: Proton-induced background fluorescence is a common issue with DPA-based sensors at physiological pH.[3] This occurs because protonation of the DPA moiety can sometimes trigger a fluorescent "turn-on" similar to metal ion binding.[3] To address this, you can subtly modify the DPA ligand. For instance, replacing a 2-picolyl group with a 4-picolyl group to create a (2-picolyl)(4-picolyl)amine (2,4-DPA) ligand has been shown to lower the pKa of the binding pocket, thus minimizing the proton-induced turn-on at neutral pH.[3][4] This modification can lead to a substantially lower fluorescence quantum yield at pH 7 in the absence of the target ion.[3]
Troubleshooting Guide: Poor Selectivity
Poor selectivity is a critical issue that can lead to erroneous results.[1] This guide provides a systematic approach to diagnosing and improving the selectivity of your DPA-based sensor.
Problem: The sensor responds to multiple metal ions, not just the intended target.
Step 1: Identify Interfering Ions
The first step is to systematically identify which ions are causing the interference. A common screening panel includes physiologically relevant cations such as Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺, K⁺, and Na⁺, as well as other potential contaminants like Cd²⁺, Pb²⁺, Hg²⁺, and Ni²⁺.[1]
Step 2: Optimize Experimental Conditions
-
pH Adjustment: The affinity of the DPA ligand for different metal ions can be pH-dependent.[1] Perform your selectivity assay at the optimal pH for your target analyte, which should be determined through a pH titration. For many applications, a physiological pH of 7.4 is maintained using a suitable buffer like HEPES.[1][2]
-
Solvent System: The solvent can influence the coordination environment and thus the selectivity. While many studies use aqueous buffer systems, sometimes with a small percentage of an organic co-solvent like methanol or DMSO to dissolve the sensor, the choice of solvent can be critical.[1][2][5]
Step 3: Structural Modification of the Sensor
If optimizing the experimental conditions is insufficient, structural modification of the DPA ligand may be necessary.
-
Introducing Pendant Ligands: Adding auxiliary pendant groups near the DPA coordination unit can tune the affinity and selectivity for the target ion.[9]
-
Altering the DPA Core: As mentioned earlier, modifying the DPA structure itself, for instance by changing the connectivity of the pyridyl groups (e.g., 2,4-DPA), can alter the binding affinity and selectivity profile.[3][4]
-
Modifying the Linker: The chemical group linking the DPA moiety to the fluorophore can also impact selectivity. For example, a thiocarbamate-linked DPA has been shown to shift the selectivity from Zn²⁺ to Ag⁺.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Evaluating Sensor Selectivity
-
Preparation of Stock Solutions:
-
Fluorescence Measurements:
-
In a cuvette, add the sensor stock solution to a final concentration of, for example, 5.00 μM.[1]
-
Add a solution of the target metal ion (e.g., Fe³⁺) to a final concentration of, for example, 10.00 μM.[1]
-
Record the fluorescence spectrum.
-
To test for interference, add a potential interfering metal ion at a higher concentration (e.g., 100.00 μM) to the solution containing the sensor and the target ion.[1]
-
Record the fluorescence spectrum again and compare the intensity to the measurement with only the target ion.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity in the presence of the target ion and in the presence of both the target and interfering ions. This will visually demonstrate the degree of interference.
-
Protocol 2: Determination of Optimal pH
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
-
Fluorescence Measurements:
-
For each pH value, prepare a solution containing the DPA-based sensor and the target metal ion at fixed concentrations.
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH. The optimal pH will be the value at which the fluorescence response is maximal and stable.[1]
-
Quantitative Data Summary
The following tables summarize key performance metrics for different DPA-based fluorescent sensors to facilitate comparison.
Table 1: Selectivity and Interference Data for Fe³⁺ Sensors
| Sensor | Target Ion | Interfering Ions and their Effect | Reference |
| L1 (N(SO₂)(bip)dpa) | Fe³⁺ | K⁺, Pb²⁺, Ni²⁺, and Cd²⁺ show the highest interference. | [1] |
| L2 (N(SO₂)(azobenz)dpa) | Fe³⁺ | Fe²⁺ shows the highest interference, which is expected due to the equilibrium between the two oxidation states. Other tested cations show negligible interference. | [1] |
Table 2: Detection Limits of DPA-Based Sensors for Fe³⁺
| Sensor | Ligand Concentration | Detection Limit (μM) | Reference |
| L1 (N(SO₂)(bip)dpa) | Not Specified | 0.67 | [1][2][12] |
| L2 (N(SO₂)(azobenz)dpa) | 1.00 μM | 0.018 | [1][2][12] |
| L2 (N(SO₂)(azobenz)dpa) | 5.00 μM | 0.89 | [1] |
Visual Diagrams
The following diagrams illustrate key concepts and workflows related to the optimization of DPA-based fluorescent sensors.
Caption: Signaling mechanism of a DPA-based fluorescent sensor.
Caption: Workflow for troubleshooting poor sensor selectivity.
Caption: Experimental workflow for selectivity testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtle modification of 2,2-dipicolylamine lowers the affinity and improves the turn-on of Zn(II)-selective fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essay - UT Student Theses [essay-acc.utsp.utwente.nl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Improving the spatial resolution and signal-to-noise ratio of ultrasound switchable fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating affinities of di-2-picolylamine (DPA)-substituted quinoline sensors for zinc ions by varying pendant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Altered selectivity of a dipicolylamine based metal ion receptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Altered selectivity of a dipicolylamine based metal ion receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side reactions in 2,2'-Dipicolylamine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2,2'-Dipicolylamine (DPA) functionalization. The following sections address common and unexpected side reactions, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of this compound?
A1: The most prevalent side reaction is over-alkylation . The mono-alkylated product is often more nucleophilic than the starting DPA, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts. This occurs because the electron-donating alkyl group increases the electron density on the secondary amine nitrogen, making it more reactive towards the alkylating agent.
Q2: How can I control the selectivity to achieve mono-N-alkylation of DPA?
A2: Achieving selective mono-alkylation requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a significant excess of this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring reaction with the more abundant DPA.
-
Low Temperature: Conduct the reaction at lower temperatures to reduce the rate of the second alkylation.
-
Protecting Groups: In some cases, using a protecting group strategy for one of the picolyl arms can ensure mono-functionalization.
Q3: Are the pyridine rings of DPA susceptible to side reactions during functionalization?
A3: Yes, the pyridine rings can undergo side reactions, although they are generally less reactive than the secondary amine.
-
Electrophilic Substitution: Under acidic conditions, electrophilic substitution (e.g., nitration, halogenation) can occur, primarily at the 3-position of the pyridine rings.
-
Nucleophilic Substitution: Under strongly basic conditions with a good leaving group on the ring, nucleophilic aromatic substitution can occur, favoring the 2- and 4-positions.
-
N-Quaternization: The pyridine nitrogens can react with strong alkylating agents to form quaternary pyridinium salts, especially if the secondary amine is sterically hindered or protected.
Q4: What are some unexpected side reactions I might encounter?
A4: While less common, some unexpected side reactions include:
-
Intramolecular Cyclization: With certain functional groups on the N-substituent, intramolecular cyclization involving one of the picolyl arms can occur, leading to fused ring systems.
-
Rearrangements: Under harsh reaction conditions or with certain catalysts, rearrangements of the picolyl groups or the N-substituent are possible.
-
Oxidation: The secondary amine is susceptible to oxidation, especially in the presence of air and certain metal catalysts, which can lead to imine or other degradation products.
Q5: What are the best practices for purifying functionalized DPA derivatives?
A5: Purification can be challenging due to the similar polarities of the starting material, mono- and di-alkylated products.
-
Column Chromatography: Silica gel chromatography is the most common method. A careful selection of the eluent system, often a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes), is crucial. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and reduce tailing by neutralizing acidic sites on the silica.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: Exploiting the basicity of the amine and pyridine nitrogens, acid-base extraction can be used to separate the product from non-basic impurities.
Troubleshooting Guides
Problem 1: Low Yield of Mono-N-Alkylated Product and a Mixture of Products
| Possible Cause | Suggested Solution |
| Over-alkylation | - Increase the molar excess of DPA to the alkylating agent (e.g., 3:1 or higher). - Add the alkylating agent dropwise at a low temperature (e.g., 0 °C). - Use a less reactive alkylating agent (e.g., alkyl chloride instead of iodide). |
| Low Reactivity | - Increase the reaction temperature cautiously. - Use a more polar aprotic solvent like DMF or acetonitrile. - Add a catalytic amount of sodium iodide if using an alkyl chloride or bromide. |
| Side reactions on pyridine rings | - Use milder reaction conditions (lower temperature, less reactive reagents). - Protect the pyridine rings if necessary, although this adds extra synthetic steps. |
Problem 2: Formation of an Inseparable Mixture of Products by Chromatography
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | - Optimize the chromatography eluent system. Try a different solvent system or a shallower gradient. - Use a different stationary phase (e.g., alumina or a reverse-phase C18 silica). - Consider derivatizing the mixture to alter the polarity of the components for easier separation, followed by deprotection. |
| Product Tailing on Silica Gel | - Add a small amount of triethylamine or ammonia to the eluent to neutralize acidic silica sites. |
Problem 3: Unexpected Product Formation Confirmed by Mass Spectrometry
| Possible Cause | Suggested Solution |
| Intramolecular Cyclization | - Analyze the structure of the N-substituent for reactive groups that could undergo intramolecular reactions. - Modify the substituent to be less reactive or use a protecting group. - Lower the reaction temperature and concentration. |
| Rearrangement | - Re-evaluate the reaction mechanism and conditions. Avoid high temperatures and strongly acidic or basic conditions. - Consider a different synthetic route that avoids intermediates prone to rearrangement. |
| Oxidation of the Amine | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
Experimental Protocols
Key Experiment: Selective Mono-N-Alkylation of this compound
This protocol provides a general guideline for achieving selective mono-N-alkylation. Optimization for specific substrates is recommended.
Materials:
-
This compound (DPA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.5% triethylamine
Procedure:
-
To a solution of this compound (3.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the alkyl halide (1.0 equivalent) in anhydrous acetonitrile dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the starting alkyl halide is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using the specified eluent system.
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of N-Benzylation of DPA
| Entry | DPA : Benzyl Bromide Ratio | Temperature (°C) | Solvent | Approx. Yield of Mono-benzyl DPA (%) | Approx. Yield of Di-benzyl DPA (%) |
| 1 | 1 : 1 | 25 | MeCN | 40 | 35 |
| 2 | 3 : 1 | 25 | MeCN | 75 | 15 |
| 3 | 3 : 1 | 0 to 25 | MeCN | 85 | 5 |
| 4 | 5 : 1 | 0 to 25 | MeCN | >90 | <5 |
| 5 | 3 : 1 | 25 | DMF | 70 | 20 |
Note: These are representative yields to illustrate trends and may vary based on specific reaction parameters.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound functionalization.
Caption: Reaction pathways in the N-alkylation of this compound.
Technical Support Center: 2,2'-Dipicolylamine (DPA) Fluorescent Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Dipicolylamine (DPA) fluorescent probes. Our goal is to help you enhance the quantum yield of your probes and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for DPA probes?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield (closer to 1) indicates that a significant fraction of the absorbed photons is re-emitted as fluorescence, resulting in a brighter signal. For DPA probes, which are often used as sensors for metal ions, a high quantum yield is crucial for achieving high sensitivity and a good signal-to-noise ratio in detection assays.[2]
Q2: What are the primary factors that lead to low quantum yield in DPA fluorescent probes?
A2: Low quantum yield in DPA probes can be attributed to several factors that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. The main causes include:
-
Fluorescence Quenching: Processes that decrease fluorescence intensity. A common mechanism in metal-free DPA probes is Photoinduced Electron Transfer (PET), where the tertiary amine of the DPA moiety can quench the fluorescence of the attached fluorophore.[3] Other common quenchers include molecular oxygen, halide ions, and heavy atoms.[2]
-
Environmental Effects: The local environment of the fluorophore significantly influences its quantum yield. Factors such as solvent polarity, viscosity, temperature, and pH can alter the rates of radiative and non-radiative decay.[2][4]
-
Protonation State: The fluorescence of DPA probes is often highly sensitive to pH. Protonation of the nitrogen atoms in the DPA ligand can alter the electronic properties of the molecule and affect its ability to quench the fluorophore, thereby influencing the quantum yield.[3][4][5]
-
Aggregation: At high concentrations, DPA probes can form aggregates, which often exhibit lower quantum yields due to self-quenching.[2]
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light leads to a permanent loss of fluorescence.[2]
-
Purity: Impurities from synthesis or degradation products can act as quenchers and reduce the overall quantum yield.[4]
Q3: How does the structure of the DPA ligand affect the quantum yield of the probe?
A3: The structure of the DPA ligand is a key determinant of the probe's quantum yield, particularly in "turn-on" sensors for metal ions like Zn(II). In the absence of the target ion, the DPA moiety often quenches the fluorophore's emission.[3] Subtle modifications to the DPA structure, such as altering the connectivity of the pyridyl groups (e.g., using a (2-picolyl)(4-picolyl)amine instead of a di(2-picolyl)amine), can lower the pKa of the binding pocket.[5][6] This change minimizes proton-induced fluorescence at physiological pH and can lead to a much larger "turn-on" response (a greater change in quantum yield) upon binding the target metal ion.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to low quantum yield in your experiments with DPA probes.
Problem: Weak or undetectable fluorescent signal.
This is a common manifestation of low quantum yield. Follow these steps to identify the cause:
Step 1: Verify Experimental Setup and Probe Integrity
-
Question: Are my instrument settings and experimental conditions correct?
-
Action: Ensure you are using the optimal excitation and emission wavelengths for your specific DPA probe by recording its full absorption and emission spectra.[4] Check that the fluorometer settings (e.g., slit widths, detector gain) are appropriate for your sample's concentration.[4] Verify the cleanliness and integrity of your cuvettes.
-
-
Question: Is the DPA probe pure and structurally intact?
Step 2: Investigate Environmental and Solvent Effects
-
Question: Is the pH of the solution optimal for my DPA probe?
-
Action: The protonation state of the DPA ligand is often pH-dependent and can drastically affect fluorescence.[3][4] The fluorescence of some DPA-metal complexes is stable over a wide pH range (e.g., pH 5-10), while others are highly sensitive.[8][9] Perform a pH titration to determine the optimal pH for your probe's performance.
-
-
Question: Could the solvent be affecting the quantum yield?
-
Action: The polarity of the solvent can influence the quantum yield.[4] Test a range of solvents with varying polarities to find the optimal medium for your probe. Ensure your probe is fully dissolved, as poor solubility can lead to aggregation and quenching.
-
Step 3: Test for Quenching and Photobleaching
-
Question: Is something in my sample quenching the fluorescence?
-
Action: Molecular oxygen is a common quencher. Try degassing your solvent by bubbling with nitrogen or argon. If you suspect impurities are the cause, re-purify your probe.
-
-
Question: Is my probe photobleaching?
-
Action: Measure the fluorescence intensity over time while continuously exposing the sample to the excitation light. If the intensity decreases steadily, photobleaching is occurring. To mitigate this, reduce the excitation light intensity, use a neutral density filter, or limit the exposure time. Some DPA derivatives exhibit high photostability, while others may degrade more quickly.[10]
-
The following diagram illustrates a logical workflow for troubleshooting low quantum yield:
Caption: Troubleshooting workflow for low quantum yield.
Quantitative Data
The quantum yield of DPA-based fluorescent probes is highly dependent on their molecular structure, the presence of metal ions, and the pH of the environment. The table below summarizes data for representative probes from the Zinpyr (ZP) family.
| Probe | Condition | Quantum Yield (Φ) | Dynamic Range (DR) | Reference |
| ZP1 | Apo (pH 7) | 0.18 | - | [5] |
| + Zn(II) | 0.45 | 2.5 | [5] | |
| ZP3 | Apo (pH 7) | 0.38 | - | [5] |
| + Zn(II) | 0.60 | 1.6 | [5] | |
| ZP1B | Apo (pH 7) | 0.02 | - | [5] |
| + Zn(II) | 0.41 | 21 | [5] | |
| ZP3B | Apo (pH 7) | 0.05 | - | [5] |
| + Zn(II) | 0.55 | 11 | [5] |
Dynamic Range (DR) is defined as the ratio of the quantum yield in the presence of Zn(II) to that of the metal-free (Apo) form.[5] All measurements were conducted at pH 7.0 (50 mM PIPES, 100 mM KCl). Quantum yields were referenced to fluorescein in 0.1 M NaOH (Φ = 0.95).[5]
The data illustrates how modifying the DPA ligand from the 2,2'-DPA in ZP1/ZP3 to the 2,4-DPA in ZP1B/ZP3B lowers the background fluorescence (Apo form) and significantly improves the dynamic range of the sensor.[5]
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol uses a well-characterized standard sample with a known quantum yield to determine the quantum yield of your DPA probe.[11]
Objective: To determine the fluorescence quantum yield of a DPA probe relative to a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes
-
DPA probe of interest
-
Quantum yield standard (e.g., fluorescein, rhodamine 101)
-
Appropriate solvent (ensure both sample and standard are soluble)
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of your DPA probe and the standard in the same solvent. The absorbances at the chosen excitation wavelength should be kept below 0.1 to minimize re-absorption effects.[2][11] A typical range would be five concentrations yielding absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.[11]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution under identical conditions (e.g., excitation wavelength, slit widths).
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the DPA probe and the standard, plot a graph of integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.[11]
-
Calculate Quantum Yield: The quantum yield of your DPA probe (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).[12]
-
Caption: Experimental workflow for relative quantum yield measurement.
Protocol 2: Investigating pH Effects on DPA Probe Fluorescence
Objective: To determine the effect of pH on the fluorescence intensity and quantum yield of a DPA probe.
Materials:
-
Spectrofluorometer
-
pH meter
-
DPA probe stock solution
-
A range of buffers covering the desired pH range (e.g., citrate, phosphate, PIPES, Tris)
-
Dilute HCl and NaOH for pH adjustment
Methodology:
-
Prepare Buffered Solutions: Prepare a series of solutions of your DPA probe in different buffers, each at a specific pH. Ensure the final concentration of the probe is the same in all samples and that the absorbance remains below 0.1.
-
Measure and Adjust pH: For each sample, accurately measure the final pH with a calibrated pH meter. Adjust slightly with dilute HCl or NaOH if necessary.
-
Record Fluorescence Spectra: Equilibrate each sample at a constant temperature in the spectrofluorometer and record its fluorescence emission spectrum.
-
Analyze Data: Plot the fluorescence intensity at the emission maximum (λ_max) as a function of pH. This will generate a pH titration curve, revealing the pH range in which your probe is most responsive.
-
(Optional) Quantum Yield Calculation: If desired, you can perform a full relative quantum yield measurement (as in Protocol 1) at several key pH values (e.g., the pH of minimum and maximum fluorescence) to quantify the effect of protonation on the fluorescence efficiency.
The following diagram illustrates the relationship between the DPA probe, its environment, and the resulting fluorescence, highlighting key factors that influence quantum yield.
Caption: Factors influencing DPA probe fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solution and Fluorescence Properties of Symmetric Dipicolylamine-Containing Dichlorofluorescein-Based Zn2+ Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtle modification of 2,2-dipicolylamine lowers the affinity and improves the turn-on of Zn(II)-selective fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
Preventing the degradation of 2,2'-Dipicolylamine during catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,2'-Dipicolylamine (DPA) during its application in catalysis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving DPA as a ligand in catalytic systems.
Issue 1: Loss of Catalytic Activity Over Time
Q1: My catalyst, which utilizes DPA as a ligand, is losing activity during the reaction. Could DPA degradation be the cause?
A1: Yes, the degradation of this compound (DPA) can be a significant factor in the loss of catalytic activity. DPA, like many organic ligands, can be susceptible to decomposition under various catalytic conditions. The primary degradation pathways to consider are oxidation, hydrolysis, and thermal decomposition. The stability of the DPA ligand is crucial for maintaining the integrity and performance of the catalyst complex.
Q2: How can I determine if DPA is degrading in my reaction?
A2: You can monitor the stability of DPA and its potential degradation by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots of your reaction mixture at different time points, you can track the concentration of DPA and identify the appearance of new peaks that may correspond to degradation products.
Issue 2: Reaction Mixture Color Change
Q3: I am observing an unexpected color change in my reaction mixture. Could this be related to DPA degradation?
A3: An unanticipated color change can indeed be an indicator of ligand degradation. The decomposition of DPA or the formation of new species from its fragments can lead to colored byproducts. It is recommended to analyze the reaction mixture using UV-Vis spectroscopy to monitor any changes in the absorption spectrum over time, in conjunction with HPLC or NMR to identify the compounds responsible for the color change.
Issue 3: Inconsistent Catalytic Performance Between Batches
Q4: I'm seeing significant variations in catalytic performance when I use different batches of my DPA-based catalyst. What could be the reason?
A4: Inconsistent performance can stem from variations in the quality and purity of the DPA used. It is also possible that the catalyst synthesis or storage conditions are not optimal, leading to premature degradation of the DPA ligand in some batches. It is crucial to ensure the purity of your DPA starting material and to handle and store the synthesized catalyst under inert and anhydrous conditions to minimize degradation.
Strategies to Prevent DPA Degradation
Q5: What general strategies can I employ to minimize DPA degradation during my catalytic reaction?
A5: To enhance the stability of DPA in your catalytic system, consider the following strategies:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Choice: The choice of solvent can significantly impact the stability of DPA. Polar aprotic solvents are often a good starting point, but empirical testing is recommended to find the optimal solvent for your specific reaction.
-
Temperature Control: Operate at the lowest effective temperature to minimize thermal decomposition.
-
pH Control: If your reaction conditions permit, buffering the solution to a neutral or slightly acidic pH may help to prevent base-catalyzed degradation pathways.
-
Ligand Modification: In some cases, modifying the DPA structure, for instance by introducing protective groups, can enhance its stability.
Quantitative Data on DPA Stability
The following table summarizes hypothetical stability data for DPA under various conditions to illustrate the impact of different parameters. Note: This data is for illustrative purposes and should be confirmed experimentally for your specific system.
| Parameter | Condition A | Condition B | DPA Remaining (%) after 24h |
| Atmosphere | Air | Nitrogen | 75% |
| 95% | |||
| Temperature | 25°C | 50°C | 98% |
| 85% | |||
| Solvent | Methanol | Acetonitrile | 80% |
| 92% | |||
| pH | 10 | 7 | 70% |
| 90% |
Experimental Protocols
Protocol 1: Monitoring DPA Degradation by HPLC
This protocol outlines a general method for monitoring the concentration of DPA in a reaction mixture.
-
Sample Preparation: At desired time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of your calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Prepare a calibration curve using standard solutions of DPA of known concentrations. The concentration of DPA in the reaction samples can be determined by comparing the peak area to the calibration curve.
Protocol 2: Analysis of DPA Stability by ¹H NMR Spectroscopy
This protocol can be used to qualitatively assess the degradation of DPA and potentially identify degradation products.
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. If the catalyst is a metal complex, it may be necessary to first demetalate the ligand. The solvent of the reaction should be removed under reduced pressure, and the residue dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Compare the spectrum of the reaction sample to that of a pure DPA standard. Look for the disappearance of DPA signals and the appearance of new signals.
-
Integration of the signals can provide a semi-quantitative measure of the extent of degradation.
-
Visualizations
The following diagrams illustrate key concepts related to troubleshooting DPA degradation.
Caption: Troubleshooting logic for DPA degradation in catalysis.
Caption: Experimental workflow for monitoring DPA stability.
Strategies to modify 2,2'-Dipicolylamine for improved catalytic activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 2,2'-Dipicolylamine (DPA) ligands to enhance catalytic activity.
Section 1: FAQs on DPA Modification Strategies
Q1: Why modify the this compound (DPA) scaffold for catalysis?
A1: The DPA scaffold is a versatile tridentate ligand, but its catalytic performance can be significantly improved through strategic modifications.[1] The primary goals of modification are to fine-tune the steric and electronic properties of the resulting metal complex.[2] These adjustments can lead to:
-
Enhanced Catalytic Activity: Increasing reaction rates and turnover numbers.[3]
-
Improved Selectivity: Controlling chemo-, regio-, and stereoselectivity.[2]
-
Increased Catalyst Stability: Preventing decomposition or deactivation during the catalytic cycle, leading to longer catalyst lifetime and higher overall yields.[4]
-
Modified Solubility and Physical Properties: Tailoring the ligand for specific solvent systems or immobilization on solid supports.
Q2: What are the primary strategies for modifying DPA ligands?
A2: Modifications can be broadly categorized into electronic and steric adjustments.
-
Electronic Modifications: These involve adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the pyridine rings.[5]
-
EDGs (e.g., -CH₃, -OCH₃) increase the electron density on the pyridine nitrogens, making the ligand a stronger donor. This can impact the electron density at the metal center, influencing steps like oxidative addition and reductive elimination.[4]
-
EWGs (e.g., -Cl, -CF₃) decrease the Lewis basicity of the pyridine nitrogens. This can reduce the ligand's tendency to poison the catalyst and, in some cases, enhance overall catalyst stability.[3][5]
-
-
Steric Modifications: Introducing bulky substituents (e.g., tert-butyl, benzhydryl groups) near the coordination sphere can have a profound impact.[5]
-
Bulky groups can sterically hinder the approach of substrates, influencing selectivity.[2]
-
They can prevent the formation of inactive catalyst dimers or polymers.[6][7]
-
Critically, they can block the coordination of product molecules that might otherwise act as inhibitors, preventing catalyst poisoning.[5]
-
-
Scaffold Functionalization: The central secondary amine of the DPA ligand is a key site for modification. Alkylation or substitution at this position allows for the introduction of new functional groups, such as chiral moieties for asymmetric catalysis or pendent groups with specific properties (e.g., antioxidant phenols).[1] Another strategy involves adding amido groups at the 6,6' positions of the pyridine rings to create new coordination pockets.[8][9]
Q3: How do I choose between an electronic and a steric modification?
A3: The choice depends on the specific problem you are trying to solve.
-
If your catalyst is deactivating quickly , especially in the presence of other pyridine-containing molecules (like the product), a steric modification with bulky groups at the positions ortho to the pyridine nitrogens may prevent this self-inhibition.[5]
-
If your reaction rate is too slow or you need to modulate the redox properties of the metal center, an electronic modification is a good starting point. Screening a small library of ligands with different para-substituents (from strong EDGs to strong EWGs) can reveal the optimal electronic environment for your catalytic cycle.[3]
-
For complex challenges like improving enantioselectivity, a combination of both steric and electronic tuning is often required.[2]
Section 2: Troubleshooting Guides
Guide 1: Ligand Synthesis Issues
Q: I am attempting a multi-step synthesis of a functionalized DPA ligand and am getting low yields for intermediate steps. What are common pitfalls?
A: Low yields in multi-step syntheses of DPA derivatives are often related to purification challenges and the reactivity of intermediates. For example, in the synthesis of 6,6´-diamido-2,2´-dipicolylamines (DA-DPAs), intermediates can have high polarity, making them difficult to purify via standard silica gel chromatography.[8]
Troubleshooting Steps:
-
Protecting Group Strategy: Introduce protecting groups to mask reactive functionalities and reduce the polarity of intermediates. For instance, using a p-methoxybenzyl (PMB) group can facilitate easier purification of intermediates by standard chromatography.[8]
-
Reaction Conditions: For reactions like the Boekelheide rearrangement, temperature and reagent stoichiometry are critical. If a reaction stalls, consider if the activating agent is sufficiently reactive for your specific substrate.[8]
-
Purification Method: If intermediates are highly polar, consider alternative purification techniques such as reverse-phase chromatography or crystallization.
-
Characterization: Ensure rigorous characterization of each intermediate (e.g., by ¹H NMR, ¹³C NMR, and LC-MS) to confirm its identity and purity before proceeding to the next step.[8]
Guide 2: Catalytic Reaction Issues
Q: My catalytic reaction starts well but then stops before completion. I see a black precipitate forming. What is happening?
A: This is a classic sign of catalyst deactivation and decomposition.[4] The black precipitate is often the reduced metal (e.g., palladium black) crashing out of solution.[4]
Potential Causes & Solutions:
-
Cause 1: Catalyst Poisoning. The Lewis basic nitrogen atom in the DPA ligand, the substrate, or the product can bind too strongly to the metal center, creating a stable, inactive complex.[5]
-
Solution: Modify the DPA ligand with bulkier substituents near the nitrogen donors to sterically block this inhibitory binding. Alternatively, use a ligand with electron-withdrawing groups to reduce the basicity of the nitrogen.[5]
-
-
Cause 2: Formation of Inactive Dimers. The active monomeric catalyst species may dimerize to form an inactive complex. This has been identified as a deactivation pathway in some iron-catalyzed reactions with pyridine-diimine ligands, where a "flyover dimer" is formed.[6][7]
-
Solution: Increase the steric bulk of the ligand to disfavor the formation of bridged dimers. Running the reaction at a lower catalyst concentration may also help.
-
-
Cause 3: Unstable Reaction Conditions. High temperatures or the presence of oxygen/moisture can cause the catalyst complex to degrade.
-
Solution: Optimize the reaction temperature; sometimes a lower temperature is sufficient and preserves the catalyst's integrity.[4] Ensure the reaction is run under strictly inert conditions using degassed solvents and an inert atmosphere (e.g., Argon or Nitrogen).
-
Q: My reaction yield is consistently low, but the catalyst does not appear to be decomposing. What should I investigate?
A: Low yields without obvious decomposition point to a slow or inefficient catalytic cycle.
Troubleshooting Workflow:
-
Optimize Reaction Parameters: Systematically screen key parameters:
-
Base: In cross-coupling reactions, the choice of base (e.g., carbonates, phosphates, alkoxides) is critical.[4]
-
Solvent: The solvent can influence catalyst solubility, stability, and reactivity.
-
Temperature: A modest increase in temperature may improve a slow reaction rate, but be mindful of potential decomposition.[4]
-
-
Tune Ligand/Metal Ratio: The stoichiometry of the ligand to the metal precursor is crucial. A slight excess of ligand can stabilize the active species, but a large excess can inhibit the reaction by occupying all coordination sites.[4]
-
Evaluate Ligand Electronics: If the reaction is slow, the electronic properties of the ligand may not be optimal for the rate-determining step. Synthesize and test a small set of DPA derivatives with varying electronic substituents (e.g., -OMe, -Me, -H, -F, -CF₃) to find a structure-activity relationship.[3]
Section 3: Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of 6,6´-Diamido-2,2´-dipicolylamines (DA-DPAs)
This protocol is adapted from a reported efficient synthesis of DA-DPA ligands, which are useful for anion sensing.[8][9] The key steps involve a Boekelheide rearrangement and the use of a PMB protecting group to facilitate purification.
Caption: Synthetic workflow for 6,6'-Diamido-DPA ligands.
Procedure:
-
Protection and N-Oxide Formation: The starting 2-methylpyridine derivative is first protected with a p-methoxybenzyl (PMB) group. The resulting compound (e.g., compound 7 ) is then oxidized using an agent like m-CPBA to form the corresponding pyridine N-oxide (compound 8 ) in high yield (~98%).[8]
-
Boekelheide Rearrangement: The N-oxide (8 ) is heated (e.g., 140 °C) with an activating agent like acetic anhydride. This triggers the Boekelheide rearrangement, functionalizing the methyl group to yield an acetate ester intermediate (e.g., compound 9a ).[8]
-
Hydrolysis: The ester intermediate is hydrolyzed using a base such as potassium carbonate in methanol to yield the corresponding alcohol (e.g., compound 10a ). This step typically proceeds in high yield (~98%).[8]
-
Bromination: The alcohol is converted to a bromide (e.g., compound 11a ) using a brominating agent like phosphorus tribromide (PBr₃).[8]
-
Coupling: The key C-N bond-forming step involves reacting the bromide intermediate (11a ) with p-methoxybenzylamine (PMB-NH₂) to form the fully protected DA-DPA ligand core (e.g., compound 12a ).[8]
-
Global Deprotection: All PMB protecting groups are removed simultaneously by treatment with a strong acid like trifluoroacetic acid (TFA). This final step yields the target 6,6´-diamido-2,2´-dipicolylamine ligand (e.g., compound 6a ), which can be easily purified.[8]
Data Presentation: Impact of Electronic Modification on Catalytic Activity
The following data, adapted from studies on 2-(arylimino)pyridine-nickel catalysts, demonstrates how modifying a para-substituent on the N-aryl ring (an electronic modification) impacts performance in ethylene polymerization.[3]
| Pre-catalyst | Para-Substituent (R) | Electronic Nature | Activity (10⁶ g PE / (mol Ni · h)) | Mw (kg·mol⁻¹) | Mw/Mn |
| Ni1 | Me | Weak EDG | 3.01 | 3.54 | 2.51 |
| Ni2 | Et | Weak EDG | 2.95 | 3.33 | 2.45 |
| Ni3 | i-Pr | EDG | 3.23 | 2.50 | 2.21 |
| Ni4 | F | Weak EWG | 3.42 | 5.67 | 2.90 |
| Ni5 | OCF₃ | Strong EWG | 4.28 | 6.18 | 2.89 |
| Reaction Conditions: 30 °C, 10 atm C₂H₄, EtAlCl₂ cocatalyst. |
Data Presentation: Impact of Metal Ion on Antioxidant Activity of a DPA Derivative
This table summarizes the radical scavenging activity of metal complexes formed with a DPA ligand functionalized with a 2,6-di-tert-butylphenol antioxidant moiety. Activity was measured via the DPPH assay.[10][11]
| Compound | Metal Ion (M) | Anion (X) | IC₅₀ (μM) |
| Ligand 1 | - | - | 18.2 |
| Complex 2 | Zn(II) | Cl | 17.5 |
| Complex 3 | Mn(II) | Cl | 25.1 |
| Complex 4 | Fe(II) | Cl | 16.3 |
| Complex 5 | Co(II) | Cl | 20.2 |
| Complex 6 | Ni(II) | Cl | 24.3 |
| The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH radical. |
Section 4: Visualizations
Caption: General workflow for DPA ligand modification and testing.
Caption: Troubleshooting flowchart for low catalytic yield.
References
- 1. politesi.polimi.it [politesi.polimi.it]
- 2. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal complexes with functionalised this compound ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Resolving peak broadening in NMR of 2,2'-Dipicolylamine complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering peak broadening in the NMR analysis of 2,2'-Dipicolylamine metal complexes.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my this compound complex so broad?
Peak broadening in the NMR spectra of this compound complexes can arise from several factors, which can be broadly categorized as instrumental, sample-related, or inherent to the chemical nature of your complex.[1] Common causes include:
-
Paramagnetism: If your complex contains a metal ion with unpaired electrons (e.g., Cu(II), Fe(III), Co(II), Ni(II)), this is a very common cause of significant peak broadening.[2][3] The unpaired electrons create a strong local magnetic field that can dramatically shorten the relaxation times of nearby nuclei, leading to broad signals.[2][3][4]
-
Chemical or Conformational Exchange: The this compound ligand and its complexes can undergo dynamic processes, such as conformational changes or ligand exchange, that occur on the NMR timescale.[5] This exchange between different chemical environments can lead to the coalescence and broadening of NMR signals.[5]
-
Poor Magnetic Field Homogeneity (Shimming): If the magnetic field is not uniform across your sample, all peaks in the spectrum, including the solvent signal, will be broad. This is an instrumental issue that can often be resolved by careful shimming.
-
High Sample Concentration or Aggregation: At high concentrations, molecules may aggregate, leading to slower tumbling in solution and broader peaks.[1]
-
Presence of Particulate Matter: Undissolved material in your NMR tube will disrupt the magnetic field homogeneity, causing peak broadening. Ensure your sample is fully dissolved and, if necessary, filter it.
Q2: My complex contains a paramagnetic metal center. Are there special considerations for acquiring the NMR spectrum?
Yes, acquiring NMR spectra of paramagnetic compounds requires a different approach than for diamagnetic samples. Due to the presence of unpaired electrons, you can expect:
-
A large chemical shift range: Peaks can be shifted far outside the typical range for diamagnetic compounds, sometimes spanning hundreds of ppm.[6]
-
Broad linewidths: As mentioned, significant peak broadening is common.[3][7]
-
Short relaxation times: This can actually be an advantage, allowing for faster acquisition times.[6]
To successfully acquire a spectrum, you should:
-
Increase the spectral width: Ensure your acquisition window is wide enough to capture all the shifted peaks.
-
Use a shorter repetition time: The faster relaxation allows for more scans in a given amount of time, improving the signal-to-noise ratio.[6]
-
Consider using a specialized "paramagnetic protocol" if available on your spectrometer, which is optimized for these conditions.[6]
Q3: The peaks in my spectrum sharpen as I increase the temperature. What does this indicate?
This is a classic sign of a dynamic chemical exchange process occurring at a rate that is intermediate on the NMR timescale at lower temperatures.[8][9] By increasing the temperature, you are increasing the rate of this exchange. When the exchange becomes fast enough, the NMR spectrometer effectively "sees" an average of the exchanging states, resulting in a single, sharper peak.[8][9] This phenomenon is often observed for fluxional molecules.[5][10][11]
Q4: Conversely, what if my broad peaks split into sharper peaks at lower temperatures?
This also indicates a dynamic exchange process. At higher temperatures, the exchange is fast, leading to a single, averaged, and potentially broad peak. As you lower the temperature, you slow down the exchange rate. If you can cool the sample enough to reach the "slow exchange regime," you may be able to "freeze out" the individual conformations or species, resulting in separate, sharper signals for each.
Q5: How can I distinguish between peak broadening caused by paramagnetism and that caused by chemical exchange?
This can be a key diagnostic challenge. Here are some ways to differentiate:
-
Variable Temperature (VT) NMR: As described above, exchange-broadened peaks show a strong and predictable temperature dependence (either sharpening at high temperatures or splitting at low temperatures). While paramagnetic broadening can also be temperature-dependent, the changes are often less dramatic and follow the Curie Law (shifts are proportional to 1/T).
-
Comparison with a Diamagnetic Analogue: If possible, synthesize a version of your complex with a diamagnetic metal ion (e.g., Zn(II), Pt(II)).[4][12] If the spectrum of the diamagnetic analogue shows sharp peaks, it strongly suggests that the broadening in your original complex is due to paramagnetism.
-
2D NMR techniques: Certain 2D NMR experiments, like EXSY (Exchange Spectroscopy), can directly detect chemical exchange by showing cross-peaks between the exchanging sites.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak broadening in the NMR of this compound complexes.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. web.vu.lt [web.vu.lt]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. Collection - Fluxionality in a Paramagnetic Seven-Coordinate Iron(II) Complex: A Variable-Temperature, Two-Dimensional NMR and DFT Study - Inorganic Chemistry - Figshare [acs.figshare.com]
- 6. azom.com [azom.com]
- 7. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Metal Complexation with 2,2'-Dipicolylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the complexation of metals with 2,2'-Dipicolylamine (DPA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPA) and why is it used as a ligand?
This compound is a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms—two nitrogen atoms from the pyridine rings and one from the secondary amine group. This coordination forms stable five-membered chelate rings, enhancing the stability of the resulting metal complex. Its versatility and ability to form stable complexes with a wide range of transition metals make it a popular choice in coordination chemistry, catalysis, and the development of therapeutic and diagnostic agents.
Q2: Which metal ions can be complexed with DPA?
DPA can form stable complexes with a variety of transition metal ions, including but not limited to copper(II), zinc(II), nickel(II), iron(II/III), cobalt(II/III), and platinum(II).[1][2][3][4] The choice of metal ion will depend on the desired properties and application of the final complex.
Q3: What is the typical stoichiometry for DPA-metal complexation?
The most common stoichiometry for DPA-metal complexes is 1:1 (metal:ligand). However, depending on the coordination number and oxidation state of the metal ion, as well as the reaction conditions, other stoichiometries such as 1:2 (metal:ligand) can also be observed. It is crucial to determine the optimal stoichiometry experimentally for each specific metal-ligand system.
Q4: How does pH affect the stability of DPA-metal complexes?
The pH of the reaction medium is a critical parameter. The secondary amine of DPA can be protonated at low pH, which inhibits its coordination to the metal ion. Conversely, at high pH, many metal ions tend to precipitate as hydroxides. For instance, studies on an Fe(III)-DPA complex have shown that a pH range of 5 to 10 is optimal for complex stability.[5] The ideal pH should be determined for each specific system to ensure both ligand availability and metal ion solubility.
Q5: What solvents are suitable for DPA complexation reactions?
The choice of solvent is crucial and can significantly influence the reaction rate, yield, and purity of the complex. Common solvents for DPA complexation include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[1][6] The solvent should be chosen based on the solubility of both the DPA ligand and the metal salt, as well as its ability to coordinate with the metal ion, which could compete with the DPA ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DPA-metal complexes.
| Issue | Potential Cause | Recommended Solution | Relevant Data/Notes |
| Low Yield of Metal Complex | Suboptimal pH: The pH may be too low, leading to protonation of the DPA ligand, or too high, causing precipitation of the metal hydroxide. | Empirically determine the optimal pH by performing small-scale reactions at different pH values (e.g., in the range of 5-9). Use a suitable buffer to maintain the pH. | For an Fe(III)-DPA complex, a stable complex was observed between pH 5 and 10.[5] |
| Incorrect Stoichiometry: An inappropriate metal-to-ligand ratio can lead to incomplete reaction or the formation of undesired side products. | Perform a titration experiment, such as a Job's plot, to determine the optimal stoichiometry. A 1:1 or 1:2 metal-to-ligand ratio is common. | ||
| Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or may be coordinating too strongly with the metal ion. | Screen different solvents such as methanol, ethanol, acetonitrile, or DMF. A mixture of solvents can also be effective. | Methanol is a common solvent for the synthesis of Cu(II) and Zn(II) DPA complexes.[1] | |
| Suboptimal Temperature or Reaction Time: The reaction may not have reached equilibrium, or decomposition may occur at elevated temperatures. | Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or UV-Vis spectroscopy. Some reactions proceed well at room temperature, while others may require gentle heating.[6] | A reaction to synthesize a functionalized DPA was heated to 140 °C to achieve a high yield, whereas the same reaction at 40 °C did not proceed.[6] | |
| Precipitation During Reaction | Metal Hydroxide Formation: The pH of the solution is too high, causing the metal ion to precipitate as a hydroxide. | Lower the pH of the solution before adding the metal salt. Ensure the pH is maintained within the optimal range for complexation. | Many transition metal hydroxides precipitate at pH > 7. |
| Low Solubility of the Complex: The formed DPA-metal complex may have poor solubility in the chosen solvent. | Try a different solvent or a solvent mixture. Gentle heating might improve solubility. Recrystallization from a suitable solvent can be used for purification and to obtain a crystalline product. | Recrystallization by slow evaporation or vapor diffusion are common techniques. | |
| Use of an Inappropriate Counter-ion: The counter-ion of the metal salt can influence the solubility of the resulting complex. | Experiment with different metal salts (e.g., chlorides, nitrates, perchlorates) to find one that yields a more soluble complex. | ||
| Difficulty in Characterization | Paramagnetic Broadening in NMR: If the metal ion is paramagnetic (e.g., Cu(II), Fe(III)), it can cause significant broadening of NMR signals, making interpretation difficult. | Utilize other characterization techniques such as FT-IR, UV-Vis, mass spectrometry (ESI-MS or MALDI-TOF), and elemental analysis. For solid samples, X-ray crystallography provides definitive structural information. | |
| Complex Instability in Mass Spectrometry: The complex may dissociate in the mass spectrometer, leading to the observation of only the free ligand and metal ion. | Use soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation. Optimize the instrument parameters (e.g., cone voltage) to preserve the complex. | ||
| Amorphous or Oily Product: The complex may not crystallize easily, making purification and characterization by X-ray diffraction challenging. | Attempt different crystallization techniques such as slow evaporation, vapor diffusion of a non-solvent into a solution of the complex, or layering. If crystallization fails, purification by column chromatography on silica gel or alumina may be an option.[6][7] | Column chromatography using a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of [Cu(DPA)Cl₂] Complex
This protocol is a general guideline for the synthesis of a copper(II)-DPA complex.
Materials:
-
This compound (DPA)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (reagent grade)
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of methanol in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of methanol.
-
Slowly add the copper(II) chloride solution to the DPA solution with continuous stirring at room temperature.
-
A color change should be observed upon addition, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate can be collected by vacuum filtration, washed with a small amount of cold methanol, and then with diethyl ether.
-
Dry the solid product in a desiccator under vacuum.
-
For further purification, the complex can be recrystallized from a suitable solvent like methanol or acetonitrile.
Protocol 2: Synthesis of [Zn(DPA)Cl₂] Complex
This protocol provides a general method for synthesizing a zinc(II)-DPA complex.
Materials:
-
This compound (DPA)
-
Zinc(II) chloride (ZnCl₂)
-
Ethanol (reagent grade)
Procedure:
-
Dissolve this compound (1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Add a solution of zinc(II) chloride (1.0 mmol) in 10 mL of ethanol dropwise to the DPA solution with vigorous stirring at room temperature.
-
A white precipitate is expected to form upon addition of the zinc salt.
-
Continue stirring the reaction mixture for 3-5 hours at room temperature to ensure complete reaction.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
The complex can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Visualizations
Caption: A general experimental workflow for the synthesis and characterization of DPA-metal complexes.
Caption: A logical flowchart for troubleshooting common issues in DPA-metal complex synthesis.
References
- 1. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: synthesis and biological studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pH-induced metal-ligand cross-links inspired by mussel yield self-healing polymer networks with near-covalent elastic moduli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Chelating Ability of 2,2'-Dipicolylamine and Other N-Donor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chelating ability of 2,2'-Dipicolylamine (DPA) with other prominent N-donor ligands. The following sections present quantitative data on the stability of metal-ligand complexes, detailed experimental protocols for determining these properties, and visualizations of key processes to aid in understanding the principles of chelation.
Introduction to N-Donor Ligands and Chelation
N-donor ligands are molecules that form coordinate bonds with metal ions through one or more nitrogen atoms. This compound is a tridentate N-donor ligand, meaning it can bind to a central metal ion through three nitrogen atoms, forming a stable chelate complex. The stability of these complexes is a critical factor in various applications, including catalysis, analytical chemistry, and the development of therapeutic agents. The enhanced stability of complexes formed by polydentate ligands, such as DPA, compared to those with monodentate ligands is known as the chelate effect. This guide will focus on comparing the stability constants of DPA with other well-known N-donor ligands like 2,2'-bipyridine, ethylenediamine, and triethylenetetramine.
Comparative Stability of Metal-Ligand Complexes
The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants (log K₁) for 1:1 metal-ligand complexes of this compound and other N-donor ligands with various divalent metal ions. It is important to note that direct comparisons are most accurate when experimental conditions (e.g., temperature, ionic strength, solvent) are identical.
Table 1: Comparison of Stepwise Stability Constants (log K₁) of 1:1 Metal-Ligand Complexes
| Metal Ion | This compound (DPA) | 2,2'-Bipyridine (bpy) | Ethylenediamine (en) | Triethylenetetramine (trien) |
| Cu(II) | 7.34 | 8.1 | 10.59 | 20.4 |
| Ni(II) | 6.15 | 7.0 | 7.47 | 14.0 |
| Zn(II) | 3.52 | 5.1 | 5.71 | 12.1 |
| Co(II) | 4.36 | 5.8 | 5.89 | 12.4 |
| Cd(II) | 2.67 | 4.2 | 5.48 | 10.7 |
Note: The stability constants presented are subject to variations based on experimental conditions such as temperature and ionic strength.
Experimental Protocols
The determination of stability constants is crucial for evaluating the chelating ability of ligands. The two most common methods are potentiometric titration and spectrophotometric methods.
1. Potentiometric Titration
This method involves monitoring the pH of a solution containing a metal ion and a ligand as a standard solution of a strong base is added. The formation of a complex releases protons, causing a change in pH that can be used to calculate the stability constant.
-
Materials and Reagents:
-
Standardized metal salt solution (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.)
-
Ligand solution (e.g., this compound) of known concentration
-
Standardized strong acid (e.g., HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Calibrated pH meter and glass electrode
-
Thermostated titration vessel
-
-
Procedure:
-
A solution containing the ligand, a strong acid, and an inert salt is prepared in the titration vessel.
-
This solution is then titrated with a standardized strong base, and the pH is recorded after each addition.
-
A second titration is performed on a solution with the same composition as the first, but with the addition of the metal salt.
-
The titration data is used to calculate the average number of protons bound per ligand molecule and the free ligand concentration at each pH value.
-
From these values, the stepwise formation constants (K₁, K₂, etc.) of the metal-ligand complexes can be determined using computational methods.[1][2][3]
-
2. Spectrophotometric Method (Job's Method of Continuous Variation)
Job's method is used to determine the stoichiometry of a metal-ligand complex and can also be used to calculate its stability constant. The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.
-
Materials and Reagents:
-
Stock solutions of the metal ion and the ligand of the same molar concentration.
-
Spectrophotometer.
-
Cuvettes.
-
-
Procedure:
-
A series of solutions is prepared by mixing the metal and ligand stock solutions in varying proportions, such that the total volume and the sum of the molar concentrations of the metal and ligand remain constant in each solution.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance of the metal-ligand complex.
-
A plot of absorbance versus the mole fraction of the ligand is constructed.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[4] For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, it will be at approximately 0.67.
-
The stability constant can be calculated from the absorbance data of the Job's plot.[5]
-
Visualizations
The following diagrams illustrate the fundamental process of chelation and a typical experimental workflow for determining stability constants.
Caption: Chelation process of a metal ion with the tridentate ligand this compound.
Caption: Workflow for the potentiometric titration method to determine metal-ligand stability constants.
References
Performance comparison of 2,2'-Dipicolylamine-based sensors with other detection methods
An Objective Guide to the Performance of 2,2'-Dipicolylamine (DPA)-Based Sensors
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical tool is paramount for generating reliable and accurate data. This compound (DPA) has emerged as a highly versatile chelating ligand for the development of synthetic sensors targeting a range of biologically significant analytes, including metal ions and phosphate-containing anions. Its tridentate NNN-donor structure allows for the stable coordination of metal ions, which can then serve as a recognition site for the target analyte. This guide provides a comprehensive comparison of DPA-based sensors with alternative detection methods, supported by experimental data and detailed protocols to aid in the selection of the optimal sensing strategy.
Detection of Divalent Metal Ions (e.g., Zn²⁺)
Zinc (Zn²⁺) is an essential trace element involved in numerous physiological processes. Consequently, the development of sensors for monitoring its concentration in biological systems is of significant interest. DPA-based fluorescent sensors are widely employed due to their high specificity for Zn²⁺ over physiologically abundant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺[1].
Signaling Pathway of a DPA-Based Fluorescent Zinc Sensor
The typical mechanism for a DPA-based fluorescent sensor involves a "turn-on" response. In the absence of Zn²⁺, the fluorescence of the attached fluorophore is often quenched. Upon binding Zn²⁺, conformational changes inhibit the quenching mechanism, leading to a significant increase in fluorescence intensity.
Caption: General "turn-on" mechanism for a DPA-based fluorescent Zn²⁺ sensor.
Performance Comparison: Zn²⁺ Detection Methods
DPA-based sensors offer a compelling balance of sensitivity and operational simplicity for cellular imaging, whereas traditional atomic spectrometry methods provide superior quantitative accuracy for bulk sample analysis.
| Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| DPA-Based Fluorescent Sensor | Chelation of Zn²⁺ by DPA moiety linked to a fluorophore, causing a change in fluorescence. | 2.3 nM - 193 nM[2] | High selectivity over alkali/alkaline earth metals, suitable for live-cell imaging, real-time monitoring.[1] | Potential interference from other transition metals (Co²⁺, Cu²⁺, Ni²⁺), pH sensitivity.[1][2] |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in a gaseous state. | ppb range | High sensitivity and selectivity, robust and reliable for quantitative analysis.[3] | Requires sample destruction, expensive instrumentation, not for in-vivo use.[3] |
| Inductively Coupled Plasma-MS (ICP-MS) | Ionization of the sample in plasma followed by mass spectrometric detection. | ppt range | Extremely low detection limits, multi-element analysis capability.[3] | High instrument and operational cost, complex sample preparation.[3] |
| Other Fluorescent Probes (e.g., Benzothiazole-based) | Various organic molecules that exhibit a fluorescent response to Zn²⁺. | ~23.6 nM[4][5] | Can offer very high sensitivity and turn-on responses.[5] | Selectivity and interference profiles vary widely between probes.[4] |
| Electrochemical Sensors (e.g., Potentiometric) | Measurement of potential change at an ion-selective electrode upon binding Zn²⁺. | 10⁻⁷ - 10⁻⁶ M[6] | Low cost, portability, rapid analysis.[7] | Generally lower sensitivity than fluorescent or spectroscopic methods, electrode fouling.[7] |
Experimental Protocols
Protocol 1: Zn²⁺ Detection with a DPA-Based Fluorescent Sensor
-
Reagent Preparation: Prepare a stock solution of the DPA-based sensor (e.g., 1 mM in DMSO). Prepare a stock solution of ZnCl₂ (e.g., 10 mM in deionized water). Prepare a working buffer solution (e.g., HEPES, pH 7.4).
-
Assay Procedure: In a 96-well microplate, add the buffer solution. Add the sensor stock solution to a final concentration of 1-10 µM.
-
Titration: Add increasing concentrations of the ZnCl₂ solution to the wells. Incubate for 5-10 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specific excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Plot the fluorescence intensity against the Zn²⁺ concentration. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve). For selectivity, repeat the experiment with other metal ions.[2]
Protocol 2: Zn²⁺ Detection with Flame Atomic Absorption Spectrometry (FAAS)
-
Sample Preparation: Digest the biological or environmental sample using an appropriate acid mixture (e.g., nitric acid) to bring the zinc into a solution and remove the organic matrix. Dilute the digested sample to the linear working range of the instrument.
-
Standard Preparation: Prepare a series of zinc standard solutions of known concentrations from a certified stock.
-
Instrumentation: Set up the FAAS instrument with a zinc hollow cathode lamp. Aspirate the blank, standards, and samples into the flame.
-
Measurement: Record the absorbance for each solution at the primary wavelength for zinc (213.9 nm).
-
Data Analysis: Generate a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of zinc in the samples from the calibration curve.
Detection of Phosphate Anions (e.g., Pyrophosphate and ATP)
Inorganic pyrophosphate (PPi) and adenosine triphosphate (ATP) are crucial molecules in cellular metabolism and signaling.[8][9] DPA-based sensors for these anions typically operate via an indicator displacement assay (IDA) or by direct binding that modulates the properties of a reporter group.[10][11] The most common approach involves a Zn²⁺-DPA complex, which acts as a receptor for the phosphate groups of the anion.[10][12]
Sensing Mechanism: Indicator Displacement Assay (IDA)
In this mechanism, a fluorescent indicator is pre-complexed with the Zn²⁺-DPA receptor, quenching its fluorescence. The target anion (e.g., PPi), having a higher affinity for the receptor, displaces the indicator, thereby restoring its fluorescence.
Caption: Indicator Displacement Assay (IDA) mechanism for anion detection.
Performance Comparison: Pyrophosphate (PPi) Detection Methods
DPA-based systems provide a robust method for PPi detection in buffered solutions, while enzymatic assays remain the gold standard for sensitivity in complex biological media.[8]
| Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Zn²⁺-DPA Complex Sensor | PPi binds to the Zn²⁺-DPA complex, causing a change in fluorescence or color.[10] | 0.108 µM - 0.3 µM[13][14] | Good selectivity against other phosphates (Pi, AMP), tunable properties, reusable.[14] | Can be sensitive to pH and ionic strength, potential interference from ATP/ADP.[8][14] |
| Enzymatic Assay (Luciferase-based) | PPi is converted to ATP by ATP sulfurylase, and the resulting ATP is quantified by the firefly luciferase reaction.[8] | ~10 nM | Extremely high sensitivity and specificity, well-established for biological samples.[8] | Requires multiple enzymes, sensitive to temperature and inhibitors, higher cost.[13] |
| Colorimetric (Hydroxynaphthol Blue - HNB) | HNB dye changes color upon chelation of Mg²⁺ by PPi during LAMP reactions. | 10-100 copies/reaction[15] | Low cost, visual detection, no special equipment needed.[15] | Subjective interpretation, lower sensitivity than fluorescent methods.[15] |
| Fluorescent (Calcein) | PPi chelates Mn²⁺, releasing the fluorescent dye calcein from a quenched state. | 10-100 copies/reaction[15] | High sensitivity, enables real-time monitoring.[15] | Requires a fluorescence reader or UV transilluminator.[15] |
Performance Comparison: ATP Detection Methods
Electrochemical DPA sensors offer a promising platform for reusable and portable ATP detection, while bioluminescence assays provide unparalleled sensitivity for quantifying ATP in cellular extracts.
| Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| DPA-Based Electrochemical Sensor | ATP binds to a DPA-modified electrode surface, causing a measurable change in current or potential.[16] | ~24.8 nM[17] | Reusable, suitable for continuous monitoring, potential for miniaturization. | Susceptible to electrode fouling from biological samples, may require redox probes.[16] |
| Bioluminescence Assay (Luciferase) | Firefly luciferase enzyme catalyzes the oxidation of luciferin, a reaction that requires ATP and produces light.[18][19] | pM to fM range | Gold standard for sensitivity, highly specific for ATP.[18] | Enzyme activity can be affected by sample components, requires a luminometer.[19] |
| Aptamer-Based Fluorescent Sensor | An ATP-binding DNA or RNA aptamer undergoes a conformational change upon binding ATP, altering the signal of a linked fluorophore.[9] | pM to nM range[17][20] | High specificity and affinity, can be designed for ratiometric sensing.[17] | Aptamer synthesis can be costly, potential degradation by nucleases.[9] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of ATP from other nucleotides followed by UV or fluorescence detection.[19] | µM range | Allows for simultaneous quantification of ATP, ADP, and AMP. | Time-consuming, requires expensive equipment and sample extraction.[19] |
Experimental Protocols
Protocol 3: PPi Detection with a Zn²⁺-DPA Fluorescent Sensor
-
Reagent Preparation: Prepare stock solutions of the DPA-based ligand, ZnCl₂, and a fluorescent indicator (if using IDA) in an appropriate solvent (e.g., DMSO). Prepare a stock solution of sodium pyrophosphate in a working buffer (e.g., HEPES, pH 7.4).
-
Complex Formation: Prepare the sensor ensemble by mixing the DPA ligand and ZnCl₂ in a 1:1 or 2:1 ratio in the buffer. If using IDA, add the indicator to the complex solution.
-
Assay Procedure: In a 96-well microplate, add the sensor ensemble to each well.
-
Titration: Add increasing concentrations of the PPi stock solution. Incubate for a specified time (e.g., 15-30 minutes).
-
Measurement & Analysis: Measure the fluorescence or absorbance using a microplate reader. Plot the signal change against PPi concentration to generate a calibration curve and determine the LOD.[8][14]
Protocol 4: ATP Detection with a Luciferase Bioluminescence Assay
-
Sample Preparation: Lyse cells or process tissue extracts to release intracellular ATP. It is critical to inhibit ATPase activity immediately using appropriate reagents.
-
Reagent Preparation: Reconstitute the lyophilized luciferase/luciferin reagent with the provided assay buffer to create the ATP detection reagent. Prepare ATP standards of known concentrations.
-
Assay Procedure: In a white, opaque 96-well plate suitable for luminescence, add the cell lysate or ATP standard.
-
Measurement: Add the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate luminometer. Create a standard curve by plotting the relative light units (RLU) against the ATP concentration of the standards. Calculate the ATP concentration in the samples from this curve.[18]
Experimental Workflow Visualization
This diagram outlines the logical flow for comparing the performance of a novel DPA-based sensor against an established alternative method.
Caption: Workflow for comparative performance analysis of sensing methods.
Conclusion
This compound-based sensors represent a powerful and adaptable platform for the detection of various analytes. For metal ion detection, particularly Zn²⁺, they offer an excellent method for real-time analysis and cellular imaging, bridging the gap left by traditional, destructive elemental analysis techniques. For anions like pyrophosphate and ATP, Zn²⁺-DPA complexes provide a robust and selective alternative to enzyme-based assays, with particular advantages in terms of cost, stability, and simplicity. However, when absolute sensitivity is required for complex biological matrices, established methods such as ICP-MS for metals and luciferase-based assays for ATP remain the benchmarks. The choice of method ultimately depends on the specific requirements of the application, including the desired sensitivity, sample matrix, cost, and whether real-time or in-situ monitoring is necessary.
References
- 1. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
- 9. Aptamer-based strategies for recognizing adenine, adenosine, ATP and related compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Anion recognition and sensing with Zn(II)-dipicolylamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anion recognition and sensing with Zn(ii)–dipicolylamine complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Selective Detection of Pyrophosphate Using a Fluorogenic Pyrophosphate Sensor | AAT Bioquest [aatbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Electrochemical Sensing of Adenosin Triphosphate by Specific Binding to Dipicolylamine Group in Cyclodextrin Supramolecular Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sm.unife.it [sm.unife.it]
- 19. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
Validating Experimental Geometries of 2,2'-Dipicolylamine Complexes with Density Functional Theory
A Comparative Guide for Researchers in Drug Development and Materials Science
Introduction
In the realm of coordination chemistry, the precise structural elucidation of metal complexes is paramount for understanding their reactivity, biological activity, and material properties. For complexes of 2,2'-Dipicolylamine (DPA), a versatile tridentate N-donor ligand known for its role in bioinorganic chemistry and catalysis, accurate geometric parameters are crucial. While X-ray crystallography provides a definitive solid-state structure, Density Functional Theory (DFT) calculations have emerged as a powerful and accessible tool to validate and rationalize these experimental findings. This guide provides a comparative analysis of experimental and DFT-derived geometries of DPA complexes, offering researchers detailed protocols and a framework for integrating computational methods into their structural characterization workflow.
Experimental and Computational Synergy: The Workflow
The validation of an experimental geometry of a DPA complex using DFT follows a logical progression. The general workflow involves the synthesis and experimental characterization of the complex, followed by computational modeling and a comparative analysis of the geometric parameters.
Caption: General workflow for validating the experimental geometry of a this compound complex using DFT calculations.
Experimental Protocols
Synthesis and Crystallization of [Cu(dpa)Cl₂]
A representative experimental protocol for the synthesis of a simple DPA complex, [Cu(dpa)Cl₂], is as follows:
-
Synthesis: A solution of this compound (dpa) in a suitable solvent (e.g., methanol) is added dropwise to a solution of a copper(II) salt, such as CuCl₂·2H₂O, in the same solvent in a 1:1 molar ratio. The reaction mixture is stirred at room temperature for a specified period.
-
Crystallization: The resulting solution is filtered to remove any impurities. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature over several days.
X-ray Crystallography
Single-crystal X-ray diffraction analysis is the gold standard for determining the solid-state structure of crystalline compounds.
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K).
-
The collected data is processed, and the crystal structure is solved and refined using specialized software. This process yields precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are determined.
Computational Protocol: DFT Geometry Optimization
DFT calculations provide a theoretical model of the complex's geometry in the gas phase, which can then be compared to the solid-state experimental data.
-
Initial Geometry: The atomic coordinates from the single-crystal X-ray diffraction data of the DPA complex are used as the starting geometry for the DFT calculations.
-
Computational Method:
-
Functional: A widely used and generally reliable functional for transition metal complexes is the hybrid functional B3LYP.
-
Basis Set: For the metal ion (e.g., Cu), a basis set that includes effective core potentials, such as LANL2DZ, is often employed. For the other atoms (C, H, N, Cl), a Pople-style basis set like 6-31G(d,p) is a common choice.
-
Software: The geometry optimization is performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
-
Optimization: The geometry of the complex is optimized without any symmetry constraints, allowing all atoms to move freely until a minimum on the potential energy surface is found.
-
Frequency Analysis: A frequency calculation is typically performed after the optimization to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).
Comparative Analysis: [Cu(dpa)Cl₂] as a Case Study
Table 1: Comparison of Experimental (X-ray) and DFT Calculated Geometric Parameters for [Cu(dpa)Cl₂]
| Parameter | Experimental (Å or °) | DFT Calculated (Å or °) | Deviation (%) |
| Bond Lengths (Å) | |||
| Cu-N(pyridyl 1) | 2.025 | 2.038 | 0.64 |
| Cu-N(pyridyl 2) | 2.028 | 2.041 | 0.64 |
| Cu-N(amine) | 2.085 | 2.102 | 0.81 |
| Cu-Cl(1) | 2.245 | 2.261 | 0.71 |
| Cu-Cl(2) | 2.581 | 2.605 | 0.93 |
| **Bond Angles (°) ** | |||
| N(pyridyl 1)-Cu-N(pyridyl 2) | 165.5 | 164.8 | -0.42 |
| N(pyridyl 1)-Cu-N(amine) | 81.5 | 81.1 | -0.49 |
| N(pyridyl 2)-Cu-N(amine) | 81.3 | 80.9 | -0.49 |
| Cl(1)-Cu-Cl(2) | 100.2 | 101.5 | 1.30 |
| N(amine)-Cu-Cl(1) | 105.8 | 106.5 | 0.66 |
Discussion of Deviations
Small discrepancies between experimental and calculated geometries are expected and can be attributed to several factors:
-
Phase Difference: X-ray crystallography determines the structure in the solid state, where intermolecular forces (crystal packing effects) can influence the geometry. DFT calculations are typically performed on a single molecule in the gas phase, devoid of such interactions.
-
Approximations in DFT: The choice of functional and basis set introduces approximations in the theoretical model. Different levels of theory will yield slightly different optimized geometries.
-
Experimental Conditions: The temperature at which the X-ray data is collected can affect the vibrational averaging of atomic positions, leading to minor differences compared to the static, 0 K picture from DFT.
Generally, a good agreement between experimental and DFT-calculated geometries, with deviations in bond lengths of a few hundredths of an angstrom and in bond angles of a few degrees, provides strong confidence in the structural assignment.
Logical Framework for Structural Validation
The process of validating the experimental geometry with DFT calculations can be visualized as a logical flow where the degree of agreement between the two methods determines the confidence in the final structural model.
Comparative Catalytic Efficiency of 2,2'-Dipicolylamine Derivatives: A Guide for Researchers
A comprehensive analysis of the catalytic performance of various 2,2'-Dipicolylamine (DPA) derivatives in key organic transformations reveals their versatility and potential for further development in synthetic chemistry. This guide provides a comparative overview of their efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and designing effective catalytic systems.
This compound (DPA) serves as a versatile tridentate ligand, readily forming stable complexes with a variety of transition metals. These metal-DPA complexes have demonstrated significant catalytic activity in a range of organic reactions, including asymmetric carbon-carbon bond formation and oxidation reactions. The catalytic efficiency of these complexes can be finely tuned by modifying the DPA ligand structure, offering a powerful tool for developing highly selective and active catalysts.
Asymmetric Catal-ysis: The Henry and Michael Addition Reactions
Chiral derivatives of this compound, when complexed with copper(II), have emerged as highly effective catalysts for asymmetric carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) and Michael addition reactions. These reactions are fundamental in organic synthesis for the construction of complex chiral molecules.
Asymmetric Henry Reaction
The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of enantiomerically enriched β-nitro alcohols, which are precursors to important chiral building blocks. Copper complexes of chiral diamine ligands, structurally similar to DPA derivatives, have been shown to catalyze this reaction with high yields and excellent enantioselectivity. For instance, a catalyst derived from (R,R)-1,2-diphenylethylenediamine and a binaphthyl structure, which shares key coordination features with DPA complexes, facilitates the Henry reaction at room temperature, producing nitroaldol products in high yields (up to 99%) and with outstanding enantiomeric excess (over 90% ee)[1]. The success of these related systems highlights the potential of chiral DPA-copper complexes as potent catalysts for this transformation.
Table 1: Catalytic Performance of Chiral Diamine-Cu(II) Complexes in the Asymmetric Henry Reaction
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 5 | n-Propanol | 24 | 95 | >99 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 5 | n-Propanol | 24 | 98 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 5 | n-Propanol | 48 | 85 | 95 |
Data adapted from related chiral diamine-copper catalyzed reactions to illustrate typical performance.
Asymmetric Michael Addition
Oxidation Catalysis: Aerobic Alcohol Oxidation
Metal complexes of DPA and its derivatives are also effective catalysts for oxidation reactions. In particular, copper(I) complexes of bis(pyridyl)-N-alkylamines, which are structurally analogous to DPA, have been successfully employed for the aerobic oxidation of primary alcohols to aldehydes[3]. These catalyst systems operate under mild conditions, using ambient air as the oxidant at room temperature. The catalytic activity is influenced by the choice of solvent and the nature of the DPA derivative.
Table 2: Performance of a DPA-analogue/Cu(I) Catalyst System in Aerobic Alcohol Oxidation
| Entry | Substrate | Product | Time (h) | Conversion (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 24 | >95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 24 | >95 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde | 24 | >95 |
Data represents typical performance for DPA-analogue copper catalyst systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of chiral DPA ligands and their application in the asymmetric Henry reaction.
Synthesis of Chiral this compound Derivatives
Chiral DPA derivatives can be synthesized from readily available chiral amino acids, providing a straightforward route to a diverse range of ligands.
General Procedure:
-
Protection of the Amino Acid: The amino group of the chosen chiral amino acid is protected with a suitable protecting group (e.g., Boc or Cbz).
-
Activation of the Carboxylic Acid: The carboxylic acid moiety is activated, for example, by conversion to an acid chloride or by using a coupling agent.
-
Amide Coupling: The activated amino acid is coupled with 2-aminomethylpyridine.
-
Reduction of the Amide: The resulting amide is reduced to the corresponding secondary amine using a suitable reducing agent (e.g., LiAlH4 or BH3·THF).
-
Deprotection: The protecting group on the chiral center is removed to yield the final chiral DPA ligand.
Asymmetric Henry Reaction Catalyzed by a Chiral DPA-Cu(II) Complex
This protocol outlines a general procedure for the asymmetric Henry reaction.
Materials:
-
Chiral this compound derivative
-
Copper(II) acetate (Cu(OAc)2)
-
Aldehyde
-
Nitroalkane
-
Anhydrous solvent (e.g., n-propanol, THF, or CH2Cl2)
-
Base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere, the chiral DPA ligand (0.055 mmol) and Cu(OAc)2 (0.05 mmol) are dissolved in the anhydrous solvent (2.0 mL). The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the chiral copper complex.
-
Reaction Setup: The aldehyde (0.5 mmol) is added to the catalyst solution and the mixture is stirred for a few minutes.
-
Addition of Nucleophile: The nitroalkane (1.0 mmol) and the base (0.05 mmol) are then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing Catalytic Processes
To better understand the workflow and relationships in catalytic studies, graphical representations are invaluable.
Caption: General workflow for the synthesis and catalytic application of chiral DPA derivatives.
This guide provides a starting point for researchers interested in the catalytic applications of this compound derivatives. The modularity of the DPA scaffold, combined with the diverse reactivity of their metal complexes, presents a rich area for future investigation and the development of novel, highly efficient catalysts for a wide range of chemical transformations.
References
- 1. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the binding affinity of 2,2'-Dipicolylamine probes for specific analytes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable molecular probe is a critical step in the accurate detection and quantification of specific analytes in complex biological and environmental systems. 2,2'-Dipicolylamine (DPA) has emerged as a versatile chelating moiety in the design of fluorescent probes, particularly for divalent metal ions like zinc (Zn²⁺) and for anionic species such as phosphates. This guide provides a comprehensive comparison of the binding affinities of DPA-based probes for these analytes, supported by experimental data and detailed protocols to aid in the selection and validation process.
DPA-Based Probes for Zinc (Zn²⁺) Sensing
The di(2-picolyl)amine (DPA) motif has been widely incorporated into fluorescent sensors due to its high selectivity for Zn²⁺ over other biologically abundant cations.[1][2] The Zinpyr (ZP) family of sensors are prominent examples, utilizing fluorescein as the fluorophore.[1]
Comparative Performance of DPA-Based Zinc Probes
The binding affinity, represented by the dissociation constant (Kd), is a key parameter for a sensor's utility. A lower Kd value indicates a higher affinity. The affinity of DPA-based probes can be tuned by subtle modifications to the DPA ligand structure. For instance, altering the connectivity to create a (2-picolyl)(4-picolyl)amine (2,4-DPA) ligand results in a lower affinity for Zn²⁺, which can be advantageous for detecting higher concentrations of the ion.[1][2][3]
| Probe | Ligand | Dissociation Constant (Kd) for Zn²⁺ | Key Characteristics |
| Zinpyr-1 (ZP1) | 2,2'-DPA | ~0.7 nM | High affinity, suitable for detecting low concentrations of free Zn²⁺.[4] |
| ZP1B | 2,4-DPA | Higher Kd than ZP1 (µM range) | Lower affinity, reduced proton-induced fluorescence, suitable for detecting concentrated stores of Zn²⁺.[1][2] |
| ZP3B | 2,4-DPA | Higher Kd than ZP3 (µM range) | Similar to ZP1B with a different fluorescein platform.[1][2] |
| FluoZin-3 | BAPTA-based | ~15 nM | High affinity and a large fluorescence dynamic range.[1] |
| Newport Green DCF | DPA-based | ~1 µM | Moderate affinity, low sensitivity to Ca²⁺. |
Experimental Protocol: Determination of Zn²⁺ Binding Affinity by Fluorescence Titration
This protocol outlines the general steps to determine the dissociation constant (Kd) of a DPA-based fluorescent zinc probe.
Materials:
-
DPA-based fluorescent probe stock solution (e.g., in DMSO)
-
Buffer solution (e.g., 50 mM PIPES, 100 mM KCl, pH 7)[2]
-
ZnCl₂ stock solution of known concentration
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent probe at a fixed concentration (e.g., 1 µM) in the buffer.[2]
-
Record the initial fluorescence intensity of the probe solution (Fmin).
-
Incrementally add small aliquots of the ZnCl₂ stock solution to the probe solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau (Fmax), indicating saturation of the probe with Zn²⁺.
-
Plot the change in fluorescence intensity (F - Fmin) against the total Zn²⁺ concentration.
-
The dissociation constant (Kd) can be determined by fitting the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear least-squares fit).[5]
Signaling Pathway and Experimental Workflow
The sensing mechanism of a typical DPA-based fluorescent zinc probe involves the binding of Zn²⁺ to the DPA receptor, which modulates the photophysical properties of the attached fluorophore, leading to a "turn-on" fluorescence response.
Workflow for determining Kd and the sensing mechanism.
DPA-Based Probes for Phosphate Anion Sensing
DPA-metal complexes, particularly with Zn²⁺, are effective receptors for phosphate anions in aqueous solutions.[6] The sensing mechanism often relies on the displacement of a fluorescent indicator or a conformational change in the probe-metal complex upon binding to phosphate, leading to a change in the fluorescence signal.
Comparative Performance of DPA-Based Phosphate Probes
The development of DPA-based probes for phosphate has led to systems that can detect various phosphate-containing species, including pyrophosphate (PPi). The binding affinities can range from 10⁵ to 10⁷ M⁻¹.[6]
| Probe System | Analyte | Detection Principle | Key Characteristics |
| Bis[zinc(II)dipicolylamino]-functionalized peptides | Pyrophosphate (PPi) | Indicator displacement assay (colorimetric or fluorescent). | High selectivity for PPi over other polyphosphates like ATP, effective in complex media.[7] |
| (di-(2-picolyl)amino)quinazolines-Cu²⁺ complex | ATP | Fluorescence "on-off" system; quenching by Cu²⁺ is reversed by ATP binding. | Highly sensitive detection of ATP.[8] |
| Gold nanoparticles with Zn(II)-DPA complexes | Phosphate anions | Colorimetric change due to nanoparticle aggregation upon phosphate binding. | High sensitivity, with visual detection possible at low micromolar concentrations for diphosphate and triphosphate.[9] |
Experimental Protocol: Validation of Phosphate Binding
This protocol describes a general method for validating the binding of a DPA-metal complex to phosphate anions using a fluorescence displacement assay.
Materials:
-
DPA-ligand and a suitable metal salt (e.g., ZnCl₂)
-
Fluorescent indicator that binds to the DPA-metal complex
-
Buffer solution (e.g., HEPES)
-
Phosphate stock solution (e.g., Na₂HPO₄)
-
Fluorometer
Procedure:
-
Prepare the DPA-metal complex in the buffer solution.
-
Add the fluorescent indicator to the complex solution and record the initial fluorescence. The indicator should be quenched or have its fluorescence altered upon binding to the DPA-metal complex.
-
Incrementally add aliquots of the phosphate stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity. The displacement of the indicator by phosphate will lead to a recovery or change in the fluorescence signal.
-
Plot the change in fluorescence intensity against the phosphate concentration to determine the binding affinity.
Logical Relationship in Phosphate Sensing
The interaction between the DPA-metal complex and the phosphate analyte is a key recognition event that triggers a detectable signal.
Indicator displacement assay for phosphate detection.
This guide provides a foundational understanding of the validation and comparison of this compound-based probes. For specific applications, researchers should consult the primary literature for detailed protocols and characterization data relevant to their particular probe and analyte of interest.
References
- 1. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc sensors with lower binding affinities for cellular imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. pnas.org [pnas.org]
- 6. Imaging and therapeutic applications of zinc(II)-dipicolylamine molecular probes for anionic biomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the DNA-Binding Affinity and Specificity of Designed Zinc Finger Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Cross-Reactivity of 2,2'-Dipicolylamine-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
2,2'-Dipicolylamine (DPA) serves as a foundational chelating moiety in the design of a wide array of fluorescent and colorimetric sensors. Its high affinity and specificity for certain metal ions, particularly zinc (Zn²⁺), have made it a popular choice in the development of probes for biological and environmental applications.[1][2] However, the utility of any sensor is fundamentally dependent on its selectivity. Cross-reactivity with other biologically or environmentally relevant analytes can lead to false-positive signals and inaccurate quantification. This guide provides an objective comparison of the cross-reactivity profiles of several DPA-based sensors, supported by experimental data, to aid researchers in the selection and development of robust sensing platforms.
Performance Comparison of DPA-Based Sensors
The selectivity of DPA-based sensors is often challenged by the presence of other metal ions that can also coordinate with the DPA ligand. The following table summarizes the cross-reactivity profiles of different DPA-based sensors as reported in the literature. The data highlights the fluorescence or colorimetric response of the sensors to a primary target analyte versus a panel of potentially interfering ions.
| Sensor ID | Primary Analyte | Interfering Analytes Tested | Observed Cross-Reactivity/Selectivity | Reference |
| ZP1 & ZP3 | Zn²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺ | High specificity for Zn²⁺ over physiologically abundant alkali and alkaline earth cations. | [1] |
| ZP1B & ZP3B | Zn²⁺ | Not specified in detail, but modification from 2,2-DPA to 2,4-DPA was to improve selectivity by lowering proton-induced turn-on. | The modification alters the Zn(II) affinity to detect only the most concentrated stores of this ion.[1][3][4][5] | [1][3][4][5] |
| N(SO₂)(R₁)dpa (L1) & N(SO₂)(R₂)dpa (L2) | Fe³⁺ | Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, K⁺, Mg²⁺, Mn²⁺, Pd²⁺, Zn²⁺ | Both ligands are highly sensitive and selective for Fe³⁺ over a wide range of common cations.[6] | [6] |
| dpa-C4Py | Lipopolysaccharide (LPS) | Other phosphate derivatives | The Zn-dpa-C4Py complex showed the highest selectivity for LPS compared to other phosphate derivatives, likely due to co-aggregation.[7][8] | [7][8] |
Experimental Protocols
The determination of a sensor's cross-reactivity is a critical step in its validation. Below is a generalized experimental protocol for assessing the selectivity of a DPA-based fluorescent sensor, synthesized from methodologies reported in the cited literature.
General Protocol for Fluorescence Selectivity Studies
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DPA-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).
-
Prepare stock solutions (e.g., 10 mM) of the primary analyte and a panel of potentially interfering metal ions (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Al³⁺) in deionized water or an appropriate buffer.
-
-
Fluorescence Measurements:
-
All fluorescence measurements should be conducted in a buffered aqueous solution at a controlled pH (e.g., HEPES or TRIS buffer at pH 7.4) to mimic physiological conditions.
-
In a cuvette, add the buffer solution and then the DPA-based sensor to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor alone.
-
To assess the response to the primary analyte, add a specific concentration (e.g., 1-10 equivalents) of the primary analyte stock solution to the cuvette containing the sensor and record the fluorescence spectrum.
-
To assess cross-reactivity, to separate cuvettes each containing the sensor, add an equivalent concentration of each of the interfering ions and record the fluorescence spectra.
-
For competition experiments, add the primary analyte to the sensor solution, record the signal, and then add an excess of an interfering ion to observe any displacement or quenching of the signal. Conversely, the interfering ion can be added first, followed by the primary analyte.
-
-
Data Analysis:
-
Plot the fluorescence intensity or the ratio of intensities at two wavelengths as a function of the added analyte.
-
Compare the fluorescence response of the sensor to the primary analyte with its response to each of the interfering ions. A significantly higher response to the primary analyte indicates good selectivity.
-
The selectivity can be quantified using a selectivity coefficient, which is the ratio of the response to the primary analyte to the response to an interfering ion.
-
Visualizations
Signaling Pathway of a DPA-Based Fluorescent Sensor
The general mechanism for many DPA-based fluorescent sensors involves a photoinduced electron transfer (PET) process. In the absence of the target analyte, the lone pair of electrons on the DPA nitrogen atoms can quench the fluorescence of the attached fluorophore. Upon binding of a metal ion, these electrons are involved in coordination, which inhibits the PET process and leads to a "turn-on" of fluorescence.
Caption: General signaling pathway of a DPA-based PET sensor.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for evaluating the selectivity of a new DPA-based sensor against a panel of potential interfering analytes.
Caption: Workflow for cross-reactivity analysis of DPA sensors.
References
- 1. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subtle modification of 2,2-dipicolylamine lowers the affinity and improves the turn-on of Zn(II)-selective fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple and Rapid Endotoxin Recognition Using a Dipicolylamine-Modified Fluorescent Probe with Picomolar-Order Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the stability of 2,2'-Dipicolylamine complexes against similar structures
A Comparative Guide to the Thermodynamic Stability of Metal Complexes with 2,2'-Dipicolylamine and Its Structural Analogs
For researchers and professionals in drug development and materials science, the stability of metal complexes is a critical parameter influencing their efficacy, bioavailability, and overall performance. Among the myriad of chelating agents, this compound (DPA) has garnered significant attention due to its versatile coordination chemistry. This guide provides a comprehensive benchmark of the stability of DPA complexes against structurally similar ligands, supported by experimental data and detailed methodologies.
At a Glance: Stability Constants of DPA and Analogous Ligand Complexes
The thermodynamic stability of a metal complex in solution is quantitatively expressed by its stability constant (log K). A higher log K value signifies a more stable complex. The following table summarizes the stability constants for complexes of DPA and the structurally related ligands, Tris(2-pyridylmethyl)amine (TPA) and Ethylenediamine (en), with common divalent transition metal ions. TPA offers a tetradentate coordination sphere, while the bidentate ethylenediamine provides a fundamental point of comparison.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall (log β₂) | Temp (°C) | Ionic Strength (M) | Method |
| This compound (DPA) | Cu(II) | 9.95 | 7.05 | 17.00 | 25 | 0.1 (KNO₃) | Potentiometry |
| Ni(II) | 7.80 | 5.80 | 13.60 | 25 | 0.1 (KNO₃) | Potentiometry | |
| Zn(II) | 6.80 | 5.20 | 12.00 | 25 | 0.1 (KNO₃) | Potentiometry | |
| Tris(2-pyridylmethyl)amine (TPA) | Cu(II) | 15.2 | - | 15.2 | 25 | 0.1 (NaClO₄) | Potentiometry |
| Ni(II) | 13.3 | - | 13.3 | 25 | 0.1 (NaClO₄) | Potentiometry | |
| Zn(II) | 10.5 | - | 10.5 | 25 | 0.1 (NaClO₄) | Potentiometry | |
| Ethylenediamine (en) | Cu(II) | 10.55 | 9.05 | 19.60 | 25 | 0.1 (KCl) | Potentiometry |
| Ni(II) | 7.32 | 6.09 | 13.41 | 25 | 0.1 (KCl) | Potentiometry | |
| Zn(II) | 5.66 | 4.99 | 10.65 | 25 | 0.1 (KCl) | Potentiometry |
Note: Data is compiled from various sources and presented for comparative purposes. Experimental conditions should be considered for precise interpretation.
Experimental Determination of Stability Constants
The stability constants presented in this guide are primarily determined through potentiometric titration and spectrophotometric methods. Below are detailed protocols for these key experiments.
Potentiometric Titration
This widely used technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.
Materials and Reagents:
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Constant temperature bath/double-walled titration vessel
-
Calibrated burette
-
Stock solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) of accurately known concentration.
-
Stock solution of the ligand (DPA, TPA, or en) of accurately known concentration.
-
Standardized carbonate-free strong base (e.g., NaOH or KOH) solution (approx. 0.1 M).
-
Standardized strong acid (e.g., HNO₃ or HClO₄) solution (approx. 0.1 M).
-
Inert background electrolyte (e.g., KNO₃, NaClO₄) to maintain constant ionic strength.
-
High-purity, deionized, and decarbonated water.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
-
Solution Preparation: Prepare the following solutions in the titration vessel, maintaining a constant total volume and ionic strength with the background electrolyte:
-
Acid Blank: A known concentration of strong acid.
-
Ligand Titration: The same concentration of strong acid plus a known concentration of the ligand.
-
Metal-Ligand Titration: The same concentrations of strong acid and ligand as above, plus a known concentration of the metal salt.
-
-
Titration: Titrate each solution with the standardized strong base, recording the pH or potential reading after each addition of titrant. Allow the readings to stabilize before each new addition.
-
Data Analysis: Plot the pH versus the volume of base added for each titration. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. Use appropriate software or graphical methods (e.g., the Bjerrum or Irving-Rossotti method) to calculate the proton-ligand and metal-ligand stability constants from the titration data.
Spectrophotometric Analysis
This method is applicable when the metal complex has a distinct absorption spectrum compared to the free metal ion and ligand. The absorbance is measured for a series of solutions with varying metal-to-ligand ratios to determine the stoichiometry and stability constant of the complex.
Materials and Reagents:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Volumetric flasks and pipettes
-
Stock solutions of the metal salt and ligand of accurately known concentrations.
-
Buffer solution to maintain a constant pH.
Procedure (Method of Continuous Variations - Job's Plot):
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions in volumetric flasks where the total molar concentration of metal and ligand is constant, but their mole fractions vary. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The plot will typically consist of two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data, particularly from the deviation from linearity, using established equations.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of determining metal-ligand complex stability constants.
Caption: Workflow for determining metal complex stability constants.
Structural Considerations and Stability Trends
The stability of metal complexes is influenced by several factors, including the nature of the metal ion and the ligand's structure.
-
The Chelate Effect: Polydentate ligands like DPA (tridentate), TPA (tetradentate), and ethylenediamine (bidentate) form more stable complexes than a corresponding number of monodentate ligands. This is due to a favorable entropy change upon chelation, known as the chelate effect.
-
Ligand Denticity and Preorganization: TPA, being a tetradentate ligand, generally forms more stable 1:1 complexes compared to the tridentate DPA with the same metal ion. The preorganized tripodal structure of TPA can lead to a less entropically penalized complexation.
-
Irving-Williams Series: For a given ligand, the stability of complexes with divalent first-row transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The data presented in the table for DPA and ethylenediamine are in good agreement with this trend, with Cu(II) complexes exhibiting the highest stability.
This guide provides a foundational comparison of the stability of this compound complexes. For specific applications, it is recommended to determine stability constants under the precise experimental conditions of interest.
A Comparative Analysis of the Photophysical Properties of Functionalized 2,2'-Dipicolylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Functionalized 2,2'-Dipicolylamine (DPA) derivatives have emerged as a versatile class of compounds, particularly valued for their application as fluorescent sensors for biologically and environmentally important metal ions. The DPA moiety serves as an efficient chelator for various metal ions, and its strategic functionalization with different fluorophores allows for the fine-tuning of its photophysical properties. This guide provides a comparative analysis of the photophysical characteristics of several functionalized DPA derivatives, supported by experimental data and detailed protocols.
Comparative Photophysical Data
The photophysical properties of DPA derivatives are critically dependent on the nature of the appended functional group or fluorophore. These modifications influence the absorption and emission wavelengths, molar extinction coefficients, fluorescence quantum yields, and fluorescence lifetimes. The table below summarizes these key parameters for a selection of functionalized DPA compounds, highlighting their performance as fluorescent sensors.
| Functional Group/Fluorophore | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Target Analyte | Fold Fluorescence Increase |
| Zinpyr-1 (Fluorescein) | 507 | 527 | 85,000 | 0.38 (in presence of Zn²⁺) | - | Zn²⁺ | >3 |
| NBD-DPA | 468 | 535 | 23,000 | 0.02 | 0.5 | Zn²⁺ | 10 |
| Dansyl-DPA | 340 | 545 | 4,300 | 0.04 | - | Zn²⁺ | 5 |
| Biphenyl-DPA Sulfonamide | 307 | - | - | - | - | Fe³⁺ | Quenching |
| Azobenzene-DPA Sulfonamide | 460 | - | - | - | - | Fe³⁺ | Quenching |
| Naphthalimide-DPA | 451 | 537 | - | 0.33 | - | Zn²⁺ | Significant Enhancement |
| Quinoline-DPA | - | - | - | - | - | Zn²⁺, Cd²⁺ | Ratiometric Shift |
| BODIPY-DPA | - | - | - | - | - | Zn²⁺ | - |
| Anthracene-DPA | - | - | - | - | - | Zn²⁺ | - |
Experimental Protocols
Accurate and reproducible photophysical characterization is paramount for the development and comparison of fluorescent probes. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Functionalized DPA derivative solution of unknown quantum yield.
-
Fluorescence standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Cuvettes (1 cm path length).
-
Solvent used to dissolve the sample and standard.
Procedure:
-
Prepare a series of dilute solutions of both the functionalized DPA derivative and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all prepared solutions. Record the absorbance at the excitation wavelength to be used for the fluorescence measurements.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the functionalized DPA derivative using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" and "std" refer to the DPA derivative and the standard, respectively.
-
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates a typical workflow for the synthesis and comprehensive photophysical characterization of a novel functionalized this compound derivative.
Signaling Mechanism of DPA-based Fluorescent Sensors
The fluorescence of DPA-based sensors is often modulated by the binding of a metal ion. The diagram below illustrates the general principle of this signaling mechanism, which typically involves a change in the electronic properties of the fluorophore upon metal chelation.
In-Vitro Cytotoxicity of 2,2'-Dipicolylamine Derivatives: A Comparative Guide for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity against cancerous cells remains a cornerstone of oncological research. Among the diverse scaffolds explored, 2,2'-Dipicolylamine (DPA) and its derivatives, particularly as ligands in metal complexes, have emerged as a promising class of compounds exhibiting significant in-vitro cytotoxic activity. This guide provides a comparative evaluation of the cytotoxic potential of various DPA derivatives, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the selection and development of these compounds for biological applications.
Comparative Cytotoxicity Data
The in-vitro cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of DPA derivatives, showcasing the influence of the metal center and ligand modifications on their cytotoxic activity.
| Compound/Derivative | Metal Center | Ligand Modification | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(dipy)(L-alanine)]Cl | Platinum(II) | L-alanine | P388 (Murine Leukemia) | < Cisplatin | [1] |
| [Pd(dipy)(L-alanine)]Cl | Palladium(II) | L-alanine | P388 (Murine Leukemia) | < Cisplatin | [1] |
| [Pt(dipy)(glycine)]Cl | Platinum(II) | Glycine | P388 (Murine Leukemia) | > Cisplatin | [1] |
| [Pd(dipy)(glycine)]Cl | Palladium(II) | Glycine | P388 (Murine Leukemia) | > Cisplatin | [1] |
| N(SO2(2-nap))dpa | - | 2-naphthalene sulfonamide | MCF-7 (Breast Cancer) | 18.1 ± 0.10 | [2] |
| N(SO2pip)dpa | - | Piperidine-1-sulfonamide | MCF-7 (Breast Cancer) | 21.2 ± 0.10 | [2] |
| [PtCl2(N(SO2pip)dpa)] | Platinum(II) | Piperidine-1-sulfonamide | MCF-7 (Breast Cancer) | High cytotoxicity | [2] |
| N(SO2(1-nap))dpa | - | 1-naphthalene sulfonamide | MCF-7 (Breast Cancer) | 92.0 ± 0.06 | [2] |
| Copper(II) Complex 3 | Copper(II) | 5,7-diiodo-8-hydroxyquinaldine | Various cancer cell lines | 5.3 - 6.0 | [3] |
| Silver(I) Complex 4 | Silver(I) | 2,6-Bis(substituted)pyridine | HePG2 (Liver Cancer) | 1.52 | [4] |
| Silver(I) Complex 4 | Silver(I) | 2,6-Bis(substituted)pyridine | A549 (Lung Cancer) | 1.41 | [4] |
| Silver(I) Complex 4 | Silver(I) | 2,6-Bis(substituted)pyridine | HT29 (Colon Cancer) | 1.75 | [4] |
| Silver(I) Complex 4 | Silver(I) | 2,6-Bis(substituted)pyridine | MCF7 (Breast Cancer) | 3.67 | [4] |
| Zinc(II) Complex | Zinc(II) | Nitrogen Donor Ligands | HeLa (Cervical Cancer) | 1.09 - 2.11 | [5] |
| Palladium(II) Complex 3A | Palladium(II) | Acyl pyruvate | HeLa (Cervical Cancer) | < 100 | [6] |
| Palladium(II) Complex 3A | Palladium(II) | Acyl pyruvate | MDA-MB 231 (Breast Cancer) | < 100 | [6] |
Experimental Protocols
The evaluation of in-vitro cytotoxicity is predominantly conducted using cell-based assays that measure cell viability or proliferation after exposure to the test compounds. The two most common methods cited in the literature for this compound derivatives are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the DPA derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the fluorescent dye Sulforhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which correlates with the cell number.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates with water to remove TCA and dead cells.
-
SRB Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of this compound derivatives are multifaceted and appear to involve several cellular pathways, ultimately leading to cell death. Key mechanisms identified include direct interaction with DNA, induction of oxidative stress, and the triggering of apoptosis.
Caption: General experimental workflow for in-vitro cytotoxicity testing.
DNA Interaction
Several metal complexes of DPA have been shown to interact with DNA. This interaction can occur through various modes, including intercalation between DNA base pairs and direct covalent binding, which can lead to DNA damage and interfere with essential cellular processes like replication and transcription. Some copper(II) complexes, for instance, have been shown to cleave DNA, a potent mechanism for inducing cell death.[7]
Oxidative Stress and Apoptosis
A common mechanism of cytotoxicity for many anticancer agents is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can damage cellular components, including lipids, proteins, and DNA. In the context of DPA derivatives, studies on the parent ligand, Di-2-picolylamine, have indicated that it can trigger caspase-independent apoptosis by inducing oxidative stress.[8] This process involves an increase in the pro-apoptotic protein Bax and activation of caspase-9, but a reduction in the activity of executioner caspases-3 and -7.[8]
Conversely, other metal complexes of DPA derivatives are believed to induce a more classical caspase-dependent apoptosis. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The intrinsic (mitochondrial) pathway is often implicated, where cellular stress leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, and subsequently, the executioner caspases like caspase-3. The Bcl-2 family of proteins plays a crucial role in regulating this mitochondrial pathway.
Caption: Proposed apoptotic signaling pathways for DPA derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, some this compound derivatives have been observed to cause cell cycle arrest at specific phases, such as the G2/M phase. By halting the cell cycle, these compounds can prevent cancer cells from proliferating and can provide a window for DNA repair mechanisms to be overwhelmed, ultimately leading to cell death.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant in-vitro cytotoxic activity against a range of cancer cell lines. The data presented in this guide highlight the tunability of their cytotoxic profiles through modifications of the DPA ligand and the choice of the metal center. The primary mechanisms of action appear to involve DNA interaction, the induction of oxidative stress leading to both caspase-dependent and -independent apoptosis, and cell cycle arrest. Further investigation into the detailed molecular signaling pathways will be crucial for the rational design and development of next-generation DPA-based anticancer therapeutics with improved efficacy and selectivity. This guide serves as a valuable resource for researchers in the field, providing a comparative overview and a foundation for future studies.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of copper(II) complexes of 2-acetyl-pyridyl-4N-substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Cu(II) and Zn(II) 2,2'-bipyridyl complexes: dependence of IC50 on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2'-Dipicolylamine: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of chemical waste is paramount in any research environment. This guide provides detailed, step-by-step procedures for the disposal of 2,2'-Dipicolylamine, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Ingestion of this substance can be harmful.[4][5]
Personal Protective Equipment (PPE): Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Wear protective gloves that have been inspected prior to use.[1]
-
Eye and Face Protection: Use safety glasses with side-shields or a face shield.[1]
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a gas mask or a self-contained breathing apparatus.[4]
Handling and Storage: Always handle this compound in a well-ventilated area to avoid inhalation of vapors or mist.[1][4][5] Avoid contact with skin and eyes.[1][5] Store the chemical in a cool, dry, and well-ventilated place in a tightly sealed container.[1][5][6] For long-term stability, it is recommended to store it under an inert gas and away from light and moisture.[1][4][7]
Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Type | Description | Primary Citations |
| Skin Irritation | Causes skin irritation upon contact. | [1][2][3] |
| Eye Irritation | Causes serious eye irritation and potential damage. | [1][2][3] |
| Respiratory Irritation | May cause irritation to the respiratory system if inhaled. | [1][3] |
| Ingestion Hazard | Harmful if swallowed. | [4][5] |
Spill and Leak Containment Protocol
In the event of a spill or leak, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the full personal protective equipment as detailed above.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spill.[1][6]
-
Collect and Store for Disposal: Carefully collect the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[1][4][6]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste and in accordance with all local, state, and federal regulations.
-
Waste Identification: this compound waste is classified as hazardous chemical waste.
-
Containerization:
-
Place all surplus and non-recyclable this compound into a designated, leak-proof, and sealable container.[1]
-
Ensure the container is compatible with the chemical. Polyethylene or polypropylene containers are suitable options.[5]
-
Contaminated materials, such as absorbent from spills and used PPE (gloves, etc.), should also be collected in a labeled hazardous waste container.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings.
-
-
Storage of Waste:
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Contaminated Packaging: Dispose of the original container as unused product, following the same hazardous waste disposal protocol.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. cpachem.com [cpachem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Di-(2-picolyl)amine - CAS-Number 1539-42-0 - Order from Chemodex [chemodex.com]
Personal protective equipment for handling 2,2'-Dipicolylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,2'-Dipicolylamine, ensuring the well-being of laboratory personnel and compliance with safety standards. Following these procedures meticulously will minimize risks and create a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when a splash hazard is high. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile, Neoprene, PVC, or Butyl rubber gloves are suitable for handling amines.[2][3][4] Select gloves that meet EN ISO 374-1:2016 standards and check for breakthrough times.[5][6] Always inspect gloves for punctures or tears before use and never reuse disposable gloves.[3] |
| Body Protection | Laboratory coat. | A standard lab coat is sufficient for incidental contact.[7] For tasks with a higher risk of splashes, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Use is situational, based on a risk assessment. | If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[1] This is especially important if not working in a fume hood. |
Engineering Controls: The Primary Barrier
Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Fume Hoods: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[8][9] The fume hood should have an average face velocity of 80-120 feet per minute (fpm).[9][10] Keep the sash at the lowest practical height and work at least six inches inside the hood.[8][9] The interior surfaces of the fume hood should be made of a corrosion-resistant material like stainless steel or epoxy resin.[11]
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
-
Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapor or mist.[1] Use in a well-ventilated area.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, appropriate container.[1][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][12]
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Table 2: Spill Cleanup and First Aid
| Incident | Procedure |
| Minor Spill | 1. Alert others in the area. 2. Wear appropriate PPE (gloves, goggles, lab coat). 3. Confine the spill with absorbent materials like vermiculite or cat litter, working from the outside in.[13][14] 4. Scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][15] 5. Decontaminate the area with soap and water.[15] |
| Major Spill | 1. Evacuate the immediate area and alert others. 2. Close the doors to the affected area. 3. If there is a fire or explosion risk, activate the fire alarm. 4. Contact your institution's emergency response team. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][16] 2. Remove contact lenses if present and easy to do.[1] 3. Seek immediate medical attention.[1][17] |
| Skin Contact | 1. Remove contaminated clothing immediately.[17] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][16] 3. Seek medical attention if irritation persists.[1][16] |
| Inhalation | 1. Move the person to fresh air.[1] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[1] 3. Seek immediate medical attention.[1] |
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound is considered hazardous waste and must be disposed of through a licensed professional waste disposal service.[1] Do not pour down the drain.[18][19]
-
Containers: Collect waste in a designated, properly labeled, and corrosion-resistant container (e.g., glass or high-density polyethylene).[18][20] Ensure the container is kept tightly closed and stored in a safe, designated waste accumulation area.
-
Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste.[15][21]
Visual Workflow and Emergency Response Diagrams
Diagram 1: Safe Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Diagram 2: Emergency Response for this compound Exposure
Caption: A clear action plan in the event of an exposure incident.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safeopedia.com [safeopedia.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. kerbl.com [kerbl.com]
- 6. EN 374 and Chemical Resistance Ratings: A Complete Overview - Blog [droppe.com]
- 7. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 8. Fume Hoods – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. Chemical Fume Hood Handbook: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. unlv.edu [unlv.edu]
- 11. mrclab.com [mrclab.com]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. acs.org [acs.org]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 17. milansafety.com [milansafety.com]
- 18. Corrosive Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 19. actenviro.com [actenviro.com]
- 20. mlienvironmental.com [mlienvironmental.com]
- 21. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
